molecular formula C9H9ClN2O B1590722 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 80484-00-0

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1590722
CAS No.: 80484-00-0
M. Wt: 196.63 g/mol
InChI Key: KCCDAWOBCMZDBX-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1-methyl-3,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCDAWOBCMZDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513285
Record name 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
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Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80484-00-0
Record name 6-Chloro-3,4-dihydro-1-methyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80484-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Synthesizing available data with established principles of organic chemistry, this document will delve into the structure, synthesis, reactivity, and potential applications of this molecule, offering valuable insights for researchers in drug discovery and development.

Molecular Identity and Physicochemical Properties

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxalinone scaffold, a class of compounds known for a wide range of biological activities.[1] The core structure consists of a benzene ring fused to a pyrazinone ring, which is partially saturated in this dihydro derivative.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name 6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one-
CAS Number 80484-00-0[2]
Molecular Formula C₉H₉ClN₂O[2]
Molecular Weight 196.63 g/mol [2]
Canonical SMILES CN1C(=O)CC2=C(N1)C=C(C=C2)Cl-
XLogP3 1.5[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 32.7 Ų[3]

Note: Some properties are computationally derived and should be confirmed by experimental data.

Synthesis and Characterization

The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves a multi-step process starting from readily available precursors. A plausible synthetic route would begin with the synthesis of the parent quinoxalinone, followed by N-alkylation.

Synthesis of the 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one Scaffold

The formation of the quinoxalinone ring system is often achieved through the condensation of an o-phenylenediamine with an α-ketoester or a related dicarbonyl compound.[5] For the synthesis of the 6-chloro derivative, 4-chloro-1,2-phenylenediamine would be the key starting material.

Experimental Protocol: Illustrative Synthesis of the Quinoxalinone Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: To this solution, add an equimolar amount of an α-ketoester, for example, ethyl glyoxalate or ethyl 2-chloroacetate.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield 6-chloro-3,4-dihydroquinoxalin-2(1H)-one.

Synthesis_Workflow start 4-chloro-1,2-phenylenediamine intermediate 6-chloro-3,4-dihydroquinoxalin-2(1H)-one start->intermediate Cyclocondensation reagent Ethyl 2-chloroacetate reagent->intermediate product 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one intermediate->product N-Alkylation alkylation_reagent Methylating Agent (e.g., CH3I, (CH3)2SO4) alkylation_reagent->product base Base (e.g., NaH, K2CO3) base->product

N-Methylation

The introduction of the methyl group at the N1 position can be achieved through N-alkylation of the pre-formed 6-chloro-3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol: N-Alkylation

  • Deprotonation: The secondary amine at the N1 position of 6-chloro-3,4-dihydroquinoxalin-2(1H)-one is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

The regioselectivity of N-alkylation in similar heterocyclic systems can sometimes be an issue, potentially leading to a mixture of N1 and N4 alkylated products. However, the lactam nitrogen (N1) is generally more nucleophilic, favoring the desired product.[6]

Spectroscopic Characterization

While specific spectra for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[7]

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro substituent. A singlet corresponding to the N-methyl group would be present, likely in the range of 3.0-3.5 ppm. The methylene protons at the C3 position would appear as a singlet.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon (around 160-170 ppm), the aromatic carbons, the N-methyl carbon, and the methylene carbon.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam group would be a prominent feature, typically in the region of 1650-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Chemical Reactivity

The reactivity of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is dictated by the interplay of its functional groups and the aromatic system.

Reactivity_Diagram cluster_reagents Potential Reactions E Electrophiles A A E->A F Nucleophiles B B F->B G Radicals C C G->C H Acylating/Alkylating Agents D D H->D

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro group is an ortho-, para-director, while the fused pyrazinone ring is deactivating.

  • Lactam Carbonyl: The carbonyl group is susceptible to nucleophilic attack, although the amide resonance reduces its reactivity compared to a ketone.

  • C3 Methylene Group: The methylene group adjacent to the nitrogen atom can be a site for radical reactions, as has been demonstrated for the broader class of 3,4-dihydroquinoxalin-2-ones.[8]

  • N4 Amine: The secondary amine at the N4 position can potentially undergo further reactions such as acylation or alkylation under specific conditions.

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Derivatives of quinoxaline have been reported to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

A key area of interest for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is its potential as an intermediate in the synthesis of kinase inhibitors .[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The quinoxaline core can serve as a scaffold to which various pharmacophoric groups can be attached to achieve potent and selective inhibition of specific kinases.

The presence of the chloro and N-methyl groups on the quinoxalinone core can significantly influence its biological activity. The chlorine atom can modulate the electronic properties of the aromatic ring and participate in halogen bonding with target proteins. The N-methyl group can impact the compound's solubility, metabolic stability, and conformational preferences, all of which are critical parameters in drug design.

Recent studies on other substituted quinoxalin-2-one derivatives have highlighted their potential as agents for colorectal cancer, acting through mechanisms such as the inhibition of cyclooxygenase-2 (COX-2).[7] While the specific biological activity of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one has not been extensively reported, its structural features suggest it is a promising candidate for further investigation in various therapeutic areas.

Conclusion

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound with a structural framework that holds significant promise for medicinal chemistry applications. While detailed experimental data for this specific molecule is limited, an understanding of the chemistry of the quinoxalinone scaffold allows for informed predictions regarding its synthesis, reactivity, and potential biological activity. Its role as an intermediate in the synthesis of kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics. Further research into the experimental properties and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. Available at: [Link]

  • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. MySkinRecipes. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Institutes of Health. Available at: [Link]

  • New synthesis of a late-stage tetracyclic key intermediate of lumateperone. National Institutes of Health. Available at: [Link]

  • Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Organic & Inorganic Au. Available at: [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]

  • Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source. ACS Publications. Available at: [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed. Available at: [Link]

  • Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source. PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. MDPI. Available at: [Link]

  • Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H )-ones with N , N , N ′, N ″, N ″-Pentamethyldiethylenetriamine as the Methyl Source. ResearchGate. Available at: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. MDPI. Available at: [Link]

  • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. Lead Sciences. Available at: [Link]

  • An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. Available at: [Link]

  • Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication. Taylor & Francis Online. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. National Institutes of Health. Available at: [Link]

  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. ACS Publications. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. National Institutes of Health. Available at: [Link]

  • 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. MOLBASE. Available at: [Link]

  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. Available at: [Link]

  • 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one. PubChem. Available at: [Link]

  • 6,7-Dichloro-3,4-dihydroquinoxalin-2(1H)-one. PubChem. Available at: [Link]

Sources

A Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 80484-00-0)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS No. 80484-00-0), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoxalinone scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2] This guide delves into the molecule's physicochemical properties, outlines robust and reproducible synthetic and purification protocols, and details essential analytical methods for its characterization. Furthermore, it discusses its applications as a key intermediate and provides critical safety and handling information. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Significance of the Quinoxalinone Scaffold

The quinoxaline ring system and its derivatives are of paramount importance in the field of medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Derivatives have been developed as antibacterial, anti-inflammatory, antioxidant, and anticancer agents.[2][3] Notably, substituted quinoxalinones have been investigated as potent inhibitors of critical enzymes such as PARP and aldose reductase, highlighting their therapeutic potential.[4][5]

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a crucial, functionalized intermediate. The presence of a chlorine atom on the benzene ring provides a handle for further synthetic transformations, such as cross-coupling reactions, while the N-methyl group and the lactam functionality offer distinct chemical properties compared to its unsubstituted counterpart. Its strategic value lies in its role as a scaffold for building more complex molecules, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties & Identification

Accurate identification and understanding of the physicochemical properties of a compound are the foundation of its successful application in research.

Table 1: Compound Identification

Identifier Value
Compound Name 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
CAS Number 80484-00-0[6][7]
Molecular Formula C₉H₉ClN₂O[6][7]
Molecular Weight 196.63 g/mol [6]

| IUPAC Name | 6-chloro-1-methyl-3,4-dihydro-1H-quinoxalin-2-one |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 1.5 PubChem (Precursor)[8]
Hydrogen Bond Donors 0 PubChem (Precursor)[8]
Hydrogen Bond Acceptors 2 PubChem (Precursor)[8]

| Rotatable Bond Count | 0 | PubChem (Precursor)[8] |

Note: Some properties are referenced from the unmethylated precursor, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, as they are expected to be highly similar.

Caption: Chemical Structure of the title compound.

Synthesis and Purification Workflow

The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is most logically achieved via the N-methylation of its corresponding precursor, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one. This precursor can be synthesized through a cyclocondensation reaction.

retrosynthesis target 6-Chloro-1-methyl-3,4-dihydro quinoxalin-2(1H)-one precursor 6-Chloro-3,4-dihydro quinoxalin-2(1H)-one target->precursor N-Methylation starting_materials 4-Chloro-1,2-phenylenediamine + Chloroacetyl Chloride precursor->starting_materials Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

Protocol: Synthesis of Precursor 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

This procedure involves the acylation of a substituted phenylenediamine followed by intramolecular cyclization. The choice of a base is critical to neutralize the HCl generated in situ, driving the reaction to completion.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate) in a three-neck round-bottom flask under an inert atmosphere (N₂), add a mild base such as triethylamine (1.2 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Cyclization: Add a stronger base, such as potassium carbonate (2.0 eq), and heat the mixture to reflux. The heat and stronger base facilitate the intramolecular nucleophilic substitution to form the dihydroquinoxalinone ring.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid is the desired precursor.

Protocol: N-Methylation to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

This step involves the deprotonation of the amide nitrogen followed by alkylation with a methylating agent. The use of a strong, non-nucleophilic base is key to ensure selective N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: Suspend the crude 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert atmosphere.

  • Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. The evolution of hydrogen gas will be observed. This step generates the nucleophilic amide anion.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with water and brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

Purification

The final product is purified to remove unreacted starting materials and byproducts, ensuring high purity for subsequent applications.

  • Column Chromatography: The crude product can be purified by silica gel column chromatography. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The choice of solvent system is guided by initial TLC analysis.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl acetate/hexane) can yield highly pure crystalline material. This method is also advantageous for large-scale purification.

Analytical Characterization

A suite of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow start Crude Product purify Purification start->purify end Pure Compound purify->end nmr NMR (1H, 13C) (Structure Confirmation) end->nmr ms Mass Spectrometry (Molecular Weight & Isotope Pattern) end->ms hplc HPLC (Purity Assessment) end->hplc ir IR Spectroscopy (Functional Groups) end->ir

Caption: Standard analytical workflow for compound validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the N-methyl protons (~3.0-3.3 ppm), a singlet for the C3 methylene protons (~3.4-3.6 ppm), and distinct signals in the aromatic region (6.5-7.5 ppm) corresponding to the three protons on the substituted benzene ring. An N-H proton signal from the precursor should be absent.

    • ¹³C NMR: Key signals will include the carbonyl carbon (~165-170 ppm), the N-methyl carbon (~30-35 ppm), the C3 methylene carbon (~45-50 ppm), and six distinct aromatic carbon signals.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 197. A characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks will be observed due to the presence of the chlorine-35 and chlorine-37 isotopes.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is a standard method. Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 254 nm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1670-1690 cm⁻¹.

Applications in Research and Drug Discovery

The primary value of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is as a versatile building block. The dihydroquinoxalinone core provides a rigid scaffold that can be functionalized at multiple positions to modulate biological activity.

Caption: Key sites for synthetic modification.

  • C3 Position Chemistry: The methylene group at the C3 position can be functionalized. For instance, deprotonation followed by reaction with various electrophiles allows for the introduction of diverse side chains, a common strategy in quinoxalinone chemistry.[9]

  • Aromatic Ring Functionalization: The chlorine atom at the C6 position is a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino substituents to explore new chemical space.

  • Scaffold for Bioactive Molecules: This intermediate can be used in the synthesis of compounds targeting a range of biological targets. The general quinoxalinone class has shown activity against various bacteria, fungi, and cancer cell lines, making this a valuable starting point for new discovery campaigns.[3][10]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this and any other laboratory chemical.

Table 3: GHS Hazard Information

Code Hazard Statement
H302 Harmful if swallowed[6]
H315 Causes skin irritation[6]
H319 Causes serious eye irritation[6]

| H335 | May cause respiratory irritation[6] |

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][11] Keep away from strong oxidizing agents and strong acids.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a strategically important heterocyclic intermediate. Its synthesis is achievable through well-established chemical transformations, and its structure allows for extensive diversification. This technical guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in the pursuit of novel therapeutic agents.

References

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed. Available at: [Link]

  • An improved synthesis of 6-chloro-1H-quinoxalin-2-one - ResearchGate. Available at: [Link]

  • 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one - PubChem. Available at: [Link]

  • 6-chloro-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one - PubChem. Available at: [Link]

  • An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Available at: [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - ResearchGate. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

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  • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. Available at: [Link]

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An In-Depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core structure, plausible synthetic routes, and its established role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Quinoxalinone Scaffold in Drug Discovery

The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. Furthermore, the presence of nitrogen atoms and a lactam moiety offers opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for high-affinity binding to proteins.[3] Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 80484-00-0) is a specific derivative that has emerged as a valuable building block in the synthesis of complex pharmaceutical compounds.[3] Its strategic substitution with a chloro group on the benzene ring and a methyl group on the lactam nitrogen provides a versatile platform for further chemical modification.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₉H₉ClN₂O[3]
Molecular Weight 196.63 g/mol [3]
CAS Number 80484-00-0[3]
SMILES CN1C(=O)C[NH]C2=CC=C(Cl)C=C12Inferred from IUPAC name
Appearance White to off-white solid (predicted)General observation for similar compounds
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from structure
Storage 2-8°C, sealed in a dry environment.[3]

The structure of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is characterized by a dihydroquinoxalinone core. The "dihydro" designation indicates the presence of two additional hydrogen atoms compared to the fully aromatic quinoxaline, resulting in a saturated carbon at the 3 and 4 positions. The "(1H)" and "(2H)" locants denote the positions of the hydrogen atoms on the nitrogen and the carbonyl carbon of the lactam ring, respectively. The key substituents are a chlorine atom at the 6-position of the benzene ring and a methyl group on the nitrogen atom at the 1-position.

Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Plausible and Validated Approach

Step 1: Synthesis of the Precursor, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of the quinoxalinone ring system is typically achieved through the condensation of a substituted o-phenylenediamine with an α-keto acid or its equivalent.[5] An improved regioselective synthesis of the precursor, 6-chloro-1H-quinoxalin-2-one, has been described starting from p-chloroaniline.[5] This involves a multi-step process of condensation, nitration, reduction, and cyclization.

A more direct and commonly employed laboratory-scale synthesis involves the reaction of 4-chloro-1,2-phenylenediamine with chloroacetic acid.

Experimental Protocol: Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol.

  • Addition of Reagents: To the stirred suspension, add chloroacetic acid (1.1 equivalents) and a base such as sodium bicarbonate or sodium acetate (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 6-chloro-3,4-dihydroquinoxalin-2(1H)-one as a solid.

Step 2: N-Methylation to Yield 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

The second step involves the selective methylation of the nitrogen atom at the 1-position of the quinoxalinone ring. This is a standard N-alkylation reaction.

Experimental Protocol: N-Methylation

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-chloro-3,4-dihydroquinoxalin-2(1H)-one precursor (1 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a suitable base to deprotonate the lactam nitrogen. A strong base like sodium hydride (NaH, 1.1-1.2 equivalents) is commonly used. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Methylation: Cool the reaction mixture in an ice bath and add a methylating agent, such as methyl iodide (CH₃I, 1.2-1.5 equivalents), dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours) until the starting material is consumed, as monitored by TLC.

  • Work-up and Isolation: Quench the reaction by the careful addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Synthesis_Workflow cluster_step1 Step 1: Quinoxalinone Formation cluster_step2 Step 2: N-Methylation A 4-Chloro-1,2-phenylenediamine D Reflux A->D B Chloroacetic Acid B->D C Base (e.g., NaHCO₃) C->D E 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one D->E F 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one I Reaction at RT F->I G Base (e.g., NaH) G->I H Methyl Iodide (CH₃I) H->I J 6-Chloro-1-methyl-3,4-dihydro- quinoxalin-2(1H)-one I->J

Plausible two-step synthesis of the title compound.

Analytical Characterization

While specific spectral data for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is not widely published, we can predict the expected spectroscopic features based on its structure and data from similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons at the 3-position, the N-H proton (if not fully methylated), and the N-methyl protons. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-7.5 ppm. The methylene protons at C3 would be a singlet at around δ 3.5-4.0 ppm. The N-methyl protons will present as a sharp singlet at approximately δ 3.0-3.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the lactam at around δ 165-170 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to the chlorine atom appearing at a distinct chemical shift. The N-methyl carbon will be observed in the aliphatic region, typically around δ 30-35 ppm, and the methylene carbon at C3 will be around δ 45-50 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration (if any residual precursor is present) would appear as a broad band around 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-Cl stretching vibration will be found in the fingerprint region, typically below 800 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) will be a key diagnostic feature.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.[3]

Kinase Inhibitors

The quinoxalinone scaffold has been identified as a promising core for the development of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structure of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one allows for the introduction of various substituents at the 3-, 4-, and 7-positions, enabling the exploration of structure-activity relationships (SAR) to optimize binding to the ATP-binding pocket of specific kinases. The chloro and methyl groups can serve as handles for further functionalization or can themselves contribute to the binding affinity and selectivity of the final compound.

Kinase_Inhibition_Pathway cluster_cell Cellular Signaling Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Signal->Receptor Activates Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Kinase_Cascade->Cellular_Response Leads to Quinoxalinone_Inhibitor Quinoxalinone-based Kinase Inhibitor (Derived from title compound) Quinoxalinone_Inhibitor->Receptor Inhibits ATP binding Quinoxalinone_Inhibitor->Kinase_Cascade Inhibits ATP binding

Role of quinoxalinone derivatives in kinase inhibition.
Other Potential Therapeutic Areas

Beyond kinase inhibition, the broader class of quinoxalinone derivatives has been investigated for a range of other biological activities, suggesting that derivatives of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one could also be explored in these areas:

  • Antimicrobial Agents: Certain quinoxalinone derivatives have shown promising activity against various bacterial and fungal strains.[4]

  • Antiviral Activity: The quinoxaline scaffold has been incorporated into compounds with antiviral properties.

  • Central Nervous System (CNS) Activity: Some quinoxalinone derivatives have been reported to possess anxiolytic and other CNS-related activities.

Conclusion and Future Perspectives

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a strategically important building block in modern medicinal chemistry. Its straightforward, albeit not extensively documented, synthesis and versatile structure make it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. The established link between the quinoxalinone scaffold and kinase inhibition highlights the potential for derivatives of this compound to contribute to the development of novel cancer therapies and treatments for other diseases driven by aberrant kinase activity. Future research efforts will likely focus on the development of more efficient and scalable synthetic routes to this and related compounds, as well as the continued exploration of its utility in the discovery of new therapeutic agents.

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An In-Depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. A detailed, field-proven synthetic protocol is presented, followed by a thorough discussion of modern analytical techniques for its characterization. Furthermore, this guide explores the potential therapeutic applications of this quinoxalinone scaffold, drawing parallels with structurally related compounds that have shown promise in various disease areas. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties: The Foundation of a Molecule

Understanding the fundamental physicochemical properties of a compound is paramount in drug discovery and development. These properties govern its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability.

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxalinone heterocyclic system. The introduction of a chlorine atom at the 6-position and a methyl group at the 1-position significantly influences its electronic and steric properties compared to the parent scaffold.

Molecular Structure and Weight

The precise molecular weight is a critical parameter for any chemical entity, serving as a primary identifier in analytical techniques such as mass spectrometry. The molecular formula for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is C9H9ClN2O[1]. Based on this, the calculated molecular weight is approximately 196.63 g/mol [1][2].

Table 1: Key Physicochemical Properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

PropertyValueSource
Molecular Formula C9H9ClN2O[1]
Molecular Weight 196.63 g/mol [1][2]
CAS Number 80484-00-0[1]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred

The structural framework, illustrated below, consists of a benzene ring fused to a dihydropyrazinone ring. The chlorine atom, being an electron-withdrawing group, modulates the electron density of the aromatic system. The methyl group on the nitrogen atom enhances lipophilicity.

Figure 1: Chemical Structure of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one can be efficiently achieved through a two-step process starting from a commercially available precursor. The general strategy involves the synthesis of the quinoxalinone core followed by N-methylation.

Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (Precursor)

An established method for the synthesis of the quinoxalinone core involves the cyclization of a substituted o-phenylenediamine with an appropriate two-carbon synthon. An improved regioselective synthesis of the related 6-chloro-1H-quinoxalin-2-one has been described using p-chloroaniline as a starting material, involving condensation, nitration, reduction, and cyclization reactions[3]. A similar strategy can be employed for the dihydro version.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1 eq.) in a suitable solvent such as ethanol or dioxane, add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.

  • Cyclization: After the addition is complete, add a non-nucleophilic base like triethylamine (2.5 eq.) and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one.

N-Methylation to Yield 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

The final step involves the selective methylation of the nitrogen atom at the 1-position. This is a standard N-alkylation reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq.).

  • Methylation: To this suspension, add methyl iodide (1.2 eq.) dropwise at room temperature. The reaction mixture is then stirred at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, pour the mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Figure 2: Synthetic Workflow for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Expected Analytical Data for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

TechniqueExpected Observations
¹H NMR Aromatic protons (3H), singlet for the methylene group (2H), and a singlet for the N-methyl group (3H). Chemical shifts will be influenced by the chlorine and amide functionalities.
¹³C NMR Resonances for nine distinct carbon atoms, including aromatic carbons, a methylene carbon, a carbonyl carbon, and a methyl carbon.
Mass Spec (MS) A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (196.63), with a characteristic isotopic pattern for the chlorine atom (M and M+2 in a ~3:1 ratio).
Infrared (IR) Characteristic absorption bands for the C=O stretch of the amide, N-H bending (if any precursor remains), C-H stretches, and C-Cl stretch.
HPLC A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used.

Potential Therapeutic Applications: A Scaffold of Interest

The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. Derivatives of this core have demonstrated a wide range of biological activities.

  • Kinase Inhibition: Many quinoxalinone derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, certain isoquinoline derivatives, which share structural similarities, have been designed as potent inhibitors of kinases like MPS1[4].

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are an important class of cancer therapeutics. The quinoxalinone core has been incorporated into the design of novel PARP inhibitors[5].

  • Antimicrobial and Antiviral Activity: The broader quinoline and quinoxaline families of compounds have a long history of use and investigation as antimalarial, antibacterial, and antiviral agents[6].

  • Central Nervous System (CNS) Activity: Some quinoxaline derivatives have been explored for their potential in treating CNS disorders, such as schizophrenia, by targeting enzymes like PDE10A[7].

The specific substitutions on 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one—the chloro and N-methyl groups—will fine-tune its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Further biological screening of this compound is warranted to fully elucidate its therapeutic potential.

cluster_core 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one cluster_applications Potential Therapeutic Areas Core Quinoxalinone Scaffold Kinase Kinase Inhibition (e.g., Cancer) Core->Kinase PARP PARP Inhibition (Cancer) Core->PARP Antimicrobial Antimicrobial/Antiviral Core->Antimicrobial CNS CNS Disorders Core->CNS

Figure 3: Potential Therapeutic Applications of the Quinoxalinone Scaffold.

Conclusion

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, with a molecular weight of 196.63 g/mol , is a synthetically accessible compound belonging to the medicinally important quinoxalinone class of heterocycles. This guide has provided a detailed protocol for its synthesis and outlined the necessary analytical methods for its characterization. Based on the known biological activities of related structures, this molecule represents a promising starting point for further investigation in various drug discovery programs, particularly in oncology and infectious diseases. The insights provided herein are intended to empower researchers to explore the full potential of this intriguing scaffold.

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6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Quinoxalinone derivatives are a significant class of heterocyclic compounds, drawing considerable attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] The strategic incorporation of various substituents onto the quinoxalinone scaffold allows for the fine-tuning of their biological properties. This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthesis pathway for a specific derivative, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This molecule holds potential as a key intermediate or a final active pharmaceutical ingredient.

This document is structured to provide not just a series of steps, but a coherent narrative that explains the underlying chemical principles and the rationale behind the chosen synthetic strategy. The pathway is designed for efficiency and is based on established, reliable chemical transformations, ensuring a self-validating and reproducible protocol.

Overall Synthesis Pathway

The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one can be efficiently achieved in a four-step sequence starting from the readily available 4-chloroaniline. The pathway involves an initial acylation, followed by a regioselective nitration, a key reductive cyclization to form the core heterocyclic structure, and a final N-methylation to yield the target compound.

Synthesis_Pathway A 4-Chloroaniline B 2-Chloro-N-(4-chlorophenyl)acetamide A->B Acylation (Chloroacetyl Chloride) C 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide B->C Nitration (HNO3/H2SO4) D 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one C->D Reductive Cyclization (e.g., Fe/AcOH) E 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one D->E N-Methylation (e.g., CH3I, Base)

Caption: Overall synthetic route to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Step 1: Acylation of 4-Chloroaniline

Objective: To protect the amino group of 4-chloroaniline and introduce the two-carbon unit necessary for the eventual cyclization. This is achieved through acylation with chloroacetyl chloride.

Causality of Experimental Choices:

  • Reagent Selection: Chloroacetyl chloride is a bifunctional reagent. The acyl chloride group readily reacts with the aniline, while the alkyl chloride portion is relatively stable under these conditions, preserving it for the later intramolecular cyclization step.

  • Base: A mild base such as triethylamine or sodium carbonate is used to neutralize the hydrochloric acid byproduct generated during the acylation, preventing the protonation of the starting aniline and driving the reaction to completion.[2]

  • Solvent: An inert aprotic solvent like benzene, toluene, or dichloromethane is chosen to dissolve the reactants without participating in the reaction.[2][3]

  • Temperature Control: The reaction is typically performed at a low temperature (e.g., 0-5 °C) initially to control the exothermicity of the acylation, and then allowed to proceed at room temperature.[3]

Experimental Protocol: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide
  • To a solution of 4-chloroaniline (1.0 eq.) in toluene, add sodium carbonate (1.5 eq.) dissolved in water.

  • Stir the mixture vigorously for 30 minutes at room temperature.

  • Cool the mixture to 10-15 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid product, wash with water to remove inorganic salts, and dry under vacuum. The product can be used in the next step without further purification.

Step 2: Nitration of 2-Chloro-N-(4-chlorophenyl)acetamide

Objective: To introduce a nitro group onto the aromatic ring, positioned ortho to the amide group. This is a critical step for the subsequent reductive cyclization.

Causality of Experimental Choices:

  • Regioselectivity: The acetamido group is a moderately activating, ortho-, para-directing group. Since the para position is blocked by the chlorine atom, nitration will selectively occur at one of the ortho positions. The position ortho to the amide and meta to the chlorine is electronically favored.

  • Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent capable of nitrating the deactivated (due to the chlorine) aromatic ring. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (typically below 10 °C) to prevent over-nitration and side reactions.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide
  • To a flask containing concentrated sulfuric acid, cool the acid to 0 °C in an ice-salt bath.

  • Slowly add 2-Chloro-N-(4-chlorophenyl)acetamide (1.0 eq.) in small portions, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral, and then dried.

Step 3: Reductive Cyclization to form 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Objective: To simultaneously reduce the nitro group to an amine and effect an intramolecular cyclization to form the dihydroquinoxalinone ring.

Causality of Experimental Choices:

  • Reaction Mechanism: This step is a tandem reaction. First, the nitro group is reduced to an amino group. This newly formed aniline is nucleophilic and is positioned perfectly for an intramolecular nucleophilic substitution, attacking the carbon bearing the chlorine atom of the chloroacetyl group to form the six-membered heterocyclic ring.

  • Reducing Agent: Various reducing agents can be employed. A common and cost-effective method is the use of a metal in acidic media, such as iron powder in acetic acid. Alternatively, catalytic hydrogenation (H₂ with Pd/C) or other reducing agents like sodium borohydride or sodium bisulfite can be used.[1] Iron in acetic acid is often preferred on a larger scale due to its efficiency and cost.

Reductive_Cyclization sub 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide inter Intermediate (ortho-amino derivative) sub->inter Reduction [H] prod 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one inter->prod Intramolecular Cyclization (-HCl)

Caption: Mechanism of the one-pot reductive cyclization step.

Experimental Protocol: Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
  • Suspend 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (3.0-4.0 eq.) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 4: N-Methylation of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Objective: To introduce a methyl group at the N1 position of the quinoxalinone ring to obtain the final target molecule.

Causality of Experimental Choices:

  • Methylating Agent: A variety of methylating agents can be used, such as methyl iodide or dimethyl sulfate.[2] Methyl iodide is highly reactive and effective for this transformation.

  • Base: A base is required to deprotonate the secondary amide nitrogen, making it nucleophilic. Strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) can be used depending on the desired reactivity and reaction conditions.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
  • Dissolve 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq.) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq.) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
14-ChloroanilineChloroacetyl chloride, Na₂CO₃2-Chloro-N-(4-chlorophenyl)acetamide>90%
22-Chloro-N-(4-chlorophenyl)acetamideHNO₃, H₂SO₄2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide80-90%
32-Chloro-N-(4-chloro-2-nitrophenyl)acetamideFe, NH₄Cl6-Chloro-3,4-dihydroquinoxalin-2(1H)-one70-85%
46-Chloro-3,4-dihydroquinoxalin-2(1H)-oneCH₃I, K₂CO₃6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one85-95%

Yields are estimates based on related literature procedures and may vary depending on specific reaction conditions and scale.

Conclusion

The described four-step synthesis pathway provides a robust and logical approach for the preparation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. By starting with commercially available 4-chloroaniline, this route employs well-understood and scalable chemical reactions, including acylation, nitration, reductive cyclization, and N-methylation. The rationale behind each step, from reagent selection to reaction conditions, has been detailed to provide a clear and comprehensive guide for researchers in the field. This technical guide serves as a valuable resource for the synthesis of this and structurally related quinoxalinone derivatives, facilitating further research and development in medicinal chemistry.

References

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  • Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
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  • Wang, L., et al. (2017). N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. PubMed. Retrieved from [Link]

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6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Core Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of the Quinoxalinone Scaffold

Within the landscape of nitrogen-containing heterocycles, the quinoxalinone core has emerged as a "privileged platform" in medicinal chemistry.[1] Characterized by a pyrazin-2(1H)-one ring fused to a benzene ring, this scaffold is frequently found in a diverse array of pharmacologically active compounds.[1] Its structural rigidity, combined with its capacity for hydrogen bonding and various molecular interactions, makes it an ideal foundation for designing targeted therapeutics. This guide focuses on a key derivative, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one , a versatile intermediate whose specific substitution pattern offers medicinal chemists a precise toolkit for molecular elaboration, particularly in the development of kinase inhibitors for oncology.[2]

The strategic placement of a chlorine atom at the 6-position and a methyl group at the N-1 position is not arbitrary. The methyl group protects the nitrogen, preventing unwanted side reactions and directing further functionalization. More critically, the chloro-substituent serves as a highly versatile synthetic handle. Chlorine is a common feature in FDA-approved drugs, often introduced to enhance potency, modulate metabolic stability, or improve pharmacokinetic profiles.[3] It provides a reactive site for advanced synthetic transformations, such as cross-coupling reactions, allowing for the systematic construction of complex molecular architectures. This guide provides a senior scientist's perspective on the synthesis, properties, and strategic application of this pivotal building block.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective use in synthesis. The key identifiers and computed properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one are summarized below.

PropertyValueSource
IUPAC Name 6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one[4]
CAS Number 80484-00-0[5]
Molecular Formula C₉H₉ClN₂O[5]
Molecular Weight 196.63 g/mol [5]
Appearance Off-white to light yellow solid (typical)---
Purity ≥98% (typical commercial grade)[5]
Storage Sealed in dry, 2-8°C[5]
SMILES CN1C(=O)CCNc2cc(Cl)ccc12[4]

Strategic Synthesis: A Multi-step Approach

The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a multi-step process that requires careful control of regioselectivity. A common and logical pathway begins with a commercially available, appropriately substituted aniline. The following workflow illustrates a representative synthesis, emphasizing the rationale behind each transformation.

G cluster_0 Synthesis Workflow A 4-Chloro-2-nitroaniline B N-Methylation (e.g., MeI, K2CO3) A->B Step 1 C 4-Chloro-N1-methyl-2-nitroaniline D Reduction of Nitro Group (e.g., Fe/HCl or H2, Pd/C) C->D Step 2 E 4-Chloro-N1-methylbenzene-1,2-diamine F Cyclization with Chloroacetyl Chloride E->F Step 3 G 6-Chloro-1-methyl-3,4-dihydro- quinoxalin-2(1H)-one

Caption: Synthetic workflow for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Protocol 1: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Step 1: N-Methylation of 4-Chloro-2-nitroaniline

  • Rationale: The methylation is performed at this early stage to ensure the methyl group is installed on the desired nitrogen. Performing this step after cyclization could lead to a mixture of N-1 and N-4 methylated products.

  • Procedure:

    • To a solution of 4-chloro-2-nitroaniline (1.0 equiv.) in acetone, add potassium carbonate (K₂CO₃, 2.0 equiv.) and methyl iodide (MeI, 1.2 equiv.).

    • Stir the mixture at reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield crude 4-chloro-N¹-methyl-2-nitroaniline, which can be purified by column chromatography or used directly in the next step.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group must be reduced to an amine to form the diamine precursor required for the subsequent cyclization. Iron powder in acidic medium is a classic, cost-effective, and efficient method for this transformation.[6]

  • Procedure:

    • Suspend 4-chloro-N¹-methyl-2-nitroaniline (1.0 equiv.) in a mixture of ethanol and water.

    • Add iron powder (5.0 equiv.) and a catalytic amount of concentrated hydrochloric acid (HCl).

    • Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. The color change from yellow to colorless often indicates reaction completion.

    • Cool the reaction, make it basic with a saturated solution of sodium bicarbonate (NaHCO₃), and filter through a pad of Celite to remove iron salts.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 4-chloro-N¹-methylbenzene-1,2-diamine.

Step 3: Cyclization to Form the Dihydroquinoxalinone Ring

  • Rationale: This is the key ring-forming step. The reaction of the ortho-diamine with chloroacetyl chloride in the presence of a non-nucleophilic base proceeds via an initial acylation followed by an intramolecular nucleophilic substitution to form the six-membered heterocyclic ring.

  • Procedure:

    • Dissolve the diamine from Step 2 (1.0 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add a base such as triethylamine (TEA, 2.2 equiv.).

    • Slowly add a solution of chloroacetyl chloride (1.1 equiv.) in the same solvent, keeping the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford pure 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Application in Pharmaceutical Synthesis: A Versatile Scaffold

The title compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its value lies in the strategic placement of the chloro group, which serves as an anchor point for introducing molecular diversity via modern cross-coupling chemistry.

G cluster_0 Role as a Pharmaceutical Scaffold cluster_1 Cross-Coupling Reactions A 6-Chloro-1-methyl-3,4-dihydro- quinoxalin-2(1H)-one B Suzuki Coupling (Boronic Acids/Esters) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst, Base D Sonogashira Coupling (Alkynes) A->D Pd/Cu Catalysts, Base E Diverse, Complex Drug Candidates (e.g., Kinase Inhibitors) B->E C->E D->E

Caption: Strategic use of the intermediate in building complex molecules.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
  • Rationale: The Suzuki coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. By reacting the chloro-substituent with various aryl or heteroaryl boronic acids, a vast library of analogues can be rapidly synthesized to explore structure-activity relationships (SAR).

  • Procedure:

    • In a reaction vial, combine 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (K₂CO₃, 3.0 equiv.).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Seal the vial and heat the mixture to 90-110°C for 8-16 hours, or until starting material is consumed as monitored by LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired coupled product.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the intermediate is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a robust validation system.

TechniqueExpected ObservationsRationale
¹H NMR - Aromatic protons (~3H) in the ~6.8-7.5 ppm region, showing characteristic splitting patterns. - Singlet for the N-CH₃ group (~3.3 ppm, 3H). - Singlet or AB quartet for the CH₂ group (~3.5-4.0 ppm, 2H). - Broad singlet for the N-H proton.Provides definitive structural information about the proton environment, confirming the connectivity of the molecule.
¹³C NMR - Signals for 8 distinct carbons (excluding solvent). - Carbonyl carbon (~165-170 ppm). - Aromatic carbons (~115-145 ppm). - Aliphatic CH₂ carbon (~45-50 ppm). - N-CH₃ carbon (~30-35 ppm).Complements ¹H NMR by showing the electronic environment of each carbon atom in the skeleton.
Mass Spec (MS) - A molecular ion peak (M+) and/or protonated molecular ion peak ([M+H]+) corresponding to the calculated mass. - A characteristic isotopic pattern for a monochlorinated compound (M+ and M+2 peaks in an approx. 3:1 ratio).Confirms the molecular weight and elemental composition (specifically the presence of one chlorine atom).
HPLC - A single major peak under various solvent conditions.Assesses the purity of the compound, crucial for ensuring the quality of subsequent reactions.

Conclusion and Future Perspectives

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is more than just a chemical; it is a strategic tool in the hands of medicinal chemists. Its synthesis is logical and scalable, and its physicochemical properties make it an ideal building block for creating extensive chemical libraries. The true power of this intermediate is realized in its application, where the chloro group acts as a linchpin for diversification, enabling the rapid exploration of chemical space in the quest for novel therapeutics. As drug discovery continues to target complex biological systems with highly specific and potent molecules, the demand for well-designed, versatile intermediates like this quinoxalinone derivative will only intensify. Its proven utility in programs targeting kinases suggests its potential will continue to expand into other target classes where the quinoxalinone scaffold can provide a valuable structural starting point.

References

  • An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (2025). ResearchGate. [Link]

  • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. (n.d.). MySkinRecipes. [Link]

  • Quinoxalinone as a Privileged Platform in Drug Development. (2018). PubMed. [Link]

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. (2023). PubMed. [Link]

  • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. (n.d.). Lead Sciences. [Link]

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Introduction: The Quinoxalinone Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quinoxalinone Scaffold in Medicinal Chemistry

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive exploration of the quinoxalinone scaffold, a cornerstone in modern medicinal chemistry. We will delve into its synthesis, multifaceted biological activities, and the mechanistic rationale behind its therapeutic potential, offering field-proven insights from a Senior Application Scientist's perspective.

In the landscape of heterocyclic chemistry, the quinoxalinone scaffold has emerged as a "privileged structure." This designation is reserved for molecular frameworks that can bind to a wide array of biological targets, thereby exhibiting a diverse range of pharmacological activities. The quinoxalinone core, a fusion of a benzene ring and a pyrazinone ring (an oxidized pyrazine), provides a rigid, planar system with strategically positioned nitrogen atoms and a carbonyl group that serve as key hydrogen bond donors and acceptors.[1][2] This inherent structural feature underpins its versatility.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties, making them a focal point of intensive research in drug discovery.[3][4]

Synthesis_Workflow A o-Phenylenediamine C Cyclocondensation (Heat or Microwave) A->C B α-Keto Acid / Ester B->C D Quinoxalinone Scaffold C->D High Yield

Caption: General workflow for the synthesis of the quinoxalinone scaffold.

Therapeutic Applications of the Quinoxalinone Scaffold

The true value of the quinoxalinone core is realized through its functionalization, which allows for the fine-tuning of its biological activity.

Oncology: Targeting Aberrant Cell Signaling

Quinoxalinone derivatives are increasingly recognized as a novel class of anticancer agents. [5]A primary mechanism of action is the inhibition of receptor tyrosine kinases (RTKs), enzymes that are often hyperactivated in cancer, leading to uncontrolled cell proliferation and angiogenesis.

Mechanism of Action: VEGFR-2 Inhibition

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical RTK in the angiogenesis pathway, the process by which tumors form new blood vessels to sustain their growth. [6]Many quinoxalinone-based molecules have been designed as ATP-competitive inhibitors of VEGFR-2. [7] Causality: The planar quinoxalinone scaffold mimics the adenine region of ATP, allowing it to dock into the kinase's ATP-binding pocket. Specific substitutions on the scaffold then form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the hinge region and other parts of the active site. This binding event physically blocks ATP from entering, thereby preventing the autophosphorylation and activation of VEGFR-2. The downstream signaling cascade is halted, leading to an anti-proliferative and anti-angiogenic effect. [7][6]

VEGFR2_Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Phosphorylation Receptor Phosphorylation VEGFR2->Phosphorylation Activates ATP ATP ATP->Phosphorylation Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->VEGFR2 Blocks ATP Site Signaling Downstream Signaling (PI3K/Akt, MAPK) Phosphorylation->Signaling Response Angiogenesis & Cell Proliferation Signaling->Response

Caption: Quinoxalinone derivatives inhibit the VEGFR-2 signaling pathway.

Quantitative Data: Anti-Proliferative Activity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound IDTargetCell Line (Cancer Type)IC₅₀ (µM)Reference
Compound 15 VEGFR-2MCF-7 (Breast)2.20[6]
Compound 15 VEGFR-2HCT-116 (Colon)5.50[6]
Compound VIIIc Not SpecifiedHCT-116 (Colon)2.5[7]
Compound XVa Not SpecifiedHCT-116 (Colon)4.4[7]
Sorafenib VEGFR-2(Reference Drug)~2-10[6]
Antimicrobial Agents: A Broad-Spectrum Defense

Quinoxalinone derivatives exhibit potent activity against a wide range of microbial pathogens, including bacteria, fungi, and viruses. [3]Their N-oxide derivatives, in particular, have shown significant antibacterial effects. [8]

  • Antibacterial/Antifungal: They are active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [4][8]While mechanisms can vary, they often involve the disruption of essential cellular processes or DNA synthesis.

  • Antiviral: Significant activity has been reported against several viruses, including Herpes Simplex Virus (HSV) and respiratory viruses like influenza and coronaviruses. [1][9]The mechanism often involves the inhibition of viral replication at different stages. [1]For instance, certain derivatives have been shown to inhibit key viral enzymes. [10]

Anti-Inflammatory and Analgesic Roles

Chronic inflammation is a key driver of many diseases. Quinoxalinone derivatives have been identified as potent anti-inflammatory and analgesic agents. [3][11] Mechanism of Action: LOX Inhibition

A primary mechanism for their anti-inflammatory effect is the inhibition of lipoxygenase (LOX) enzymes. [12]LOX enzymes are crucial for the metabolism of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators involved in leukocyte chemotaxis, vascular permeability, and bronchoconstriction. [1] Causality: By inhibiting LOX, quinoxalinone compounds reduce the production of leukotrienes. This leads to a measurable decrease in leukocyte migration to the site of inflammation and a reduction in the levels of key inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), thereby mitigating the inflammatory response and associated pain. [11]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Peritonitis)

This protocol is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit leukocyte migration.

Objective: To assess the ability of a test quinoxalinone derivative to reduce carrageenan-induced leukocyte migration in mice.

Model: Male Swiss mice (25-30g).

Materials:

  • Test quinoxalinone compound, vehicle (e.g., 0.5% carboxymethylcellulose).

  • Reference drug: Indomethacin (10 mg/kg).

  • Carrageenan solution (1% in sterile saline).

  • Phosphate-buffered saline (PBS), Turk's solution.

  • Neubauer chamber, optical microscope.

Procedure:

  • Acclimatize animals for at least 48 hours with free access to food and water.

  • Divide animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (e.g., 5, 10, 20 mg/kg).

  • Administer the test compound, reference drug, or vehicle via oral gavage one hour prior to the inflammatory stimulus.

  • Induce inflammation by injecting 0.25 mL of 1% carrageenan solution intraperitoneally.

  • Four hours after the carrageenan injection, euthanize the animals by cervical dislocation.

  • Harvest the peritoneal exudate by washing the peritoneal cavity with 3 mL of PBS.

  • Determine the total leukocyte count in the peritoneal fluid. Dilute an aliquot of the fluid with Turk's solution and count the cells using a Neubauer chamber under a microscope.

  • Calculate the percentage inhibition of leukocyte migration for each group relative to the vehicle control group.

Self-Validation: A statistically significant reduction in leukocyte count in the test compound groups compared to the vehicle control, ideally in a dose-dependent manner and comparable to the reference drug, validates the compound's anti-inflammatory activity. [11]

Conclusion and Future Directions

The quinoxalinone scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic accessibility, rigid framework, and capacity for multi-point functionalization have established it as a truly privileged core. The diverse biological activities, from targeted cancer therapy to broad-spectrum antimicrobial and anti-inflammatory effects, ensure its continued relevance.

Future research will undoubtedly focus on leveraging modern drug development strategies, including computational modeling and structure-activity relationship (SAR) studies, to design next-generation quinoxalinone derivatives. [10]The goal is to enhance potency and selectivity for specific targets while minimizing off-target effects, ultimately translating the vast potential of this remarkable scaffold into new and effective clinical therapies.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

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  • Sotelo, E., et al. (2009). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 17(1), 443-451. [Link]

  • Yadav, D., et al. (2011). Biological Activity of Quinoxaline Derivatives. International Journal of PharmTech Research, 3(2), 795-806. [Link]

  • Chen, Y., et al. (2012). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Archiv der Pharmazie, 345(11), 876-886. [Link]

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  • El-Adl, K., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 114, 105086. [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2959. [Link]

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The Quinoxalinone Scaffold: A Strategic Blueprint for Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Challenge and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling. These enzymes, through the process of phosphorylation, act as critical switches controlling virtually every aspect of cell life, from proliferation and differentiation to apoptosis and metabolism. Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory disorders and neurodegenerative conditions. This has positioned kinase inhibitors as one of the most successful classes of modern therapeutics.

The core challenge in kinase drug discovery lies in achieving selectivity. The ATP-binding pocket, the target of most inhibitors, is highly conserved across the kinome, making it difficult to design molecules that inhibit the target kinase without causing off-target effects. To overcome this hurdle, medicinal chemists often turn to "privileged scaffolds"—core molecular structures that have a proven propensity for binding to specific protein families. The quinoxalinone moiety has emerged as such a scaffold, a versatile and synthetically accessible building block for creating potent and selective kinase inhibitors.

This guide provides a technical deep-dive into the discovery of kinase inhibitors using quinoxalinone building blocks. We will move beyond simple protocols to explore the underlying scientific rationale, from initial scaffold selection and synthesis to detailed bioactivity assessment and structure-activity relationship (SAR) optimization, providing researchers with a robust framework for their own discovery programs.

Part 1: The Quinoxalinone Core - A Foundation for Potency and Selectivity

The quinoxalinone structure, a fusion of benzene and pyrazinone rings, offers a unique combination of features that make it an ideal starting point for kinase inhibitor design. Its rigid, planar nature provides a stable anchor within the ATP-binding site, while the nitrogen atoms and carbonyl group offer key hydrogen bonding opportunities with the kinase hinge region—a critical interaction for most ATP-competitive inhibitors.[1][2]

The true power of the quinoxalinone scaffold lies in its synthetic tractability. The core is typically synthesized via a condensation reaction between an o-phenylenediamine and an α-ketoester, a reliable and scalable method.[1] This straightforward synthesis allows for extensive chemical modifications at multiple positions, enabling a systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_scaffold Privileged Scaffold cluster_diversification Chemical Diversification A o-Phenylenediamine C Condensation Reaction A->C B α-Ketoester B->C D Quinoxalinone Core C->D E Functionalization (e.g., at N1, C3, C6, C7) D->E F Kinase Inhibitor Library E->F

Caption: General workflow for creating a quinoxalinone-based compound library.

Part 2: The Discovery Engine - A Validated Workflow from Synthesis to Lead

The discovery of a novel kinase inhibitor is not a linear path but an iterative cycle of design, synthesis, and testing. The following workflow outlines a self-validating system where each step provides the necessary data to inform and refine the next, ensuring a logical and efficient progression towards a lead candidate.

G A Computational Design (Molecular Docking) B Chemical Synthesis of Quinoxalinone Analogs A->B Guides Synthesis C Biochemical Assay (In Vitro Kinase Inhibition) B->C Provides Analogs D Cell-Based Assay (Target Engagement & Proliferation) C->D Confirms Potency E SAR Analysis & Lead Optimization C->E Generates IC50 Data D->E Validates Cellular Activity E->A Refines Design E->B Suggests New Analogs F Lead Candidate E->F Identifies Lead

Caption: Iterative workflow for quinoxalinone-based kinase inhibitor discovery.

Synthesis of Quinoxalinone Analogs

The causality behind the synthesis strategy is to create a diverse set of molecules by modifying specific positions on the quinoxalinone core. This allows for the systematic probing of the kinase's binding pocket to identify favorable interactions.

Experimental Protocol: General Synthesis of 3-Substituted Quinoxalin-2(1H)-ones

This protocol is a standard procedure for generating the quinoxalinone core, which can then be further modified.

  • Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1.0 equiv.) in a suitable solvent such as n-butanol or ethanol, add the desired α-ketoacid or ester (1.0-1.2 equiv.).[1]

  • Condensation: Reflux the reaction mixture for 1-5 hours. The choice of time and temperature is critical; insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation. Progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[1]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials. If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure quinoxalinone derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The first biological validation step is to determine if the synthesized compounds can inhibit the target kinase's enzymatic activity. A luminescence-based kinase assay, such as the Kinase-Glo® Plus assay, is a robust and high-throughput method.

Experimental Protocol: Luminescence-Based Kinase Assay

This assay's trustworthiness stems from its direct measurement of ATP consumption, the fundamental action of a kinase.

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase enzyme, the specific substrate peptide, and any necessary cofactors (e.g., MgCl₂).

  • Compound Dilution: Create a serial dilution of the test compounds (e.g., from 10 µM to 0.1 nM) in DMSO and then dilute further into the reaction buffer. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase/substrate solution to the wells containing the diluted compounds. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified period (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.

  • Signal Detection: Stop the kinase reaction by adding the Kinase-Glo® reagent. This reagent depletes the remaining ATP and generates a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation and Target Engagement Assays

A potent compound in a biochemical assay must also be effective in a cellular context. It needs to be cell-permeable and engage its target within the complex cellular environment.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., TF1 cells for JAK2[3]) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoxalinone compounds for a set period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value for cell growth inhibition.

Experimental Protocol: Western Blot for Target Phosphorylation

This protocol provides direct evidence of target engagement by measuring the phosphorylation status of the kinase or its downstream substrate.

  • Cell Treatment & Lysis: Treat cells with the inhibitor for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JAK2). Subsequently, probe with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-JAK2) to confirm that the observed decrease in phosphorylation is not due to protein degradation and to verify equal loading. A decrease in the phosphorylated protein signal relative to the total protein signal indicates successful target inhibition.[3]

Part 3: Case Study - Discovery of ST4j, a Potent JAK2/3 Inhibitor

The discovery of the quinoxalinone derivative ST4j serves as an excellent case study illustrating the successful application of this workflow.[3][4] Janus kinases (JAKs) are critical in cytokine signaling, and their aberrant activation is linked to myeloproliferative neoplasms and autoimmune diseases.[4]

Researchers began by computationally screening an in-house library of 49 quinoxalinones against JAK2 and JAK3.[3] This initial step prioritized compounds with a high predicted binding affinity. From this screening, 17 compounds were synthesized and subjected to in vitro kinase assays.[3]

The standout compound, ST4j, a quinoxalinone bearing pyrazolone and chlorine derivatives, demonstrated remarkable potency.[3]

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cell Line (JAK2-dependent)Cellular IC₅₀ (µM)
ST4j JAK213.00 ± 1.31TF115.53 ± 0.82
JAK314.86 ± 1.29HEL17.90 ± 1.36
RuxolitinibJAK1/2~0.09 / ~0.036--
TofacitinibJAK1/2/3~1.7-3.7 / ~1.8-4.1 / ~0.75-1.6--
Data synthesized from multiple sources for comparison.[3][4][5]

Mechanistic studies confirmed that ST4j functions as intended. Western blot analysis in TF1 cells, which overexpress JAK2, showed that treatment with ST4j strongly inhibited the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream target, STAT5.[3] This inhibition of the JAK/STAT signaling pathway ultimately induced apoptosis in the cancer cells.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_inactive JAK2 CytokineReceptor->JAK2_inactive Activates JAK2_active p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive Phosphorylates STAT5_active p-STAT5 STAT5_inactive->STAT5_active Gene Gene Transcription (Proliferation, Survival) STAT5_active->Gene Cytokine Cytokine Cytokine->CytokineReceptor Binds ST4j ST4j (Quinoxalinone Inhibitor) ST4j->JAK2_inactive INHIBITS

Caption: Mechanism of action of ST4j in the JAK/STAT signaling pathway.

Molecular dynamics simulations provided further insight, revealing that the quinoxalinone core of ST4j occupies a hydrophobic pocket, while its hydroxyl group forms crucial hydrogen bonds with residues in the kinase hinge region, stabilizing the complex.[3]

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The initial hits from screening are rarely optimal. SAR studies are crucial for refining the molecule's properties. By systematically altering the substituents on the quinoxalinone scaffold and observing the effect on activity, researchers can build a model of the key pharmacophoric features.

For example, in the development of quinoxaline-based IKKβ inhibitors for pancreatic cancer, a detailed SAR study was conducted.[6][7] It was found that adding a urea moiety significantly impacted activity. The study identified analog 84 , which was ~2.5-fold more potent in inhibiting TNFα-induced NF-κB activation and ~4-fold more potent in inhibiting pancreatic cancer cell growth compared to the parent compound.[6] Furthermore, this modification led to a ~5.7-fold increase in oral bioavailability, highlighting that SAR studies must balance potency with drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[6]

Key SAR Insights for Quinoxalinone Scaffolds:

  • Hinge Binding: The core quinoxalinone structure often serves as the primary hinge-binding motif.

  • Hydrophobic Pockets: Substitutions with lipophilic groups on the benzene ring portion can explore nearby hydrophobic pockets to increase potency.

  • Solvent-Exposed Region: Larger, more polar groups can be installed at positions pointing towards the solvent-exposed region of the active site to improve solubility and fine-tune selectivity. For instance, the addition of a diaryl urea scaffold has been a successful strategy, mimicking the binding mode of multi-targeted inhibitors like Sorafenib.[1]

  • Bioisosteric Replacement: Sometimes, a specific functional group may have good potency but poor pharmacokinetic properties. Bioisosteric replacement—swapping one group for another with similar physical or chemical properties—can resolve this. For example, replacing a metabolically liable methyl group with a trifluoromethyl group or a carboxylic acid with a tetrazole can improve stability and cell permeability.[8]

Conclusion and Future Outlook

The quinoxalinone scaffold represents a powerful and versatile platform for the discovery of novel kinase inhibitors. Its favorable structural properties and synthetic accessibility allow for the rapid generation and optimization of compound libraries. The integrated workflow of computational design, chemical synthesis, and multi-layered biological evaluation provides a robust and self-validating pathway to identify potent and selective lead candidates.

As demonstrated by successful examples like the JAK inhibitor ST4j and various other series targeting kinases from ASK1 to IKKβ, the quinoxalinone core is not merely a starting point but a strategic asset in medicinal chemistry.[4][6][9] Future efforts will likely focus on leveraging this scaffold to tackle more challenging kinase targets, improving selectivity profiles to minimize side effects, and incorporating them into novel therapeutic modalities such as PROTACs (PROteolysis TArgeting Chimeras) to achieve targeted protein degradation rather than just inhibition. The foundational principles outlined in this guide will continue to be central to these next-generation drug discovery efforts.

References

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Institutes of Health (NIH). Available at: [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed Central. Available at: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][4]triazino[2,3-c]quinazolines. National Institutes of Health (NIH). Available at: [Link]

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  • EGFR inhibitors developed through bioisosteric replacement of the... ResearchGate. Available at: [Link]

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  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). ACS Publications. Available at: [Link]

  • Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. Available at: [Link]

  • Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. Available at: [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. Available at: [Link]

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  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed. Available at: [Link]

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Quinoxalinone-Based Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Quinoxalinone, a derivative of quinoxaline, represents a privileged structure that serves as a cornerstone for the development of a diverse array of therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide provides an in-depth exploration of the key therapeutic targets of quinoxalinone-based compounds, elucidates their mechanisms of action, and presents experimental workflows for their investigation, tailored for researchers, scientists, and drug development professionals.

The unique structural features of the quinoxalinone core, including its aromaticity, hydrogen bonding capabilities, and potential for diverse substitutions, allow for fine-tuning of its interaction with various biological targets. This adaptability has led to the discovery of quinoxalinone derivatives that can act as competitive inhibitors, allosteric modulators, and even covalent binders of enzymes and receptors, highlighting the scaffold's immense potential in drug discovery.

Oncological Targets: A Multi-pronged Attack on Cancer

Quinoxalinone derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a wide range of tumor cell lines.[6][7] Their antineoplastic activity stems from their ability to interact with multiple crucial targets involved in cancer cell proliferation, survival, and metastasis.

Protein Kinase Inhibition: Disrupting Aberrant Signaling

A primary mechanism through which quinoxalinone-based compounds exert their anticancer effects is the inhibition of protein kinases, which are often dysregulated in cancer.[8] These compounds can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.

Key protein kinase targets for quinoxalinone derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): Several quinoxalinone-containing compounds have been identified as potent inhibitors of EGFR, including mutant forms like EGFR (L858R/T790M/C797S) that confer resistance to other therapies.[9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinoxalinone derivatives can suppress angiogenesis, a critical process for tumor growth and metastasis.[10]

  • Other Tyrosine Kinases: The quinoxaline scaffold has been successfully utilized to develop inhibitors of a range of other tyrosine kinases implicated in cancer, such as Platelet-Derived Growth Factor Receptor (PDGFR), Src, c-Met, Janus Kinase (JAK), and FMS-like tyrosine kinase 3 (FLT-3).[10][11]

  • Cyclin-Dependent Kinases (CDKs): Targeting CDKs with quinoxalinone-based inhibitors can lead to cell cycle arrest and apoptosis in cancer cells.[10]

Experimental Workflow: Kinase Inhibition Assay

A common method to assess the inhibitory potential of quinoxalinone compounds against a specific kinase is a biochemical kinase assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Quinoxalinone Compound (in DMSO) Incubation Incubate Components (e.g., 30°C for 60 min) Compound->Incubation Kinase Recombinant Kinase Kinase->Incubation Substrate Kinase Substrate (e.g., peptide) Substrate->Incubation ATP ATP ATP->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Stop Reaction Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50 Calculate IC50 Value Luminescence->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Topoisomerase II Inhibition and DNA Damage

Certain quinoxaline derivatives have been shown to target topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.[6] By inhibiting this enzyme, these compounds can induce DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells.[6]

Furthermore, quinoxaline 1,4-dioxides, a specific class of quinoxalinone-related compounds, can be reduced by oxidoreductases to generate reactive oxygen species (ROS).[12] This leads to oxidative DNA damage and inhibition of DNA and RNA synthesis, contributing to their cytotoxic effects.[12]

Neurological Targets: Modulating Synaptic Transmission

The quinoxalinone scaffold has proven to be a valuable template for the development of compounds that modulate the activity of key receptors in the central nervous system, offering potential treatments for a range of neurological and psychiatric disorders.

AMPA and NMDA Receptor Antagonism

Quinoxalinediones, a class of quinoxalinone derivatives, are potent and competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors.[13] By blocking AMPA receptors, these compounds can reduce excessive excitatory neurotransmission, a mechanism relevant to conditions like epilepsy and neurodegenerative diseases. The development of quinoxaline-2,3-dione scaffolds has led to a variety of analogs with differing selectivity for ionotropic glutamate receptors.[14]

Interestingly, some 5-aminomethylquinoxaline-2,3-diones not only act as AMPA receptor antagonists but are also active at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[15][16] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[17] Quinoxaline derivatives that antagonize the glycine site offer a more subtle way to modulate NMDA receptor function compared to direct channel blockers, potentially with a better side-effect profile.[15]

Signaling Pathway: NMDA Receptor Modulation

G cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Glutamate Site Glycine Glycine Glycine->NMDA_R Binds to Glycine Site Quinoxalinone Quinoxalinone Antagonist Quinoxalinone->NMDA_R Blocks Glycine Site Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Signaling Downstream Signaling Ca_Influx->Signaling

Caption: Antagonism of the NMDA receptor glycine site by a quinoxalinone derivative.

Infectious Diseases: Combating Pathogens

Quinoxalinone-based compounds exhibit a broad spectrum of antimicrobial activity, making them attractive candidates for the development of new anti-infective agents.[4][18][19]

Antibacterial and Antifungal Activity

Numerous quinoxalinone derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][20] The mechanism of action for some quinoxaline antibiotics involves functioning as bifunctional intercalating agents that bind to DNA, thereby inhibiting RNA synthesis.[21] As previously mentioned, quinoxaline 1,4-dioxides possess a unique antibacterial mechanism involving the generation of ROS and subsequent DNA damage.[12]

Antiviral and Antiparasitic Potential

The quinoxaline scaffold is also a promising framework for the development of antiviral drugs.[1][22] Research has highlighted their potential against a variety of viruses, warranting further investigation into their specific molecular targets and mechanisms of action.[1]

In the context of parasitic diseases, quinoxaline 1,4-dioxide derivatives have been shown to be irreversible inhibitors of peroxiredoxin-2, an enzyme crucial for the detoxification of reactive oxygen species in Plasmodium species, the causative agents of malaria.[12]

Cardiovascular and Inflammatory Targets

The therapeutic reach of quinoxalinone-based compounds extends to cardiovascular and inflammatory conditions, primarily through their interaction with key enzymes in these pathways.

Phosphodiesterase 5 (PDE5) Inhibition

Certain quinoxalinone derivatives have been identified as potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[23] Inhibition of PDE5 leads to elevated cGMP levels, resulting in vascular relaxation and a decrease in systemic blood pressure.[23] This mechanism is the basis for the use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary hypertension.[24]

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel involved in the perception of pain and inflammation.[25] Novel TRPV1 receptor antagonists incorporating a quinoxaline moiety have been synthesized and evaluated for their ability to block capsaicin-induced activation of the receptor.[26] These compounds hold promise for the development of new analgesic and anti-inflammatory drugs.[25][27]

Conclusion and Future Perspectives

The quinoxalinone scaffold is a remarkably versatile platform for the design and discovery of novel therapeutic agents. Its ability to interact with a wide array of biological targets, including kinases, ion channels, and enzymes, underscores its significance in medicinal chemistry. The diverse pharmacological activities of quinoxalinone-based compounds, spanning oncology, neurology, infectious diseases, and beyond, highlight the immense potential for further research and development in this area.

Future efforts should focus on optimizing the selectivity and potency of quinoxalinone derivatives for their respective targets to minimize off-target effects and enhance therapeutic efficacy. A deeper understanding of their structure-activity relationships, aided by computational modeling and structural biology, will be crucial in designing next-generation quinoxalinone-based drugs. The continued exploration of this privileged scaffold promises to yield innovative treatments for a multitude of human diseases.

References

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  • Novel transient receptor potential vanilloid 1 receptor antagonists for the treatment of pain: structure-activity relationships for ureas with quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline moieties. PubMed.
  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed.
  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PMC - PubMed Central.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • Synthesis and antibacterial activity of some quinoxalinone deriv
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  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central.
  • Quinoxaline – Knowledge and References. Taylor & Francis.
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  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online.
  • A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. PubMed.
  • Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. Wiley Online Library.
  • Rational Design and Optimization of Novel PDE5 Inhibitors for Targeted Colorectal Cancer Therapy: An In Silico Approach. MDPI.
  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
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  • Quinoxaline antiviral motif between history and future: Urgent need for new antiviral. YouTube.
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  • Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain: Structure−Activity Relationships for Ureas with Quinoline, Isoquinoline, Quinazoline, Phthalazine, Quinoxaline, and Cinnoline Moieties.
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  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI.
  • Using Spark to Identify New Cores for PDE5 Inhibitors: Scaffold-Hopping Sildenafil. Cresset Group.
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Review of synthetic routes for N-methylated quinoxalinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Routes for N-Methylated Quinoxalinones

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the primary synthetic strategies for constructing N-methylated quinoxalinones, a core scaffold in numerous pharmacologically active compounds. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The focus is on providing actionable, reproducible protocols and a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific drug development and discovery objectives.

Introduction: The Pharmacological Significance of the N-Methylated Quinoxalinone Core

The quinoxalinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The introduction of a methyl group at the N1 or N4 position can significantly modulate a molecule's pharmacological profile by altering its solubility, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and robust synthetic routes to access N-methylated quinoxalinones is of paramount importance in modern drug discovery. This guide will explore the most prevalent and effective methodologies for their synthesis, ranging from classical condensation reactions to modern catalytic systems.

Classical Approach: Cyclocondensation and Subsequent N-Methylation

The most traditional and widely employed method involves a two-step sequence: the initial formation of the quinoxalinone ring followed by N-methylation. This approach is valued for its reliability and the ready availability of starting materials.

Step 1: Synthesis of the Quinoxalinone Scaffold

The cornerstone of this method is the condensation of an o-phenylenediamine with an α-keto acid or its ester equivalent. This reaction proceeds via an initial nucleophilic attack of one of the amino groups on the α-keto carbon, followed by cyclization and dehydration to furnish the quinoxalinone core.

A common and effective method for this cyclocondensation is the reaction between an o-phenylenediamine and ethyl 2-oxo-3-phenylpropanoate in ethanol, which typically proceeds under reflux to yield the corresponding 3-phenylquinoxalin-2(1H)-one.

Step 2: N-Methylation of the Quinoxalinone Core

With the quinoxalinone scaffold in hand, the subsequent N-methylation is typically achieved using a suitable methylating agent in the presence of a base. The choice of base and solvent is critical to ensure high yields and regioselectivity.

Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are frequently used to deprotonate the nitrogen atom, generating a nucleophilic anion that readily reacts with the methylating agent. The reaction is often conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • To a solution of 3-phenylquinoxalin-2(1H)-one (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 1-methyl-3-phenylquinoxalin-2(1H)-one.

Diagram: Two-Step Synthesis of N-Methylated Quinoxalinones

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation A o-Phenylenediamine C Quinoxalin-2(1H)-one A->C Reflux B α-Keto Ester B->C Reflux E N-Methylated Quinoxalinone C->E Base (e.g., K2CO3) D Methylating Agent (e.g., CH3I) D->E

Caption: Classical two-step synthesis of N-methylated quinoxalinones.

Modern Synthetic Strategies: Efficiency and Innovation

While the classical two-step approach is robust, modern synthetic chemistry has driven the development of more efficient, one-pot, and catalytic methods that offer advantages in terms of atom economy, reduced reaction times, and milder reaction conditions.

Palladium-Catalyzed Intramolecular C-N Coupling

A powerful strategy for the synthesis of quinoxalinones involves the palladium-catalyzed intramolecular cyclization of N-(2-halophenyl)amides. This approach allows for the direct formation of the N-methylated quinoxalinone core if the starting amide is appropriately substituted.

The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine ligand, like Xantphos, and a base, such as cesium carbonate (Cs₂CO₃), in a high-boiling solvent like toluene or dioxane. This methodology offers excellent functional group tolerance and allows for the late-stage introduction of the quinoxalinone motif.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a valuable tool to accelerate organic reactions. The synthesis of N-methylated quinoxalinones can be significantly expedited using microwave heating, often reducing reaction times from hours to minutes.

For instance, the condensation of N-methyl-o-phenylenediamines with α-keto esters can be performed under microwave irradiation in a solvent-free or high-boiling solvent system, leading to rapid and high-yielding formation of the desired products. This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery campaigns.

  • In a microwave-safe vial, combine N-methyl-1,2-phenylenediamine (1.0 eq) and ethyl pyruvate (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 120°C for 10-15 minutes.

  • After cooling, purify the crude product by column chromatography on silica gel to obtain 1,3-dimethylquinoxalin-2(1H)-one.

Diagram: Microwave-Assisted Synthesis Workflow

G start Combine Reactants: N-methyl-1,2-phenylenediamine + Ethyl Pyruvate + Acetic Acid microwave Microwave Irradiation (120°C, 10-15 min) start->microwave Seal Vial cool Cooling to Room Temperature microwave->cool purify Purification (Column Chromatography) cool->purify product Final Product: 1,3-dimethylquinoxalin-2(1H)-one purify->product

Caption: Workflow for microwave-assisted synthesis of N-methylated quinoxalinones.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on several factors, including the availability of starting materials, desired scale, functional group tolerance, and the need for structural diversity.

Method Advantages Disadvantages Typical Yields Reaction Time
Classical Two-Step Reliable, scalable, readily available starting materials.Two separate steps, can be time-consuming.70-90%6-24 hours
Palladium-Catalyzed High functional group tolerance, good for complex molecules.Expensive catalyst and ligands, requires inert atmosphere.60-85%12-24 hours
Microwave-Assisted Extremely fast, high yields, suitable for high-throughput synthesis.Requires specialized equipment, may not be suitable for large-scale synthesis.85-95%10-30 minutes

Conclusion and Future Perspectives

The synthesis of N-methylated quinoxalinones is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The classical two-step approach remains a workhorse for its simplicity and scalability. However, modern catalytic and microwave-assisted methods offer significant advantages in terms of speed and efficiency, particularly in the context of drug discovery where rapid access to diverse analogues is crucial.

Future developments in this area will likely focus on the use of more sustainable and economical catalysts, the development of enantioselective methods for the synthesis of chiral N-methylated quinoxalinones, and the application of flow chemistry for continuous and scalable production. The continued exploration of novel synthetic routes will undoubtedly facilitate the discovery of new and potent quinoxalinone-based therapeutic agents.

References

  • Gellis, A., et al. (2011). Microwave-assisted synthesis of new 3-carboxy and 3-carboxamide-quinoxalin-2(1H)-ones and their evaluation as inhibitors of HCV NS5B polymerase. European Journal of Medicinal Chemistry. Available at: [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Quinoxalinone Scaffold in Kinase Inhibitor Design

The quinoxaline and its derivatives, particularly the quinoxalin-2(1H)-one core, represent a class of "privileged scaffolds" in medicinal chemistry and drug discovery.[1] Their rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to engage with the active sites of biological targets. This structural versatility has led to their exploration in a wide range of therapeutic areas, including as antibacterial, antifungal, and antiviral agents.[1][2]

In the realm of oncology and inflammatory diseases, the quinoxalinone scaffold has emerged as a highly effective starting point for the development of potent and selective kinase inhibitors.[3][4] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[5] Dysregulation of kinase activity is a hallmark of many cancers and other diseases, making them attractive targets for therapeutic intervention.[4][6] The quinoxalinone core is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the hinge-binding motif of the natural substrate, ATP.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of kinase inhibitors derived from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one . We will delve into proven synthetic methodologies, the rationale behind experimental choices, and protocols for assessing the biological activity of the resulting compounds.

Target Kinases and Therapeutic Rationale

Derivatives of the quinoxalinone scaffold have shown significant inhibitory activity against several clinically relevant kinase families. This guide will focus on synthetic strategies applicable to targeting the following kinases as exemplary models:

  • Janus Kinases (JAKs): Specifically JAK2 and JAK3, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in myeloproliferative neoplasms, autoimmune diseases, and leukemia.[3] Inhibiting JAK2/3 can thus modulate immune responses and curb malignant cell growth.[3]

  • Pim Kinases: This family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) is involved in cell survival, proliferation, and apoptosis. Their overexpression is common in various hematological and solid tumors, making them compelling targets for cancer therapy.[7]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): A member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, ASK1 is activated by cellular stress and plays a role in inflammatory and fibrotic diseases.[8]

  • TGF-β Pathway Kinases (e.g., ALK5): The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, and its dysregulation can promote tumor progression and metastasis.[9] ALK5 is a key receptor kinase in this pathway.[9]

The strategic functionalization of the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one core allows for the optimization of potency and selectivity against these and other important kinase targets.

Synthetic Strategies and Methodologies

The primary point of diversification on the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is the C3 position. Modern synthetic methods, such as direct C-H functionalization, offer an efficient route to introduce a wide array of substituents at this position.

Core Synthetic Workflow

The general approach involves the activation and subsequent functionalization of the C3 position of the quinoxalinone core. This can be achieved through various catalytic methods.

Synthetic Workflow A 6-Chloro-1-methyl-3,4- dihydroquinoxalin-2(1H)-one (Starting Material) B Catalytic C-H Activation (e.g., Photocatalysis, Metal Catalysis) A->B Catalyst, Oxidant C Activated Intermediate (e.g., Radical Cation) B->C Single Electron Transfer E Functionalized Quinoxalinone (Kinase Inhibitor Library) C->E Radical Coupling/ Nucleophilic Addition D Coupling Partner (Alkenes, Arenes, Nucleophiles) D->E

Caption: General workflow for the C-H functionalization of the quinoxalinone scaffold.

Protocol 1: Visible-Light Induced C-H Hydroxylation at the C3 Position

This protocol describes a green and efficient method for introducing a hydroxyl group at the C3 position, a common feature in many kinase inhibitors that can act as a hydrogen bond donor or acceptor. This method utilizes a heterogeneous graphitic carbon nitride (g-C3N4) photocatalyst.[10]

Rationale: Visible-light photocatalysis offers a mild and environmentally friendly alternative to traditional methods that often require harsh reagents and high temperatures.[10] The g-C3N4 catalyst is robust, reusable, and efficiently generates the necessary radical intermediates under aerobic conditions.[10]

Materials:

  • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv)

  • Graphitic carbon nitride (g-C3N4) photocatalyst (10 mg)

  • Acetonitrile (MeCN) (0.2 M solution)

  • Blue LED light source (e.g., 450 nm)

  • Reaction vessel (e.g., Pyrex tube)

  • Stir plate

Procedure:

  • To a Pyrex reaction tube equipped with a magnetic stir bar, add 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one and the g-C3N4 photocatalyst.

  • Add acetonitrile to achieve the desired concentration (e.g., 0.2 M).

  • Seal the tube and place it approximately 5-10 cm from the blue LED light source.

  • Ensure the reaction mixture is stirred vigorously to maintain a uniform suspension of the catalyst.

  • Irradiate the reaction for 12-24 hours at room temperature. The reaction should be open to the air, as oxygen is a necessary component.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to recover the g-C3N4 catalyst. The catalyst can be washed with solvent, dried, and reused.[10]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 3-hydroxy-6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Three-Component C-H Trifluoroalkylation

This protocol facilitates the introduction of trifluoroalkyl groups, which can significantly enhance the metabolic stability and binding affinity of drug candidates. This method uses K₂S₂O₈ as a radical initiator.[11]

Rationale: The introduction of fluorine-containing moieties is a common strategy in medicinal chemistry to improve pharmacokinetic properties. This metal-free, three-component reaction provides a direct and efficient way to synthesize 3-trifluoroalkylated quinoxalinones from readily available unactivated alkenes.[11] The use of a water-acetonitrile solvent system has been shown to improve reaction efficiency.[11]

Materials:

  • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv)

  • Unactivated alkene (e.g., styrene, 1-octene) (2.0 equiv)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na) (1.5 equiv)

  • Potassium persulfate (K₂S₂O₈) (2.0 equiv)

  • Acetonitrile (MeCN) and Water (4:1 v/v)

  • Reaction vessel with a reflux condenser

Procedure:

  • In a round-bottom flask, combine 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, the unactivated alkene, CF₃SO₂Na, and K₂S₂O₈.

  • Add the MeCN/H₂O solvent mixture (4:1 ratio).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired 3-trifluoroalkylated quinoxalinone derivative.

  • Confirm the structure and purity of the product by NMR and HRMS analysis.

In Vitro Evaluation of Kinase Inhibitory Activity

After synthesis and purification, the novel quinoxalinone derivatives must be evaluated for their ability to inhibit the target kinase. A common method is an in vitro kinase assay, which measures the enzyme's activity in the presence of the inhibitor.

Protocol 3: General In Vitro Kinase Assay (Example: JAK2)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) value of a synthesized compound using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of ADP is directly proportional to the kinase activity. The ADP is then converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal. Lower luminescence indicates less ADP produced, and therefore, higher inhibition of the kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • JAKtide substrate peptide

  • ATP

  • Synthesized quinoxalinone inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well white assay plates

  • Multilabel plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase reaction mixture containing the JAK2 enzyme and the JAKtide substrate in the assay buffer.

    • Add 0.5 µL of the serially diluted inhibitor or DMSO (for positive and negative controls).

    • Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the positive control (DMSO only, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Example Inhibitory Activity

The results of the kinase assays should be tabulated for clear comparison of the synthesized compounds' potencies.

Compound IDR-Group at C3Target KinaseIC₅₀ (nM)
QN-OH-OHJAK2150.5
QN-OH-OHJAK3210.2
QN-CF3-Ph-CH(CF₃)PhJAK213.0[3]
QN-CF3-Ph-CH(CF₃)PhJAK314.9[3]
ControlRuxolitinibJAK214.5[3]
ControlTofacitinibJAK320.9[3]

Note: Data for QN-CF3-Ph and controls are illustrative based on published findings for similar quinoxalinone derivatives to demonstrate data presentation format.[3]

Relevant Signaling Pathway: JAK-STAT

Understanding the pathway in which the target kinase operates is crucial for interpreting the biological effects of the inhibitor.

JAK-STAT Pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates JAK->JAK Autophosphorylation STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds to Promoter Inhibitor Quinoxalinone Inhibitor Inhibitor->JAK Inhibits Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Cytokine Cytokine Cytokine->Receptor Binds

Caption: The canonical JAK-STAT signaling pathway and the point of intervention for quinoxalinone-based inhibitors.

Conclusion and Future Directions

The 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is a versatile and potent starting point for the development of novel kinase inhibitors. The synthetic protocols outlined herein provide robust and efficient methods for the functionalization of this core, enabling the creation of diverse chemical libraries. By combining modern synthetic techniques with established in vitro biological assays, researchers can rapidly advance the discovery of new therapeutic agents for cancer and inflammatory diseases. Future work should focus on exploring a wider range of C-H functionalization reactions to introduce novel chemical matter at the C3 position and conducting detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Biological activity of quinoxaline derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2021). Arabian Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. Retrieved January 26, 2026, from [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Catalytic Nucleophilic and Electrophilic Functionalization of Dihydroquinoxalin-2-ones. (2021). Wiley Online Library. Retrieved January 26, 2026, from [Link]

  • Researchers Design Quinoxalinyl and Quinolinyl Compounds as Potential ALK5 Inhibitors to Target TGF-β Pathway in Cancer Therapy. (2024). GeneOnline. Retrieved January 26, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (2022). Research Journal of Pharmacy and Technology. Retrieved January 26, 2026, from [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Direct functionalization of quinoxalin-2(1H)-one with alkanes: C(sp2)–H/C(sp3)–H cross coupling in transition metal-free mode. (2020). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Exploring Biological Activities of Quinoxaline Derivatives. (2011). PharmaTutor. Retrieved January 26, 2026, from [Link]

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Application Notes and Protocols for the N-Arylation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Quinoxalinones

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Specifically, the N-arylation of the quinoxalinone core is a critical synthetic transformation that allows for the introduction of diverse aryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The target molecule, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, represents a key building block where strategic N-arylation can lead to the development of novel drug candidates. This guide provides a detailed exploration of the reaction conditions and a comprehensive protocol for the successful N-arylation of this substrate, grounded in established principles of modern cross-coupling chemistry.

Navigating the Methodological Landscape: Palladium vs. Copper Catalysis

The formation of the C(aryl)-N bond on the quinoxalinone nitrogen is predominantly achieved through two powerful cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods is dictated by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.

The Palladium-Catalyzed Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation, renowned for its broad substrate scope and high efficiency.[3][4] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

  • The Catalytic Heart: The selection of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful reaction. Bulky, electron-rich phosphine ligands are known to accelerate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. For substrates like our quinoxalinone, ligands from the Buchwald and Hartwig groups, such as SPhos, XPhos, and RuPhos, have demonstrated broad utility.[5]

  • The Role of the Base: A crucial component of the catalytic system is the base, which serves to deprotonate the quinoxalinone nitrogen, forming the active nucleophile. The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often employed. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive aryl halides.

  • Solvent Selection: The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction. Aprotic, non-polar to polar solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly used.

The Copper-Catalyzed Pathway: Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern catalyst systems.[6][7] While traditionally requiring harsh reaction conditions, contemporary protocols often employ milder conditions.[8]

  • The Copper Source and Ligand: Copper(I) salts, such as CuI, are the most common catalysts. The efficiency of the Ullmann reaction is often dramatically improved by the addition of a ligand, which stabilizes the copper catalyst and facilitates the coupling process. Diamine ligands, such as trans-1,2-cyclohexanediamine, have proven to be particularly effective.[9]

  • Reaction Partners and Conditions: Ullmann-type reactions can be performed with aryl halides or, in some variations, with arylboronic acids.[10] These reactions typically require a base, with potassium phosphate (K₃PO₄) being a common choice.[9] High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to ensure the solubility of the reagents and to reach the necessary reaction temperatures.[6] Microwave irradiation has also been successfully employed to accelerate these reactions.[11]

Comparative Analysis of Reaction Parameters

The following table summarizes key parameters for the N-arylation of quinoxalinone-type substrates, providing a comparative overview to guide experimental design.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)Rationale & Insights
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu(0)Palladium catalysts are generally more active, allowing for lower catalyst loadings. Copper catalysts are more economical.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)Diamines (e.g., trans-1,2-cyclohexanediamine), PhenanthrolinesLigand choice is critical for reaction efficiency and substrate scope. The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄K₃PO₄, K₂CO₃, Cs₂CO₃The base must be strong enough to deprotonate the quinoxalinone but should not interfere with the catalyst or substrates.
Solvent Toluene, Dioxane, THFDMSO, DMF, NMPThe solvent must solubilize all components and be stable at the reaction temperature.
Arylating Agent Aryl chlorides, bromides, iodides, and triflatesAryl iodides and bromides are most common; arylboronic acids can also be used.The reactivity of the arylating agent follows the order I > Br > OTf > Cl for palladium-catalyzed reactions.
Temperature 80-120 °C100-160 °C (conventional heating), Microwave irradiation can shorten reaction times.Higher temperatures are often required for less reactive aryl halides.

Visualizing the Catalytic Cycles

To understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig and Ullmann N-arylation reactions.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) Oxidative_Addition->Aryl-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Aryl-Pd(II)-X(L)->Ligand_Exchange Quinoxalinone-H Base Aryl-Pd(II)-N(L) Aryl-Pd(II)-N(Quinoxalinone)(L) Ligand_Exchange->Aryl-Pd(II)-N(L) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-N(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L N-Aryl_Product N-Aryl Quinoxalinone Reductive_Elimination->N-Aryl_Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Ullmann_Cycle Cu(I)X Cu(I)X Coordination_Deprotonation Coordination & Deprotonation Cu(I)X->Coordination_Deprotonation Quinoxalinone-H Base Cu(I)-Amide Cu(I)-N(Quinoxalinone) Coordination_Deprotonation->Cu(I)-Amide Oxidative_Addition Oxidative Addition Cu(I)-Amide->Oxidative_Addition Ar-X Aryl-Cu(III)-N Aryl-Cu(III)-N(Quinoxalinone)X Oxidative_Addition->Aryl-Cu(III)-N Reductive_Elimination Reductive Elimination Aryl-Cu(III)-N->Reductive_Elimination Reductive_Elimination->Cu(I)X N-Aryl_Product N-Aryl Quinoxalinone Reductive_Elimination->N-Aryl_Product

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Detailed Experimental Protocol: A Representative Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for the N-arylation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for different arylating agents.

Materials and Reagents:
  • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents Weigh Reagents: - Quinoxalinone - Aryl Bromide - Pd(OAc)₂ - SPhos - NaOtBu Vessel Add to Oven-Dried Schlenk Flask Reagents->Vessel Inert Evacuate and Backfill with N₂/Ar (3x) Vessel->Inert Solvent Add Anhydrous Toluene via Syringe Inert->Solvent Heating Heat to 100 °C with Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench with sat. aq. NH₄Cl Cooling->Quenching Extraction Extract with Ethyl Acetate (3x) Quenching->Extraction Washing Wash Organic Layer with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Filtration Filter and Concentrate in vacuo Drying->Filtration Chromatography Purify by Silica Gel Chromatography Filtration->Chromatography Product Isolate Pure N-Aryl Product Chromatography->Product

Caption: Step-by-step experimental workflow for N-arylation.

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Addition of Base and Solvent: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol). Then, add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-arylated quinoxalinone.

Conclusion and Future Perspectives

The N-arylation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a versatile transformation that opens the door to a vast chemical space for drug discovery and development. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable routes, each with its own set of advantages. The choice of methodology will depend on the specific synthetic goals and available resources. The protocol provided herein serves as a comprehensive starting point for researchers to successfully synthesize novel N-arylated quinoxalinones. Further exploration of microwave-assisted protocols and the development of more sustainable catalytic systems will continue to enhance the efficiency and applicability of this important reaction.

References

  • Ali, I., Lee, J., Go, A., Choi, G., & Lee, K. (2021). Discovery of Novel[10][12][13]Triazolo[4,3-a]Quinoxaline Aminophenyl Derivatives as BET Inhibitors for Cancer Treatment. Bioorganic & Medicinal Chemistry, 45, 116323.

  • Pan, Y., Wang, L., Shi, Y., Huang, G., Bu, X., Yang, X., & Zhao, Z. (2024). Base-Mediated Visible-Light-Driven C–H Arylation of Quinoxalin-2(1H)-Ones in Ethanol. The Journal of Organic Chemistry, 89(19), 14217–14227.
  • Li, J., et al. (2008). An improved synthesis of 6-chloro-1H-quinoxalin-2-one.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). ScienceDirect.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.
  • Ullmann condensation. (2023, December 1). In Wikipedia. [Link]

  • Shaikh, A. A., Ghorpade, R. P., & Adimurthy, S. (2016). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 21(11), 1475.
  • Wang, C., et al. (2018). Mild and Direct C–H Arylation of Quinoxalin-2(1H)-ones with Aryldiazonium Salts under Metal-Free Conditions.
  • Otsuka, S., et al. (2017). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 13, 2236–2242.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). PMC.
  • A HCl-Mediated, Metal- and Oxidant-Free Photocatalytic Strategy for C3 Arylation of Quinoxalin(on)es with Arylhydrazine. (2022). MDPI.
  • Buchwald–Hartwig amination. (2023, October 28). In Wikipedia. [Link]

  • Direct C-H arylation of quinoxalinones with aryl acylperoxides under catalyst-free condition. (2020).
  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2023). MDPI.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Taylor & Francis Online.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journals.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020).
  • Buchwald-Hartwig Amin
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • Visible-light-driven copper(ii)
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2013).
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal.
  • Preparation of high purity substituted quinoxaline. (2006).
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2022). NIH.
  • Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. (2015). ResearchGate. 27.[10][12][13]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2022). MDPI.

  • Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. (2021). PubMed.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
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Strategic Purification of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives: From Crude Synthesis to High-Purity Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: A Senior Application Scientist

Abstract

The 6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including anticancer agents.[1][2] Achieving the high levels of purity required for pharmacological screening, structural biology, and preclinical development necessitates robust and optimized purification strategies. This guide provides an in-depth analysis of the key techniques for purifying these derivatives, moving beyond simple protocols to explain the underlying chemical principles that govern successful separation. We will explore recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), offering detailed protocols and field-proven insights to empower researchers to isolate these valuable compounds with maximum efficiency and purity.

Foundational Principles: Understanding the Molecule

The success of any purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives possess a unique combination of structural features that dictate their behavior during separation.

  • Polarity: The presence of the lactam (cyclic amide) group, the aromatic chlorine, and the N-methyl group imparts a moderate to high polarity. The specific polarity will, of course, be modulated by other substituents on the quinoxalinone core. This polarity is the primary handle for chromatographic separations.

  • Solubility: These compounds typically exhibit good solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and acetone, but limited solubility in nonpolar solvents such as hexanes or petroleum ether. Solubility in a range of solvents is critical for both chromatography and recrystallization.

  • Basicity: The nitrogen atoms in the dihydroquinoxaline ring system can act as weak bases. This is a critical consideration for silica gel chromatography, as the acidic nature of standard silica can lead to strong, irreversible binding or peak tailing.

  • Thermal Stability: Most quinoxalinone derivatives are stable solids at room temperature, making them amenable to techniques that involve solvent removal under heat and vacuum.

A logical workflow is essential for efficiently progressing from a crude reaction mixture to a highly pure compound. The choice of technique depends on the initial purity, the quantity of material, and the required final purity.

Purification_Workflow Crude Crude Reaction Mixture Initial_Workup Aqueous Workup / Extraction Crude->Initial_Workup Recrystallization Recrystallization Initial_Workup->Recrystallization High Initial Purity / Crystalline Solid Flash_Chromatography Flash Column Chromatography Initial_Workup->Flash_Chromatography Complex Mixture / Low Purity Recrystallization->Flash_Chromatography Impurities Remain Pure_Compound Pure Compound (>98%) Recrystallization->Pure_Compound High Purity Achieved Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC Isomer Separation / Final Polishing Flash_Chromatography->Pure_Compound Sufficient Purity Prep_HPLC->Pure_Compound

Caption: A general decision workflow for purifying quinoxalinone derivatives.

Flash Column Chromatography: The Workhorse Technique

Flash column chromatography is the most common method for purifying synthetic intermediates on a milligram to multi-gram scale.[3][4] It separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[3][4]

Causality Behind Experimental Choices
  • Stationary Phase Selection: Standard silica gel is acidic due to surface silanol (Si-OH) groups. For basic nitrogen-containing compounds like quinoxalinones, this can cause significant peak tailing or even complete retention of the product on the column.

    • Expert Insight: To mitigate this, it is highly recommended to use deactivated silica gel . This can be achieved by pre-treating the silica with a small amount of a tertiary amine, such as triethylamine (Et₃N), in the mobile phase (typically 0.1-1%).[5] This amine competes for the acidic sites on the silica, allowing the basic product to elute symmetrically.

  • Mobile Phase Optimization: The choice of solvent (eluent) is critical. The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of ~0.25-0.35 on an analytical Thin Layer Chromatography (TLC) plate. This Rƒ value typically provides the best separation from impurities during the column run.

    • Common Systems: Due to the polarity of the quinoxalinone core, solvent systems are typically a mixture of a nonpolar and a polar solvent. Excellent starting points include gradients of ethyl acetate in hexanes or petroleum ether.[6][7] For more polar derivatives, dichloromethane/methanol systems may be required.

Protocol: Flash Chromatography of a Quinoxalinone Derivative

Objective: To purify a crude 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derivative (1 g scale) from nonpolar and polar impurities.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis & Solvent System Selection: a. Dissolve a small amount of the crude material in DCM or EtOAc. b. Spot the solution on a TLC plate and develop it in various Hexanes/EtOAc solvent ratios (e.g., 9:1, 4:1, 2:1). c. Identify the solvent system that gives your target compound an Rƒ of ~0.3. Let's assume a 2:1 Hexanes/EtOAc mixture is optimal. d. Prepare the mobile phase: To 1 L of 2:1 Hexanes/EtOAc, add 2 mL of Et₃N (0.2% v/v).

  • Column Packing (Slurry Method): a. Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. b. In a beaker, mix ~50 g of silica gel with the mobile phase to form a consistent slurry. c. Pour the slurry into the column. Use additional eluent to rinse all silica into the column. d. Tap the column gently to ensure even packing and drain the excess solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading (Dry Loading): a. Dissolve the 1 g of crude product in a minimal amount of a volatile solvent (e.g., DCM). b. Add ~2-3 g of silica gel to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Using gentle positive pressure (air or nitrogen), begin to push the solvent through the column. c. Collect the eluent in fractions (e.g., 20 mL per test tube). d. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light. e. Combine the fractions that contain the pure product.

  • Solvent Removal: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified compound. c. Place the flask under high vacuum to remove any residual solvent.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Modifier 0.1-1% Triethylamine (Et₃N)Deactivates acidic silanol groups, preventing peak tailing of basic compounds.[5]
Target Rƒ (TLC) 0.25 - 0.35Provides optimal resolution on the column.
Loading Method Dry LoadingEnsures a narrow band at the start, leading to better separation.
Solvent System Hexanes/Ethyl Acetate GradientGood for moderately polar compounds.[6][7]

Recrystallization: The Path to Analytical Purity

Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.

Causality Behind Experimental Choices
  • Solvent Selection is Key: The ideal recrystallization solvent should:

    • Not react with the compound.

    • Dissolve the compound poorly at low temperatures but very well at high temperatures.

    • Dissolve impurities well at all temperatures or not at all.

    • Be volatile enough to be easily removed from the crystals.

  • For Quinoxalinone Derivatives: Alcohols like ethanol or isopropanol are often excellent choices.[7] They are polar enough to dissolve the compound when hot but allow for good recovery upon cooling. Sometimes a two-solvent system (e.g., Ethanol/Water, DCM/Hexane) is necessary if no single solvent has the ideal solubility profile.

Protocol: Recrystallization from Ethanol

Objective: To achieve >99.5% purity for a quinoxalinone derivative that is already ~95% pure after chromatography.

Materials:

  • Partially purified quinoxalinone derivative

  • Ethanol (reagent grade or better)

  • Erlenmeyer flask, reflux condenser

  • Hot plate with stirring

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: a. Place the solid compound (e.g., 1 g) in an Erlenmeyer flask with a stir bar. b. Add a small volume of ethanol (e.g., 10 mL) and heat the mixture to a gentle boil with stirring. c. Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Cooling and Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor. c. Dry the crystals under high vacuum to remove all traces of solvent.

Preparative HPLC: For Ultimate Purity and Challenging Separations

When the highest possible purity is required, or when separating closely related isomers, preparative HPLC is the technique of choice.[8][9] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.[9][10]

Causality Behind Experimental Choices
  • Stationary Phase: Reversed-phase columns (e.g., C18, Phenyl-Hexyl) are most common. Here, the stationary phase is nonpolar, and the mobile phase is polar. Nonpolar compounds are retained longer. Phenyl-based columns can offer unique selectivity for aromatic compounds like quinoxalinones through π-π interactions.[11]

  • Mobile Phase: Typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).

    • Additives: Small amounts of additives are crucial. Trifluoroacetic acid (TFA) or formic acid (0.1%) are often added to protonate basic nitrogens and acidic silanols on the stationary phase, ensuring sharp, symmetrical peaks.

Prep_HPLC Solvent Mobile Phase (e.g., H₂O/ACN + 0.1% TFA) Pump HPLC Pump Solvent->Pump Injector Injector (Sample Loop) Pump->Injector Column Preparative Column (e.g., C18) Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector

Caption: A simplified schematic of a preparative HPLC system.

Protocol: Reversed-Phase Preparative HPLC

Objective: To isolate a single, high-purity (>99.8%) quinoxalinone derivative.

Materials:

  • Preparative HPLC system with UV detector and fraction collector

  • C18 preparative column

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Compound pre-purified by column chromatography

Procedure:

  • Analytical Method Development: a. First, develop a separation method on a smaller analytical C18 column. b. Screen different gradients of Water/ACN (both containing 0.1% TFA). c. Aim for a method that provides good resolution between your target peak and any impurities with a reasonable run time.

  • Method Scale-Up: a. Scale the flow rate and injection volume from the analytical method to the preparative column based on the column dimensions. b. A typical gradient might be 5% to 95% ACN in water (with 0.1% TFA) over 20-30 minutes.

  • Sample Preparation and Injection: a. Dissolve the sample in a solvent that is weak relative to the mobile phase (e.g., DMSO or a solution with a low ACN percentage) to ensure good peak shape. b. Filter the sample solution through a 0.45 µm filter. c. Inject the sample onto the column.

  • Fraction Collection: a. Set the fraction collector to trigger collection based on the UV detector signal (peak-based collection). b. Collect the peak corresponding to the pure product.

  • Post-Purification Workup: a. Combine the collected fractions. b. Remove the organic solvent (ACN) on a rotary evaporator. c. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a TFA salt.

ParameterRecommended SettingRationale
Stationary Phase C18 or Phenyl-HexylC18 is a robust, general-purpose phase. Phenyl phases can offer enhanced selectivity for aromatics.
Mobile Phase Water / Acetonitrile GradientStandard for reversed-phase; provides a wide polarity range.
Mobile Phase Additive 0.1% TFA or Formic AcidEnsures sharp peaks by suppressing unwanted ionic interactions.
Detection UV (typically 254 nm)The aromatic quinoxalinone core has strong UV absorbance.

Purity Assessment: The Self-Validating System

Purification is incomplete without rigorous analysis to confirm the purity and identity of the final compound.

  • Analytical HPLC/LC-MS: The primary method for determining purity. A sample is run on a standardized analytical method, and the peak area of the product is compared to the total area of all peaks to give a % purity. Mass spectrometry confirms the molecular weight.[12]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring no significant impurities are present.

  • Melting Point: A sharp melting point range is a classic indicator of high purity for a crystalline solid.

References

  • Zhang, Y., & Feng, T. (2004). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Available at: ResearchGate.[Link]

  • Gomez-Oria, J., et al. (2023). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Organic & Inorganic Au.[Link]

  • Hossu, A. M., et al. (2010). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate.[Link]

  • Shabaan, M., et al. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry.[Link]

  • Wang, Y., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols.[Link]

  • University of Warwick. Principles in preparative HPLC. Warwick Chemistry Document.[Link]

  • Taher, A., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate.[Link]

  • Patel, H., & Patel, K. (2019). Synthesis and Characterization of Quinoxalines & Their Antimicrobial Study. International Journal of Research and Analytical Reviews.[Link]

  • Ramli, Y., et al. (2016). Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one. Acta Crystallographica Section E.[Link]

  • Chen, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Journal of Medicinal Chemistry.[Link]

  • Agilent Technologies. (2024). What is Preparative HPLC | Find Your Purification HPLC System. Agilent.[Link]

  • Gawad, E.A. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone... ResearchGate.[Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. Teledyne Labs.[Link]

  • Liu, X., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry.[Link]

  • Google Patents. (2021). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.
  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.[Link]

  • Otsuka Pharmaceutical Co., Ltd. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Utah Tech University. Separating Compounds by Column Chromatography. Utah Tech University Chemistry Department.[Link]

  • Trefz, F. K., et al. (1984). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography.[Link]

  • Agilent Technologies. (2002). Application Compendium Solutions for Preparative HPLC. Agilent Technologies.[Link]

  • International Institute for Science, Technology and Education (IISTE). (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.[Link]

  • Muhoza, J. (2023). Performing Column Chromatography. YouTube.[Link]

  • Sanna, M., et al. (2003). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry.[Link]

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Application Notes and Protocols for the Solid-Phase Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of diverse chemical libraries, accelerating the drug discovery process.[3][4] This document provides a detailed guide to the application of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in solid-phase synthesis for the creation of novel quinoxalinone-based compound libraries. We will explore the underlying chemical principles, provide step-by-step protocols for resin functionalization, scaffold derivatization, and cleavage, and discuss analytical techniques for reaction monitoring.

Introduction: The Quinoxalinone Scaffold in Drug Discovery

Quinoxalinone derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][5] Their rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The use of solid-phase synthesis to construct libraries of these molecules allows for the systematic exploration of structure-activity relationships (SAR), a critical step in modern drug development.[3][6] By immobilizing the quinoxalinone core on a solid support, excess reagents and by-products can be easily removed by simple filtration, streamlining the synthetic process and enabling high-throughput parallel synthesis.[7]

Physicochemical Properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

A thorough understanding of the starting material's properties is crucial for successful solid-phase synthesis.

PropertyValueSource
Molecular Formula C₉H₉ClN₂OPubChem
Molecular Weight 196.63 g/mol PubChem
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in DMF, DCM, THFInferred
Reactivity The secondary amine at the N4 position is the primary site for derivatization. The aromatic ring can undergo further functionalization.Inferred

Strategic Approach to Solid-Phase Synthesis

The successful solid-phase synthesis of a 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one library hinges on a well-defined strategy encompassing resin and linker selection, orthogonal protection schemes, and efficient cleavage methods.

Resin and Linker Selection: The Foundation of the Synthesis

The choice of resin and linker is critical as it dictates the conditions for both synthesis and final product cleavage. For the synthesis of N-substituted quinoxalinone derivatives, a traceless linker strategy is often preferred, where the point of attachment to the resin is ultimately replaced with a hydrogen atom or a functional group that does not originate from the linker.[8][9]

A suitable approach involves using a resin that allows for attachment through the N4-position of the quinoxalinone core. A safety-catch linker, which is stable to the reaction conditions but can be activated for cleavage under specific, orthogonal conditions, provides a robust strategy.[10] For this protocol, we will utilize a sulfonamide-based safety-catch linker on polystyrene resin.

Caption: Workflow for solid-phase synthesis of quinoxalinone derivatives.

Immobilization of the Quinoxalinone Scaffold

The initial step involves the covalent attachment of the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one to the functionalized resin. This is typically achieved by reacting the N4-amine of the quinoxalinone with an activated linker on the solid support.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the solid-phase synthesis of a library based on the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold.

Protocol 1: Resin Preparation and Scaffold Immobilization

Objective: To attach the quinoxalinone scaffold to the solid support.

Materials:

  • Polystyrene resin with a pre-installed safety-catch linker (e.g., sulfonyl chloride resin)

  • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the sulfonyl chloride resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Scaffold Coupling:

    • Dissolve 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (3.0 mmol) and DIPEA (6.0 mmol) in DMF (5 mL).

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 12-16 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

Verification: The success of the immobilization can be monitored using FT-IR spectroscopy by observing the appearance of characteristic quinoxalinone peaks on the resin.

Protocol 2: Diversification of the Immobilized Scaffold

Objective: To introduce diversity at a specific position on the quinoxalinone core. For this example, we will focus on the derivatization of the aromatic ring via a Suzuki coupling reaction. This requires a modification of the starting material to include a suitable handle, such as a bromine or iodine atom, on the aromatic ring that is not present in the title compound. For the purpose of this protocol, we will assume the use of a related bromo-substituted quinoxalinone.

Materials:

  • Resin-bound quinoxalinone

  • A library of boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • Reaction Setup:

    • Place the resin-bound quinoxalinone (100 mg, 0.1 mmol) in a reaction vessel.

    • Add the boronic acid (0.3 mmol), Pd(PPh₃)₄ (0.01 mmol), and K₂CO₃ (0.3 mmol).

    • Add the solvent mixture (e.g., 2 mL of 3:1 Dioxane/Water).

  • Reaction: Heat the mixture at 80-100 °C for 8-12 hours under an inert atmosphere.

  • Washing:

    • Allow the resin to cool to room temperature.

    • Drain the reaction mixture.

    • Wash the resin with the reaction solvent, water, DMF, DCM, and MeOH.

    • Dry the resin under vacuum.

Caption: A single diversification cycle in solid-phase synthesis.

Protocol 3: Cleavage and Product Isolation

Objective: To cleave the final product from the solid support and isolate the purified compound.

Materials:

  • Derivatized resin-bound product

  • Cleavage cocktail (specific to the safety-catch linker, e.g., for a sulfonamide linker, this may involve a two-step process of activation followed by nucleophilic cleavage)

  • Trifluoroacetic acid (TFA) - often a component of cleavage cocktails

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Diethyl ether (cold)

Procedure:

  • Activation (if using a safety-catch linker): Treat the resin with the activating reagent as per the linker's specifications.

  • Cleavage:

    • Suspend the activated resin in the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Concentrate the combined filtrates under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product with cold diethyl ether.

    • Dry the final product under vacuum.

Note on Cleavage Cocktails: The composition of the cleavage cocktail is crucial and depends on the protecting groups used during the synthesis. Scavengers are added to trap reactive cationic species generated during cleavage, preventing side reactions.[7]

Analytical Techniques for On-Bead and Off-Bead Analysis

Monitoring the progress of solid-phase synthesis is essential for troubleshooting and optimization.

TechniqueApplicationPhase
FT-IR Spectroscopy Qualitative monitoring of the appearance and disappearance of functional groups on the resin.[8]On-Bead
Gel-Phase ¹³C NMR Provides structural information of the resin-bound species.On-Bead
LC-MS Analysis of a small aliquot of cleaved product to determine purity and confirm mass.Off-Bead
HPLC Purification and purity assessment of the final cleaved product.Off-Bead
¹H and ¹³C NMR Full structural elucidation of the final product.Off-Bead

Conclusion

The use of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in solid-phase synthesis provides a versatile and efficient route to novel libraries of quinoxalinone derivatives. The protocols outlined in this application note, combined with appropriate analytical monitoring, offer a robust framework for researchers in drug discovery to explore the chemical space around this important scaffold. The adaptability of solid-phase synthesis allows for the introduction of a wide range of functional groups, enabling the generation of libraries with significant chemical diversity.

References

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  • El-Sayed, M. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Zhang, T., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7435. [Link]

  • Zhang, Y., et al. (2024). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 14(1), 1-8. [Link]

  • Sharma, V., & Kumar, V. (2011). Green synthesis of quinoxaline and substituted quinoxalines. TSI Journals.
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  • Li, J., et al. (2022). Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic & Biomolecular Chemistry, 20(36), 7260-7264.
  • Wang, Y., et al. (2018). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTI.
  • Scott, B. O., et al. (1996). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Molecular Diversity, 1(2), 125-134.
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  • Costa, S. A., et al. (2023). Immobilization of Laccase onto Polysulfone/Sepiolite Nanocomposite using Box-Behnken Design. Chemical Engineering Transactions, 100, 1-6.
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  • Patsnap. (2025). How to Immobilize Enzymes on Solid Supports. Synapse.
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Application Notes and Protocols for the Scale-up Synthesis of a Potent Kinase Inhibitor from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxalinone Scaffold in Kinase Inhibition

The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of robust and scalable synthetic routes to access these complex molecules is therefore a critical endeavor in modern drug development.

This application note provides a detailed, field-proven guide for the scale-up synthesis of a representative kinase inhibitor starting from the readily available building block, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. We will delve into a two-step synthetic sequence, focusing on the practical considerations, safety protocols, and analytical controls necessary for transitioning from laboratory-scale discovery to kilogram-scale production. The causality behind experimental choices will be explained to provide a comprehensive understanding of the process.

Synthetic Strategy: A Two-Step Approach to Complexity

The overall synthetic strategy hinges on a robust and convergent two-step sequence:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form the critical C-N bond between the quinoxalinone core and a suitable amine. This reaction is renowned for its functional group tolerance and broad applicability in pharmaceutical synthesis.[4][5][6]

  • Acylation: The formation of a stable amide bond by reacting the intermediate from the first step with an acyl chloride. This step often completes the synthesis of the final active pharmaceutical ingredient (API).

This approach allows for the late-stage introduction of diversity, a key advantage in the exploration of structure-activity relationships (SAR).

G cluster_start Starting Material cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_intermediate Intermediate cluster_step2 Step 2: Acylation cluster_final Final Product Starting Material 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Step 1 Palladium-Catalyzed C-N Cross-Coupling Starting Material->Step 1 Aryl Amine, Pd Catalyst, Ligand, Base Intermediate 6-(Arylamino)-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Step 1->Intermediate Step 2 Amide Bond Formation Intermediate->Step 2 2,6-Dichlorobenzoyl Chloride, Base Final Product Target Kinase Inhibitor Step 2->Final Product

Caption: Overall synthetic workflow.

Part 1: Scale-up of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, but its transition to scale requires careful optimization and control.[5][7][8] The electron-rich nature of the quinoxalinone substrate and the potential for side reactions necessitate a well-defined protocol.

Causality of Reagent and Parameter Selection
  • Catalyst System: For electron-rich aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred.[5][9] These ligands promote the challenging oxidative addition of the Pd(0) to the C-Cl bond and facilitate the final reductive elimination.[4][6] A pre-formed catalyst is often chosen for scale-up operations to ensure reproducibility and avoid the handling of pyrophoric phosphine ligands in their free form.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice, but its high reactivity requires careful handling at scale. Weaker bases like cesium carbonate can be used, often requiring higher temperatures.

  • Solvent Choice: Aprotic, non-polar solvents like toluene or CPME (cyclopentyl methyl ether) are typically used. They offer good solubility for the reactants and can be heated to the required temperatures. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Detailed Protocol: Buchwald-Hartwig Amination (Kilogram Scale)

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one196.635.0025.431.0
4-Aminophenol109.132.9126.691.05
BrettPhos Pd G3 Precatalyst906.350.1150.1270.005
Sodium tert-butoxide (NaOtBu)96.103.6738.181.5
Toluene, anhydrous-50 L--

Equipment:

  • 100 L glass-lined reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.

  • Temperature control unit.

  • Inert-gas manifold.

  • Powder addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

Procedure:

  • Reactor Inerting: The reactor is thoroughly dried and purged with nitrogen for at least 2 hours. A slight positive pressure of nitrogen is maintained throughout the reaction.

  • Charging of Solids: The 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (5.00 kg), 4-aminophenol (2.91 kg), and BrettPhos Pd G3 precatalyst (0.115 kg) are charged to the reactor under a strong nitrogen flow.

  • Solvent Addition: Anhydrous, degassed toluene (50 L) is added to the reactor. The mixture is stirred at 20-25 °C for 15 minutes to ensure good suspension.

  • Base Addition: Sodium tert-butoxide (3.67 kg) is added portion-wise via the powder addition funnel over 30-45 minutes. A slight exotherm is expected and should be controlled by the reactor's cooling system.

  • Reaction: The reaction mixture is heated to 100-110 °C and stirred for 12-18 hours.

  • Reaction Monitoring: The reaction progress is monitored by HPLC until the starting material is consumed (<1% remaining).

  • Work-up and Isolation:

    • The reactor is cooled to 20-25 °C.

    • The reaction is quenched by the slow addition of water (25 L).

    • The mixture is stirred for 30 minutes, and the layers are allowed to separate.

    • The aqueous layer is drained.

    • The organic layer is washed with brine (2 x 25 L).

    • The organic layer is concentrated under reduced pressure to approximately half its volume.

    • The product is crystallized by the slow addition of heptane (50 L).

    • The resulting slurry is filtered, and the cake is washed with heptane (2 x 10 L).

    • The solid is dried under vacuum at 50 °C to a constant weight.

Expected Yield: 85-95% Purity (by HPLC): >98%

Process Safety Considerations:
  • Pyrophoric Reagents: While a pre-formed catalyst is used, some phosphine ligands are pyrophoric. Strict inert atmosphere conditions are mandatory.[10]

  • Exotherms: The addition of sodium tert-butoxide can be exothermic. Controlled addition and efficient cooling are essential to prevent a runaway reaction.

  • Solvent Handling: Toluene is flammable and has associated health risks. The process should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Palladium Waste: Palladium is a heavy metal, and all waste streams containing it must be collected and disposed of according to regulations.[11][12]

Part 2: Scale-up of the Acylation Reaction

The final acylation step forms the desired amide bond. The use of a reactive acyl chloride like 2,6-dichlorobenzoyl chloride requires careful control of the reaction conditions to avoid side reactions and ensure high purity of the final product.[13]

Causality of Reagent and Parameter Selection
  • Acylating Agent: 2,6-Dichlorobenzoyl chloride is a highly reactive acylating agent. The two ortho-chloro substituents provide steric hindrance that can influence the reactivity and conformation of the final product.

  • Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction, driving it to completion.[14]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or ethyl acetate are suitable. They provide good solubility and are relatively unreactive towards the acyl chloride.

  • Temperature Control: The reaction is typically started at a low temperature (0 °C) to control the initial exotherm upon addition of the acyl chloride, and then allowed to warm to room temperature.[14]

Detailed Protocol: Acylation (Kilogram Scale)

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
6-(4-Hydroxyanilino)-1-methyl-3,4-dihydroquinoxalin-2(1H)-one269.306.0022.281.0
2,6-Dichlorobenzoyl chloride209.464.9023.401.05
Triethylamine (TEA)101.192.7126.741.2
Dichloromethane (DCM)-60 L--

Equipment:

  • 100 L glass-lined reactor with overhead stirring, and nitrogen inlet/outlet.

  • Temperature control unit.

  • Liquid addition funnel.

  • Filtration unit.

Procedure:

  • Reactor Setup: The reactor is dried and inerted with nitrogen.

  • Charging: The intermediate from the Buchwald-Hartwig reaction (6.00 kg) and dichloromethane (60 L) are charged to the reactor. The mixture is stirred to form a solution or a fine slurry.

  • Base Addition: Triethylamine (2.71 kg) is added to the reactor.

  • Acyl Chloride Addition: The reactor is cooled to 0-5 °C. A solution of 2,6-dichlorobenzoyl chloride (4.90 kg) in DCM (10 L) is added dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to 20-25 °C and stirred for 4-6 hours.

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed (<1%).

  • Work-up and Isolation:

    • The reaction is quenched by the addition of water (30 L).

    • The mixture is stirred for 20 minutes, and the layers are separated.

    • The organic layer is washed sequentially with 1 M HCl (2 x 20 L), saturated sodium bicarbonate solution (2 x 20 L), and brine (20 L).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

    • The purified solid is collected by filtration and dried under vacuum at 50 °C.

Expected Yield: 90-98% Purity (by HPLC): >99.5%

Process Safety Considerations:
  • Corrosive Reagents: 2,6-Dichlorobenzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated area with appropriate PPE, including gloves, goggles, and a face shield.[15]

  • Exothermic Reaction: The addition of the acyl chloride to the amine solution is exothermic. Slow, controlled addition and efficient cooling are critical.

  • HCl Gas Evolution: The reaction generates HCl gas, which is trapped by the triethylamine. The reactor should be properly vented.

Analytical Quality Control

Robust analytical methods are essential to ensure the quality and consistency of each batch.

StageAnalytical MethodPurposeAcceptance Criteria
Starting MaterialHPLC, NMR, GC (for residual solvents)Identity, purity, and residual solvent analysisPurity >99%, correct spectral data
IntermediateHPLC, NMRMonitor reaction progress, assess purityPurity >98%
Final ProductHPLC, NMR, MS, Elemental Analysis, XRPDIdentity, purity, impurity profile, polymorphic formPurity >99.5%, confirmation of structure, defined polymorphic form

HPLC Method Development: A reverse-phase HPLC method is typically developed for in-process control and final product release.[16][17][18][19][20] A typical method might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile, with UV detection at a suitable wavelength. The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16][17][19]

Conclusion

The scale-up synthesis of quinoxalinone-based kinase inhibitors is a challenging but achievable endeavor. The two-step sequence of a Buchwald-Hartwig amination followed by an acylation provides a flexible and efficient route to these valuable molecules. Success at scale hinges on a thorough understanding of the reaction mechanisms, careful optimization of reaction parameters, and a stringent adherence to safety protocols. The detailed procedures and considerations outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to confidently and safely produce these important therapeutic agents on a larger scale.

References

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  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. [Link]

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  • Li, Y., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(42), 7753–7758. [Link]

  • Luo, X., et al. (2010). Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. Tetrahedron Letters, 51(33), 4439-4441. [Link]

  • Tallam, A. K., Sahithi, A., & Nuli, M. V. (2024). RP-HPLC method for analytical method development and validation of multi-kinase inhibitor. Journal of Indian Samaritans, 6(1), 52-60. [Link]

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  • Chapter 3: Synthetic Methods for Primary Anilines. (2023). Books.
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  • Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. (2016). Chemical Communications. [Link]

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Application Notes and Protocols for the Evaluation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one as a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Quinoxaline derivatives are integral to a wide array of therapeutic agents with applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] In the realm of oncology, these compounds have shown promise by targeting various hallmarks of cancer. They have been identified as inhibitors of critical signaling molecules such as protein tyrosine kinases (e.g., VEGFR, PDGFR, EGFR), topoisomerase II, and modulators of apoptosis and the cell cycle.[1][3][4] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This has led to the development of numerous derivatives, some of which have entered clinical trials.[1]

This document provides a detailed guide for researchers on the application of a specific derivative, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one , in the development of novel anti-cancer agents. While extensive research exists on the broader quinoxaline class, this guide will focus on establishing a foundational framework for the investigation of this particular compound, from synthesis to in-vitro and potential in-vivo evaluation. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and propose a putative mechanism of action based on the established activities of structurally related molecules.

Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Proposed Protocol

The synthesis of quinoxalin-2(1H)-ones is commonly achieved through the condensation of o-phenylenediamines with α-keto acids.[3] An improved regioselective synthesis of 6-chloro-1H-quinoxalin-2-one has been described starting from p-chloroaniline.[5] For the N-methylated target compound, a subsequent alkylation step would be necessary. The following is a proposed synthetic route based on established chemical principles for similar structures.

Protocol 1: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Step 1: Synthesis of 6-chloro-1H-quinoxalin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-o-phenylenediamine in a suitable solvent such as ethanol or a mixture of water and acetic acid.

  • Addition of Reagent: To this solution, add an equimolar amount of glyoxylic acid.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 6-chloro-1H-quinoxalin-2-one.

Step 2: N-Methylation

  • Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-chloro-1H-quinoxalin-2-one from Step 1 in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base Addition: Add a slight excess (1.1-1.2 equivalents) of a strong base such as sodium hydride (NaH) portion-wise at 0°C. Stir the mixture for 30-60 minutes at this temperature to allow for complete deprotonation.

  • Alkylation: Add an equimolar amount of methyl iodide (CH₃I) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final product, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Proposed Mechanism of Action and Investigational Workflow

Based on the literature for various quinoxaline derivatives, a plausible anti-cancer mechanism of action for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one could involve the induction of apoptosis and cell cycle arrest through the inhibition of key cellular enzymes like Topoisomerase II or protein kinases.[3][4]

The following diagram illustrates a proposed workflow for investigating the anti-cancer properties of this compound.

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Deep Dive cluster_2 In Vivo Validation (Optional) A Cytotoxicity Screening (MTT Assay) Determine IC50 values in various cancer cell lines B Apoptosis Assays (Annexin V-FITC/PI Staining, Caspase Activity) A->B C Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) A->C D Mechanism of Action Studies B->D C->D E Topoisomerase II Inhibition Assay D->E F Kinase Inhibition Profiling (e.g., VEGFR, EGFR, PDGFR) D->F G Western Blot Analysis (p53, Bcl-2, Caspases, Cyclins) D->G H Xenograft Tumor Model in Mice D->H I Toxicity and Pharmacokinetic Studies H->I

Caption: Proposed workflow for the evaluation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one as an anti-cancer agent.

In Vitro Anti-Cancer Evaluation: Detailed Protocols

The following protocols are designed to assess the cytotoxic and mechanistic properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in cancer cell lines.

Protocol 2: Cell Viability Assessment using MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]

  • Compound Treatment: Prepare a stock solution of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in DMSO. Prepare serial dilutions of the compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4]

  • Cell Treatment: Seed cells in a 6-well plate and treat with 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol assesses the effect of the compound on cell cycle progression.[3][4]

  • Cell Treatment: Treat cells as described in Protocol 3.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways Involved in Quinoxaline-Induced Apoptosis

Quinoxaline derivatives can induce apoptosis through various signaling cascades. A common pathway involves the inhibition of survival signals and the activation of pro-apoptotic proteins.

G cluster_0 Apoptosis Induction Pathway A 6-Chloro-1-methyl-3,4-dihydro- quinoxalin-2(1H)-one B Inhibition of Survival Kinases (e.g., Akt, ERK) A->B C Inhibition of Topoisomerase II A->C D DNA Damage C->D E Upregulation of p53 D->E F Downregulation of Bcl-2 E->F G Upregulation of Bax E->G H Mitochondrial Outer Membrane Permeabilization F->H inhibition G->H I Cytochrome c Release H->I J Activation of Caspase-9 I->J K Activation of Caspase-3 J->K L Apoptosis K->L

Caption: A putative signaling pathway for apoptosis induction by 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Quantitative Data Summary

The following table provides a template for summarizing the in-vitro anti-cancer activity data for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Cell LineCancer TypeIC₅₀ (µM)Cell Cycle Arrest PhaseApoptosis Induction
HCT116Colon CancerData to be filledData to be filledData to be filled
MCF-7Breast CancerData to be filledData to be filledData to be filled
PC-3Prostate CancerData to be filledData to be filledData to be filled
A549Lung CancerData to be filledData to be filledData to be filled

Conclusion and Future Directions

The quinoxaline scaffold represents a privileged structure in the design of novel anti-cancer agents. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, as a specific derivative, warrants investigation into its potential as a therapeutic candidate. The protocols and workflows detailed in this guide provide a comprehensive framework for its synthesis, in-vitro evaluation, and mechanistic elucidation. Future studies could involve in-vivo efficacy testing in animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its anti-cancer properties.[4][6] The ultimate goal is to develop more effective and less toxic cancer therapies, and the exploration of novel quinoxaline derivatives is a promising avenue toward achieving this objective.

References

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Application Notes & Protocols: Design and Synthesis of Novel Compounds from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a detailed framework for the design and synthesis of novel derivatives starting from the versatile building block, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. We will explore key synthetic strategies, including Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution, to functionalize the C6 position. Furthermore, we will discuss the modification of the N4-position, offering a multi-pronged approach to generating diverse chemical libraries for drug discovery and development. Each section provides not only detailed, step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, ensuring that researchers can both replicate and adapt these techniques for their specific needs.

Introduction: The Quinoxalinone Scaffold in Drug Discovery

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene ring and a pyrazine ring. Their structural rigidity and capacity for diverse substitutions have made them a focal point of extensive research.[1][2] The 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one starting material is particularly valuable as it possesses multiple reactive sites amenable to chemical modification. The key points of diversification on this scaffold are:

  • The C6-Chloro Position: This site is ideal for introducing molecular diversity through reactions that form new carbon-carbon and carbon-heteroatom bonds. The chlorine atom serves as an excellent leaving group in both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

  • The N4-Amide Position: The secondary amine within the dihydroquinoxalinone ring can be functionalized through alkylation or acylation, allowing for the modulation of the compound's steric and electronic properties.

This guide will provide detailed protocols for the strategic functionalization at these key positions, enabling the creation of novel compounds with potential therapeutic applications.

Strategic Design of Novel Quinoxalinone Derivatives

The design of new chemical entities from the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold should be guided by established structure-activity relationships (SAR) for this class of compounds. SAR studies have shown that the nature and position of substituents on the quinoxalinone ring can significantly influence biological activity.[1][3] For instance, the introduction of different aryl or heteroaryl groups at the C6 position can modulate the compound's interaction with biological targets. Similarly, modification of the N4 position can affect solubility, metabolic stability, and cell permeability.

A rational design approach would involve the synthesis of a library of compounds with systematic variations at the C6 and N4 positions to explore the chemical space around the quinoxalinone core. The following sections provide the synthetic tools to achieve this.

Synthetic Methodologies and Protocols

Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C and C-N bonds in modern organic synthesis.[4][5] The chloro-substituent at the C6 position of our starting material is an ideal handle for these transformations.

The Suzuki-Miyaura reaction is a robust method for forming a new carbon-carbon bond between an aryl or vinyl halide and an organoboron compound.[5][6] This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many biologically active molecules.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: Synthesis of 6-Aryl-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

  • Materials:

    • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Pd(OAc)₂ (Palladium(II) acetate) (0.02 - 0.05 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)

    • K₃PO₄ (Potassium phosphate) (2.0 - 3.0 eq)

    • Anhydrous Toluene and Water (e.g., 10:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid1-Methyl-6-phenyl-3,4-dihydroquinoxalin-2(1H)-one85-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1-methyl-3,4-dihydroquinoxalin-2(1H)-one80-90
33-Pyridinylboronic acid1-Methyl-6-(pyridin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one70-85

Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the relatively unreactive aryl chloride to the palladium center.[7] The aqueous base (K₃PO₄) is essential for activating the boronic acid for the transmetalation step.

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[4][8]

Reaction Principle: Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

Experimental Protocol: Synthesis of 6-(Arylamino)-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

  • Materials:

    • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

    • Aryl amine (1.1 - 1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.04 eq)

    • NaOtBu (Sodium tert-butoxide) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.

    • Add the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one and the aryl amine.

    • Add anhydrous toluene.

    • Seal the flask and heat the mixture to 100-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Work-up and Purification: Follow the same procedure as described for the Suzuki-Miyaura coupling (Section 3.1.1).

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine in the catalytic cycle without competing in other side reactions.[4] The bulky and electron-rich XPhos ligand is highly effective for promoting both the oxidative addition and the final reductive elimination steps, especially with less reactive aryl chlorides.[7]

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

Nucleophilic aromatic substitution provides a complementary, often metal-free, approach to functionalizing the C6 position. The electron-withdrawing nature of the quinoxalinone ring system activates the C6 position towards nucleophilic attack.

The reaction with thiols is a straightforward way to introduce sulfur-containing moieties, which are important pharmacophores.

Reaction Principle: The reaction proceeds via a Meisenheimer complex intermediate, where the nucleophilic thiol attacks the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to restore aromaticity.

Experimental Protocol: Synthesis of 1-Methyl-6-(arylthio)-3,4-dihydroquinoxalin-2(1H)-one

  • Materials:

    • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

    • Thiophenol or substituted thiol (1.1 - 1.2 eq)

    • K₂CO₃ (Potassium carbonate) (2.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • To a round-bottom flask, add 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, the thiol, and K₂CO₃.

    • Add anhydrous DMF.

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.

    • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Causality Behind Experimental Choices: DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the potassium cation, leaving the carbonate anion more available to act as a base to deprotonate the thiol, thus increasing its nucleophilicity.

N-Alkylation at the N4 Position

The N4-H of the dihydroquinoxalinone ring can be readily alkylated to introduce further diversity.

Experimental Protocol: Synthesis of 4-Alkyl-6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

  • Materials:

    • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

    • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

    • NaH (Sodium hydride, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous THF (Tetrahydrofuran)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in THF.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 1-4 hours).

    • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by column chromatography.

Causality Behind Experimental Choices: A strong base like NaH is required to deprotonate the relatively non-acidic amide N-H. THF is a suitable aprotic solvent for this reaction.

Visualization of Synthetic Pathways

General Synthetic Scheme

The following diagram illustrates the key diversification points on the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold.

G cluster_c6 C6 Position Functionalization cluster_n4 N4 Position Functionalization start 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki Route A buchwald Buchwald-Hartwig (R2NH, Pd catalyst) start->buchwald Route B snar SNAr (R-SH, Base) start->snar Route C n_alkylation N-Alkylation (R-X, Base) start->n_alkylation Route D prod_c6_aryl 6-Aryl Derivative suzuki->prod_c6_aryl prod_c6_amino 6-Amino Derivative buchwald->prod_c6_amino prod_c6_thio 6-Thioether Derivative snar->prod_c6_thio prod_n4_alkyl 4-Alkyl-6-chloro Derivative n_alkylation->prod_n4_alkyl

Caption: Key synthetic routes for the diversification of the quinoxalinone scaffold.

Experimental Workflow for Palladium-Catalyzed Coupling

The following diagram outlines a typical workflow for performing and purifying a palladium-catalyzed cross-coupling reaction.

G setup 1. Reaction Setup (Inert Atmosphere, Add Reagents) reaction 2. Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup 3. Work-up (Cool, Dilute, Filter) reaction->workup extraction 4. Extraction (Wash with H2O, Brine) workup->extraction purification 5. Purification (Column Chromatography) extraction->purification characterization 6. Characterization (NMR, MS) purification->characterization

Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.

Characterization of Novel Compounds

Thorough characterization of newly synthesized compounds is essential to confirm their structure and purity. The following table provides expected ¹H and ¹³C NMR chemical shift ranges for a representative 6-aryl derivative.

Table: Representative NMR Data for 1-Methyl-6-phenyl-3,4-dihydroquinoxalin-2(1H)-one

Proton/CarbonExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
N1-CH₃~3.3 - 3.5 (s, 3H)~29 - 31
C3-CH₂~4.2 - 4.4 (s, 2H)~55 - 57
N4-H~5.5 - 6.0 (br s, 1H)-
Aromatic-H~6.8 - 7.6 (m)~115 - 145
C=O-~165 - 168

Note: Chemical shifts are approximate and can vary based on the solvent and the nature of other substituents.

Mass spectrometry (MS) should be used to confirm the molecular weight of the synthesized compounds. For the example above, the expected [M+H]⁺ ion would be observed at m/z = 239.12.

Conclusion

The 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is a highly adaptable starting material for the synthesis of diverse libraries of novel compounds. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution, and N-alkylation provide a robust toolkit for researchers in drug discovery. By systematically applying these methods, scientists can efficiently generate and explore new chemical entities based on this privileged quinoxalinone core, paving the way for the discovery of new therapeutic agents.

References

  • Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025, April 3). YouTube. Retrieved from [Link]

  • Facile Synthesis of Regioisomeric N‐Alkyl Substituted 3‐Methylene‐3,4‐dihydroquinoxalin‐2(1H)‐ones. ResearchGate. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. Retrieved from [Link]

  • Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications. Retrieved from [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024, June 21). PubMed. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved from [Link]

  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central. Retrieved from [Link]

  • Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. PubMed. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Semantic Scholar. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. Retrieved from [Link]

  • Organic Chemistry: Current Research Open Access. Longdom Publishing. Retrieved from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Retrieved from [Link]

  • Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. Retrieved from [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. LGM. Retrieved from [Link]

  • Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. (2020, September 10). PubMed. Retrieved from [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. Retrieved from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. NIH. Retrieved from [Link]

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Retrieved from [Link]

  • Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. PubMed. Retrieved from [Link]

  • Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. (2018, July 3). PubMed. Retrieved from [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central. Retrieved from [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Retrieved from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. PMC - NIH. Retrieved from [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). PubMed. Retrieved from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Retrieved from [Link]

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Application Notes & Protocols for the Synthesis of Quinoxalinone-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its structural resemblance to the native DNA base pairs allows it to function as a versatile intercalating agent, while various derivatives have demonstrated potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The effective generation of diverse chemical libraries based on this scaffold is therefore a critical task in modern drug discovery. This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of quinoxalinone-based compound libraries, detailing both solution-phase and solid-phase strategies. We will explore the underlying chemical principles, provide field-proven, step-by-step protocols, and discuss the rationale behind key experimental choices to empower researchers in their quest for novel therapeutic agents.

The Strategic Importance of the Quinoxalinone Scaffold

The quinoxalinone core, a fusion of benzene and pyrazinone rings, is a cornerstone in the design of bioactive molecules. Its planarity and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets. The true power of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

A well-designed library of quinoxalinone analogs enables a thorough investigation of Structure-Activity Relationships (SAR).[2] Key diversification points include:

  • N1-position: Alkylation or arylation at this position can significantly modulate solubility, cell permeability, and target engagement.

  • C3-position: This is a primary site for introducing diversity. Functionalization at C3 is crucial for exploring specific interactions within a target's binding pocket.[3]

  • The Benzene Ring (C5-C8 positions): Substitution on the aromatic ring allows for the fine-tuning of electronic properties and the introduction of additional vectors for target interaction.

This document will focus on the core synthetic methodologies that enable the creation of such diverse libraries.

Foundational Synthesis: Solution-Phase Methodologies

Solution-phase synthesis remains a cornerstone for producing quinoxalinone scaffolds, offering flexibility and scalability for both core structure generation and smaller, focused libraries.

The Classical Approach: Condensation of o-Phenylenediamines

The most fundamental and widely practiced method for constructing the quinoxalinone ring is the cyclocondensation of an o-phenylenediamine with an α-keto acid or its ester equivalent.[3]

Mechanism & Rationale: The reaction proceeds via an initial nucleophilic attack of one amino group of the o-phenylenediamine onto the α-keto group, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine, which is then poised for an intramolecular cyclization via attack by the second amino group onto the ester or carboxylic acid carbonyl. A final dehydration step yields the aromatic quinoxalinone ring. The choice of solvent and catalyst is critical. Acidic conditions are often employed to activate the carbonyl group, while polar solvents like ethanol or acetic acid are used to facilitate the reaction. Modern variations utilize catalysts to improve yields and reaction times under milder conditions.[4]

Protocol 2.1: Synthesis of 3-methylquinoxalin-2(1H)-one

This protocol describes a classic condensation reaction.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Ethanol, absolute

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, recrystallization flasks, filtration apparatus)

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 5.4 g, 50 mmol) in absolute ethanol (50 mL).

  • Add ethyl pyruvate (e.g., 6.4 g, 55 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting o-phenylenediamine is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature. The product will often begin to crystallize.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield 3-methylquinoxalin-2(1H)-one as a crystalline solid.

Self-Validation:

  • TLC Monitoring: Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) to track the disappearance of the starting material spot and the appearance of the product spot.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. For 3-methylquinoxalin-2(1H)-one, expect a characteristic singlet for the methyl group around δ 2.4 ppm in the ¹H NMR spectrum.[5]

Microwave-Assisted Synthesis: A Green and Rapid Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, while frequently improving yields.[6] Microwave energy directly heats the polar reactants and solvent, leading to rapid and uniform heating that can drive reactions to completion much more efficiently than conventional heating methods.[7]

Causality: The efficiency of microwave heating is due to its interaction with polar molecules, causing rapid rotation and generating heat. This localized, instantaneous heating avoids the thermal gradients common with conventional oil baths, often leading to cleaner reactions with fewer side products. For quinoxalinone synthesis, this means the condensation reaction can often be performed under solvent-free conditions or in green solvents like water or ethanol in a fraction of the time.[4]

Protocol 2.2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol details the rapid synthesis of a quinoxaline (a related scaffold, easily adaptable for quinoxalinones by using an α-keto acid) using microwave irradiation.

Materials:

  • o-Phenylenediamine (1.0 eq, 1 mmol)

  • Benzil (1.0 eq, 1 mmol)

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Ethanol

Procedure:

  • Place o-phenylenediamine (108 mg, 1 mmol) and benzil (210 mg, 1 mmol) into a 10 mL microwave synthesis vial.

  • Add a minimal amount of ethanol (2-3 mL) to create a slurry.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the mixture at 160°C for 5 minutes.[6]

  • After the reaction is complete, cool the vial to room temperature.

  • The product typically precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and dry under vacuum.

Self-Validation:

  • Rapid Completion: The reaction should reach completion within the specified short timeframe, verifiable by TLC.

  • High Purity: The crude product is often of high purity, requiring minimal further purification. Recrystallization from ethanol is typically sufficient.

Combinatorial Approach: Solid-Phase Synthesis for High-Throughput Library Generation

For generating large, diverse libraries, solid-phase organic synthesis (SPOS) is the methodology of choice. The key principle involves anchoring a starting material to an insoluble polymer resin, performing a series of chemical reactions, and finally cleaving the desired molecule from the support. This approach simplifies purification to a mere filtration and washing process at each step, making it ideal for automation and parallel synthesis.[8]

Rationale for SPOS:

  • Simplified Purification: Excess reagents and by-products are simply washed away from the resin-bound product, eliminating the need for tedious chromatographic purification at intermediate stages.

  • Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, which is often difficult in solution-phase synthesis due to purification challenges.

  • Automation: The repetitive nature of washing and reaction steps is highly amenable to automated synthesizers.

  • "Mix and Split" Strategy: This powerful combinatorial technique allows for the exponential generation of unique compounds.[9]

The choice of resin and linker is paramount for a successful SPOS campaign. For quinoxalinone synthesis, acid-labile resins like Rink Amide MBHA are highly effective. The Rink Amide linker provides an anchor point that is stable to the basic conditions of Fmoc-deprotection and the reductive conditions of subsequent reactions, but is readily cleaved by trifluoroacetic acid (TFA) to release the final product.[10]

G cluster_loading Step 1: Loading & Deprotection cluster_diversification1 Step 2: Diversification (R1) cluster_scaffold Step 3: Scaffold Building cluster_cleavage Step 4: Cleavage & Final Product Resin Rink Amide MBHA Resin (Fmoc-Protected) Deprotection Treat with 20% Piperidine in DMF Resin->Deprotection Fmoc Removal FreeAmine Resin with Free Amine Deprotection->FreeAmine Aldehyde Add Aldehyde (R1-CHO) + NaBH3CN FreeAmine->Aldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination ResinAmine Resin-Bound Secondary Amine ReductiveAmination->ResinAmine FluoroNitro Add o-Fluoronitro- aryl (R2-substituted) ResinAmine->FluoroNitro SNAr SNAr Reaction FluoroNitro->SNAr NitroAniline Resin-Bound o-Nitroaniline SNAr->NitroAniline Reduction Reduce with SnCl2 NitroAniline->Reduction Cyclization Spontaneous Cyclization Reduction->Cyclization DihydroQ Resin-Bound Dihydroquinoxalinone Cyclization->DihydroQ Cleavage Treat with TFA Cocktail (e.g., 95% TFA) DihydroQ->Cleavage Oxidation Air Oxidation Cleavage->Oxidation FinalProduct Purified Quinoxalinone (R1, R2 Diversified) Oxidation->FinalProduct

Protocol 3.1: Solid-Phase Synthesis of a 3-Substituted Quinoxalin-2-one Library

This protocol is adapted from a validated method for the parallel synthesis of quinoxalinone libraries.[8] It utilizes Rink Amide MBHA resin and introduces two points of diversity.

Materials:

  • Fmoc-Rink Amide MBHA resin (e.g., 0.65 mmol/g loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • A library of diverse aldehydes (Diversity element R¹)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic Acid (AcOH)

  • A library of diverse 1-fluoro-2-nitrobenzenes (Diversity element R²)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessels or MiniKans (e.g., from IRORI)[8]

Procedure:

1. Resin Preparation and Fmoc-Deprotection: a. Place Fmoc-Rink Amide MBHA resin (e.g., 50 mg per reaction) into each synthesis vessel. b. Swell the resin in DMF for 1 hour. c. Drain the DMF and add a solution of 20% piperidine in DMF to the resin. d. Agitate for 15 minutes. Drain the solution. e. Repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal.[8] f. Wash the resin thoroughly with DMF (3x), MeOH (3x), and DCM (3x) to remove all traces of piperidine. The resin now has a free primary amine ready for coupling.

2. Reductive Amination (Introduction of R¹): a. Swell the deprotected resin in a solution of 5% AcOH in DMF. b. Add a solution of the desired aldehyde (R¹-CHO, 4-5 equivalents relative to resin loading) in DMF. c. Agitate the mixture at room temperature for 20 hours to form the imine intermediate.[8] d. Add sodium cyanoborohydride (NaBH₃CN, ~10 equivalents) and continue to agitate for another 14 hours. e. Wash the resin thoroughly with DMF (3x), MeOH (3x), and DCM (3x).

3. Nucleophilic Aromatic Substitution (Introduction of R²): a. To the resin-bound secondary amine, add a solution of a 1-fluoro-2-nitrobenzene derivative (R²-substituted, 5 equivalents) in DMF. b. Agitate the reaction at an elevated temperature (e.g., 60°C) overnight. c. Wash the resin with DMF (3x), MeOH (3x), and DCM (3x).

4. Reduction and Cyclization: a. Prepare a solution of SnCl₂·2H₂O (10 equivalents) in DMF. b. Add the solution to the resin and agitate at room temperature for 24 hours. This step reduces the nitro group to an amine, which spontaneously cyclizes to form the resin-bound dihydroquinoxalinone. c. Wash the resin extensively with DMF (5x), MeOH (3x), and DCM (3x) to remove all tin salts.

5. Cleavage and Oxidation: a. Dry the resin thoroughly under vacuum. b. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin. c. Agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. e. Concentrate the combined filtrate under a stream of nitrogen. During this process, the dihydroquinoxalinone intermediate is oxidized by air to the final aromatic quinoxalinone product. f. The crude product can be purified by preparative HPLC.

Self-Validation & Library QC:

  • Reaction Monitoring: For protocol development, a small number of beads can be removed after key steps (e.g., after step 2 and 4) and cleaved to analyze the intermediate by LC-MS. The Kaiser test can be used to confirm the consumption of the primary amine after the reductive amination step.[2]

  • Library Analysis: A representative set of final compounds from the library should be analyzed by LC-MS to confirm the correct molecular weight and to estimate purity.[8]

Data Presentation & Comparative Analysis

The choice of synthetic methodology depends on the project goals. Solution-phase is often preferred for synthesizing the core scaffold or a small set of analogs, while solid-phase is superior for large library production.

Table 1: Comparison of Synthetic Methodologies

FeatureSolution-Phase (Classical)Solution-Phase (Microwave)Solid-Phase Synthesis
Throughput Low to MediumMediumHigh
Scale mg to multi-grammg to grammg (per compound)
Reaction Time Hours to DaysMinutesDays (for full library)
Purification Recrystallization/ChromatographyOften simple precipitationFiltration (intermediate steps) / Prep-HPLC (final)
Automation LimitedPossibleHighly amenable
Ideal Use Case Scaffold synthesis, focused SARRapid analog synthesisLarge screening libraries

Table 2: Representative Building Blocks for Library Diversification

Diversification PointBuilding Block ClassExamplesRationale for Selection
R¹ (from Aldehyde) Aliphatic, Aromatic, Heterocyclic AldehydesIsobutyraldehyde, Benzaldehyde, 2-ThiophenecarboxaldehydeProbes steric and electronic requirements in the binding pocket.
R² (from Fluoro-nitroarene) Substituted 1-fluoro-2-nitrobenzenes4-Chloro-1-fluoro-2-nitrobenzene, 1-Fluoro-4-methoxy-2-nitrobenzeneModulates electronics of the core and introduces vectors for H-bonding or halogen bonding.

Safety and Handling

Trustworthy protocols require stringent safety practices. Many reagents used in quinoxalinone synthesis are hazardous and must be handled with appropriate care.

  • o-Phenylenediamine and its derivatives: These compounds are toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction. They are also suspected of causing genetic defects and cancer.

    • Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

    • Disposal: Dispose of as hazardous chemical waste according to institutional guidelines.

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe skin burns and eye damage.

    • Handling: Use only in a chemical fume hood. Wear acid-resistant gloves (butyl rubber or neoprene), a lab coat, and a face shield.

    • Quenching: Always add TFA to the resin slowly. Be aware that the cleavage reaction can be exothermic.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acid.

    • Handling: Handle with extreme caution in a fume hood. Avoid any contact with acidic solutions.

    • Quenching: Unreacted NaBH₃CN should be quenched carefully with an oxidizing agent like bleach under basic conditions.

Conclusion

The methodologies presented in this guide provide a robust framework for the systematic creation of quinoxalinone-based compound libraries. The classical solution-phase condensation is a reliable method for scaffold generation, while modern microwave-assisted protocols offer a significant acceleration for synthesizing focused sets of analogs. For the large-scale generation of diverse compounds required for high-throughput screening, solid-phase synthesis is the undisputed strategy of choice. By understanding the chemical principles behind these techniques and adhering to the detailed protocols, researchers are well-equipped to explore the vast chemical space around the quinoxalinone scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Yan, B., et al. (2003). Simultaneous Solid-Phase Synthesis of Quinoxalinone and Benzimidazole Scaffold Libraries. Journal of Combinatorial Chemistry, 5(4), 469-471. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Spivey, A. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinoxalinones. Available at: [Link]

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  • Loyola University Chicago. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Available at: [Link]

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  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]

  • Al-Tel, T.H., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... Molecules, 26(11), 3121. Available at: [Link]

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  • Zacharie, B., et al. (2006). The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols. Combinatorial Chemistry & High Throughput Screening, 9(3), 181-200. Available at: [Link]

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  • Abu-Hashem, A.A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

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Application Notes and Protocols for Structure-Activity Relationship Studies of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for utilizing 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one as a foundational scaffold for structure-activity relationship (SAR) studies. The quinoxalinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3] This guide is designed to provide both the strategic framework and the detailed protocols necessary to systematically explore the chemical space around this versatile scaffold, with the goal of identifying novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The Strategic Imperative: Why 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one?

The selection of a starting scaffold is a critical decision in any medicinal chemistry campaign. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one presents a compelling case for several reasons:

  • Proven Biological Relevance: The quinoxaline nucleus is a core component of numerous biologically active compounds.[1][2] Its derivatives have been shown to modulate key biological targets, including protein kinases, making them attractive for oncology and immunology research.[4][5]

  • Synthetically Tractable Core: The dihydroquinoxalinone structure is readily synthesized and offers multiple, distinct points for chemical modification. This allows for a systematic and logical exploration of the structure-activity landscape.

  • Tunable Physicochemical Properties: The scaffold possesses a balance of hydrophobic and hydrophilic features. The chlorine atom at the 6-position and the methyl group at the N-1 position provide a solid starting point for fine-tuning properties like solubility, lipophilicity, and metabolic stability, which are crucial for drug-likeness.

This guide will focus on a hypothetical SAR campaign aimed at developing potent kinase inhibitors, a common application for this scaffold.[4] We will use Apoptosis Signal-regulating Kinase 1 (ASK1) as an illustrative target, as it is a key regulator of the p38 and JNK signaling pathways involved in inflammation, apoptosis, and fibrosis.[6]

Synthesis of the Core Scaffold and Analogs

A robust and reproducible synthetic strategy is the bedrock of any successful SAR study. The following protocols outline a validated approach to the synthesis of the parent scaffold and the generation of a focused library of analogs.

Protocol: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (Parent Scaffold)

This multi-step synthesis is adapted from established methodologies for quinoxalinone synthesis.[7][8]

Step 1: Reductive Cyclization to form 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

  • Rationale: This step involves the condensation of a substituted o-phenylenediamine with an α-keto acid derivative to form the core heterocyclic ring system.

  • Procedure:

    • To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 6-chloro-3,4-dihydroquinoxalin-2(1H)-one.

Step 2: N-methylation

  • Rationale: Introduction of the methyl group at the N-1 position is a key feature of our starting scaffold. This can be achieved through a standard N-alkylation reaction.

  • Procedure:

    • Suspend 6-chloro-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in anhydrous DMF.

    • Add sodium hydride (NaH, 1.2 eq) portion-wise at 0°C and stir for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature.

    • Stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Designing the SAR Campaign: A Vector-Based Approach

To systematically explore the SAR, we will define three key vectors for modification on the parent scaffold.

SAR_Strategy cluster_vectors Modification Vectors parent 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (Parent Scaffold) R1 Vector 1 (R1) C3 Position Explore steric bulk and electronics parent->R1 Derivatization at C3 R2 Vector 2 (R2) C7 Position Modulate H-bonding and solubility parent->R2 Aromatic Substitution R3 Vector 3 (R3) N1-Methyl Group Evaluate impact on potency and ADME parent->R3 N-Alkylation Variants ASK1_Pathway stress Oxidative Stress TNF-α ask1 ASK1 stress->ask1 Activates mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 compound Quinoxalinone Inhibitor (e.g., B2) compound->ask1 Inhibits jnk JNK mkk47->jnk p38 p38 mkk36->p38 downstream Apoptosis Inflammation Fibrosis jnk->downstream p38->downstream

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.

Introduction

The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common two-step synthetic route: the initial synthesis of the precursor 6-chloro-1H-quinoxalin-2-one, followed by N-methylation and subsequent reduction to the desired dihydro-derivative. We will explore the critical parameters of each step, potential pitfalls, and strategies for optimization.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a two-stage process, starting from a suitable substituted aniline.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis p-chloroaniline p-Chloroaniline condensation Condensation & Nitration p-chloroaniline->condensation 1. Chloroacetyl chloride 2. Nitrating agent reduction_cyclization Reduction & Cyclization condensation->reduction_cyclization Reducing agent (e.g., Fe/HCl) 6-chloro-1H-quinoxalin-2-one 6-Chloro-1H-quinoxalin-2(1H)-one reduction_cyclization->6-chloro-1H-quinoxalin-2-one N-methylation N-Methylation 6-chloro-1H-quinoxalin-2-one->N-methylation Methylating agent (e.g., CH3I, DMS) Reduction Reduction N-methylation->Reduction Reducing agent (e.g., NaBH4, H2/Pd-C) Final_Product 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Reduction->Final_Product Troubleshooting_Reduction Problem Low Yield of Dihydro-derivative Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Over_Reduction Over-reduction Problem->Over_Reduction Side_Reactions Side Reactions Problem->Side_Reactions Solution1 Solution1 Incomplete_Reaction->Solution1 Optimize Reducing Agent Solution2 Solution2 Incomplete_Reaction->Solution2 Check for Catalyst Poisoning Solution3 Solution3 Incomplete_Reaction->Solution3 Increase Temp/Pressure (cautiously) Solution4 Solution4 Over_Reduction->Solution4 Use Milder Reducing Agent Solution5 Solution5 Over_Reduction->Solution5 Monitor Reaction Closely Solution6 Solution6 Over_Reduction->Solution6 Lower Reaction Temperature

Technical Support Center: Optimization of Coupling Reactions for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of coupling reactions involving 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

A. Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1] However, its application to electron-rich, heterocyclic substrates like 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one can present unique challenges.

1. Low to No Product Yield

  • Symptom: After the reaction, TLC or LC-MS analysis shows primarily unreacted starting material or baseline decomposition.

  • Potential Causes & Solutions:

    • Inactive Catalyst: The palladium(0) active species may not be forming efficiently from the precatalyst.

      • Solution: Switch to a more easily activated precatalyst. G3 or G4 Buchwald precatalysts are often more robust than simple Pd(OAc)₂ or Pd₂(dba)₃. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.

    • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich substrates, bulky, electron-rich phosphine ligands are often required.[2]

      • Solution: Screen a panel of Buchwald ligands. Start with broadly applicable ligands like XPhos or SPhos. If the reaction is still sluggish, consider more specialized ligands like RuPhos or BrettPhos, which can be effective for challenging substrates.

    • Incorrect Base Selection: The base is critical for the deprotonation of the amine and the subsequent transmetalation step. Strong, non-nucleophilic bases are typically preferred.[3]

      • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If you observe substrate decomposition, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures.[3][4] The particle size of inorganic bases can also impact the reaction; grinding the base before use can be beneficial.[3]

    • Solvent Issues: The solvent must be anhydrous and capable of dissolving both the organic substrates and the inorganic base to some extent.

      • Solution: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. If solubility is an issue, consider a more polar aprotic solvent like CPME or a mixture of solvents. Avoid chlorinated solvents and acetonitrile as they can inhibit the catalyst.

2. Formation of Side Products

  • Symptom: Multiple spots are observed on TLC, or LC-MS reveals masses corresponding to undesired products.

  • Potential Causes & Solutions:

    • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom.

      • Cause: This can occur if there are sources of hydride in the reaction, or if the catalytic cycle is intercepted by a reductive pathway.

      • Solution: Ensure all reagents and solvents are anhydrous. Using a slightly higher catalyst loading or a more robust ligand can sometimes suppress this side reaction by promoting the desired coupling pathway.

    • Homocoupling of the Amine: Two molecules of the amine starting material couple together.

      • Cause: This is more common with primary amines and can be promoted by certain catalyst/ligand combinations.

      • Solution: This is less of a concern with secondary amines. For primary amines, using a more sterically hindered ligand can disfavor the formation of the bis-ligated palladium-amine complex that leads to homocoupling.

    • Decomposition of the Starting Material: The quinoxalinone ring may be unstable under the reaction conditions.

      • Cause: The combination of a strong base and high temperature can lead to degradation.

      • Solution: Attempt the reaction at a lower temperature for a longer duration. Screening weaker bases is also recommended.

B. Suzuki-Miyaura Coupling: Constructing the C-C Bond

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.[5] When applying this reaction to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, careful optimization is key.

1. Incomplete Conversion

  • Symptom: Significant amounts of the starting chloro-quinoxalinone remain after the reaction.

  • Potential Causes & Solutions:

    • Inefficient Oxidative Addition: The C-Cl bond of the substrate may be difficult to activate.

      • Solution: While chlorides are less reactive than bromides or iodides, modern catalyst systems can be effective.[6] Use a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) based palladium catalysts can also be highly effective for coupling aryl chlorides.[7]

    • Poor Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical step.

      • Solution: The choice of base is crucial for activating the boronic acid.[8] Aqueous solutions of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The addition of a small amount of water to an organic solvent (e.g., dioxane, toluene, or DMF) is often necessary to facilitate the transmetalation. For sensitive substrates, non-aqueous conditions with a base like KF can be employed.

    • Decomposition of the Boronic Acid: Boronic acids can be prone to decomposition, especially at elevated temperatures.

      • Solution: Use freshly purchased or properly stored boronic acids. Consider using more stable boronate esters (e.g., pinacol esters) as the coupling partner.

2. Protodeboronation of the Boronic Acid

  • Symptom: A significant amount of the arene or alkene corresponding to the boronic acid is observed as a byproduct.

  • Potential Causes & Solutions:

    • Excessive Base or High Temperature: These conditions can promote the cleavage of the C-B bond.

      • Solution: Reduce the amount of base or screen different bases. Running the reaction at the lowest effective temperature can also mitigate this side reaction.

    • Presence of Protic Impurities: Water or other protic species can facilitate protodeboronation.

      • Solution: While some water is often beneficial for the transmetalation step, using an excessive amount can be detrimental. Ensure that organic solvents are anhydrous if running under non-aqueous conditions.

C. Sonogashira Coupling: Introducing an Alkyne Moiety

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

1. Low Yield of the Coupled Product

  • Symptom: The desired alkynylated quinoxalinone is formed in low yield, with starting materials remaining.

  • Potential Causes & Solutions:

    • Catalyst System Inefficiency: The combination of palladium and copper catalysts may not be optimal for this substrate.

      • Solution: A common catalyst system is PdCl₂(PPh₃)₂ and CuI. For less reactive aryl chlorides, more advanced palladium catalysts with bulky phosphine ligands or NHC ligands may be necessary.

    • Inappropriate Base: An amine base is typically used to deprotonate the terminal alkyne.

      • Solution: Diisopropylamine (DIPA) or triethylamine (TEA) are common choices and can often be used as the solvent. Ensure the base is anhydrous.

    • Homocoupling of the Alkyne (Glaser Coupling): The terminal alkyne can dimerize in the presence of the copper catalyst and an oxidant (like air).

      • Solution: Rigorously degas the reaction mixture and maintain a strict inert atmosphere. Running the reaction under "copper-free" Sonogashira conditions, which typically employ a different base and palladium catalyst system, can eliminate this side reaction.

2. Reaction Stalls or Fails to Initiate

  • Symptom: The reaction shows no progress, even after an extended period.

  • Potential Causes & Solutions:

    • Inhibition of the Catalyst: The nitrogen atoms in the quinoxalinone ring could potentially coordinate to the palladium or copper center, inhibiting catalysis.

      • Solution: The use of bulky ligands on the palladium can help prevent unwanted coordination of the substrate. Increasing the catalyst loading may also be necessary.

    • Poor Solubility: The starting materials or catalyst may not be sufficiently soluble in the chosen solvent.

      • Solution: A co-solvent such as THF or DMF can be added to improve solubility.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the chloro group on the 6-position of the quinoxalinone ring?

The chloro group at the 6-position is on an electron-rich aromatic ring, which can make oxidative addition to the palladium(0) center more challenging compared to electron-poor aryl chlorides. The presence of the N-methyl and lactam functionalities further modulates the electronic properties of the ring. Therefore, more active catalyst systems, typically employing bulky, electron-donating ligands, are often required for efficient coupling.

Q2: How does the N-methyl group influence the reaction?

The N-methyl group increases the electron density of the aromatic ring through an inductive effect, which can further decrease the rate of oxidative addition. It may also influence the conformation of the molecule and its interaction with the catalyst.

Q3: Can the lactam carbonyl group interfere with the reaction?

The lactam carbonyl group is a potential coordination site for the palladium catalyst. However, in many cases, the desired cross-coupling reaction can proceed without significant interference. If catalyst inhibition is suspected, using a ligand with strong binding affinity for palladium can help to prevent unwanted coordination with the lactam.

Q4: What are the best general starting conditions for a screening experiment?

For a Buchwald-Hartwig amination , a good starting point would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene

  • Temperature: 100 °C

For a Suzuki-Miyaura coupling , consider:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₂CO₃ (2 M aqueous solution, 2 equiv)

  • Solvent: Dioxane

  • Temperature: 100 °C

For a Sonogashira coupling , a standard set of conditions is:

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-catalyst: CuI (4 mol%)

  • Base/Solvent: Diisopropylamine (DIPA)

  • Temperature: Room temperature to 60 °C

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. TLC can give a quick indication of the consumption of starting materials and the formation of new products. LC-MS provides more detailed information, including the masses of the components in the reaction mixture, which can help to identify the desired product and any side products.

III. Experimental Protocols & Data Presentation

A. General Procedure for Reaction Optimization Screening
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv), the coupling partner (1.2 equiv for amines and alkynes, 1.5 equiv for boronic acids), and the base.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction vial via syringe.

  • Place the vial in a preheated heating block and stir for the desired time.

  • After cooling to room temperature, quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by TLC and LC-MS to determine the conversion and identify products.

B. Tabulated Data for Optimization

Table 1: Example of a Buchwald-Hartwig Amination Optimization Screen

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012
2Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Dioxane10012
3G3-XPhos (2)-K₃PO₄ (2.0)Toluene11012
4Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2.0)CPME10024

Table 2: Example of a Suzuki-Miyaura Coupling Optimization Screen

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O10012
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O9012
3PEPPSI-IPr (3)-K₃PO₄ (2.0)t-Amyl alcohol11012
4PdCl₂(dppf) (3)-CsF (2.0)THF8024

IV. Visualizing the Catalytic Cycles

Understanding the catalytic cycles is fundamental to troubleshooting. Below are simplified representations of the Buchwald-Hartwig and Suzuki-Miyaura catalytic cycles.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Cl L-Pd(II)(Ar)(Cl) L-Pd(II)(Ar)(Cl) Oxidative Addition->L-Pd(II)(Ar)(Cl) Amine Coordination Amine Coordination L-Pd(II)(Ar)(Cl)->Amine Coordination R₂NH, Base L-Pd(II)(Ar)(NR₂) L-Pd(II)(Ar)(NR₂) Amine Coordination->L-Pd(II)(Ar)(NR₂) - Base-HCl Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NR₂)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR₂ caption Buchwald-Hartwig Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-Cl L₂Pd(II)(Ar)(Cl) L₂Pd(II)(Ar)(Cl) Oxidative Addition->L₂Pd(II)(Ar)(Cl) Transmetalation Transmetalation L₂Pd(II)(Ar)(Cl)->Transmetalation Ar'-B(OR)₂, Base L₂Pd(II)(Ar)(Ar') L₂Pd(II)(Ar)(Ar') Transmetalation->L₂Pd(II)(Ar)(Ar') - Base-B(OR)₂Cl Reductive Elimination Reductive Elimination L₂Pd(II)(Ar)(Ar')->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

V. References

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. [Link]

  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Academia.edu. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. National Institutes of Health. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. RSC Publishing. [Link]

  • Examples of 3,4‐dihydroquinoxalin‐2(1H)‐one and quinoxalin‐2(1H). ResearchGate. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. MDPI. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. RSC Publishing. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ChemRxiv. [Link]

  • Sonogashira Coupling Reaction. YouTube. [Link]

Sources

Troubleshooting purification of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve the desired purity of your product.

Introduction to Purification Challenges

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a key intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to the potential for co-eluting impurities and byproducts formed during its synthesis, which often involves a reductive cyclization of a nitro-aromatic precursor. This guide provides a systematic approach to troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one?

A1: Common impurities often stem from the synthetic route. These can include:

  • Unreacted Starting Materials: Such as the N-methylated nitroaniline precursor.

  • Incomplete Cyclization Products: Intermediates of the reductive cyclization process.

  • Over-oxidation Products: If the dihydroquinoxalinone is sensitive to air, quinoxalinone species may form.

  • Regioisomers: Depending on the specificity of the cyclization, other isomers may be present.

  • Byproducts from Side Reactions: These are highly dependent on the specific reagents and conditions used.

Q2: My crude product is a dark oil or a deeply colored solid. How can I address this?

A2: The color often indicates the presence of high molecular weight byproducts or oxidized impurities. A preliminary purification step can be beneficial. Consider the following:

  • Charcoal Treatment: Dissolve your crude product in a suitable hot solvent and add a small amount of activated charcoal. Hot filter the solution to remove the charcoal and colored impurities before proceeding with recrystallization.

  • Silica Gel Plug: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and pass it through a short plug of silica gel, eluting with a slightly more polar solvent system. This can remove baseline impurities and some color.

Q3: I am having trouble getting my compound to crystallize. What should I do?

A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent. Please refer to the detailed troubleshooting guide on recrystallization below.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. An Rf value of 0.2-0.4 for the target compound is generally a good starting point. For N-heterocycles like this, which can interact strongly with the acidic silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape and reduce tailing.

In-Depth Troubleshooting Guides

I. Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[1][2] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Problem 1: The compound "oils out" instead of crystallizing.

This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Causality: The compound is coming out of solution above its melting point.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation.

    • Allow the solution to cool more slowly.

    • If the issue persists, try a lower-boiling point solvent.

Problem 2: No crystals form upon cooling.

This suggests that the solution is not saturated or that crystallization is kinetically slow.

  • Causality: The compound may be too soluble in the chosen solvent, even at low temperatures, or there are no nucleation sites for crystal growth.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus.

      • Add a seed crystal of the pure compound.

    • Increase Concentration: Evaporate some of the solvent to increase the concentration of the compound.

    • Add an Anti-solvent: Slowly add a solvent in which the compound is insoluble until the solution becomes cloudy, then gently warm until it is clear again before allowing it to cool slowly.

Problem 3: The recrystallized product is still impure.

This indicates that the chosen solvent does not effectively differentiate between the product and the impurities.

  • Causality: The impurities have similar solubility profiles to the product in the chosen solvent.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents of different polarities (see Table 1).

    • Second Recrystallization: A second recrystallization in a different solvent system may be necessary.

    • Pre-purification: Consider a preliminary purification step like a silica gel plug if the impurity profile is complex.

Table 1: Common Solvents for Recrystallization of Quinoxalinone Derivatives

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good starting point for quinoxalinones.
MethanolPolar65Similar to ethanol, but lower boiling point.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
DichloromethaneMedium40Can be used, but its volatility can be a challenge.
TolueneNon-polar111May be effective for less polar impurities.
Hexane/Ethyl AcetateVariableVariableA common solvent mixture for tuning polarity.
WaterVery Polar100Generally, quinoxalinones have low solubility in water.
II. Troubleshooting Column Chromatography

Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase.[3][4][5][6]

Problem 1: Poor separation of spots on the TLC plate.

  • Causality: The chosen eluent system does not have the right polarity to effectively separate the components.

  • Solution:

    • Adjust Polarity: If the Rf values are too high (spots run near the solvent front), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). If the Rf values are too low (spots remain near the baseline), increase the polarity.

    • Change Solvents: If adjusting the polarity of a two-solvent system is ineffective, try a different solvent combination. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol.

    • Add a Modifier: For basic compounds like quinoxalinones, adding a small amount of triethylamine (0.1-1%) or a few drops of ammonia in methanol to the eluent can significantly improve peak shape and separation by neutralizing the acidic sites on the silica gel.

Problem 2: The compound streaks on the TLC plate and the column.

  • Causality: This is often due to strong interactions between the basic nitrogen atoms of the quinoxalinone and the acidic silica gel, or overloading the plate/column.

  • Solution:

    • Add a Basic Modifier: As mentioned above, triethylamine or ammonia can mitigate this issue.

    • Reduce Sample Load: Ensure you are not overloading the TLC plate or the column.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).

Problem 3: The compound does not elute from the column.

  • Causality: The compound is too strongly adsorbed to the silica gel, likely due to high polarity.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective.

    • Use a Stronger Solvent: If your compound is still not eluting with common solvents, a small percentage of methanol or even acetic acid (if the compound is stable) in the eluent can be used.

Experimental Protocols

Protocol 1: Analytical Thin Layer Chromatography (TLC)
  • Prepare a developing chamber by adding a small amount of the chosen eluent and a piece of filter paper to saturate the atmosphere.

  • On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

Protocol 2: Purification by Column Chromatography
  • Slurry Packing the Column:

    • In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent over time.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Troubleshooting Workflow

Below is a DOT language script that generates a flowchart for troubleshooting the purification of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Purification_Troubleshooting start Crude Reaction Mixture tlc_analysis Analyze by TLC start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot pure_product Pure Product (Verify by NMR) single_spot->pure_product Yes multiple_spots Multiple Spots or Streaking single_spot->multiple_spots No recrystallization_option Attempt Recrystallization multiple_spots->recrystallization_option column_chromatography_option Perform Column Chromatography multiple_spots->column_chromatography_option recrystallization_successful Successful Crystallization? recrystallization_option->recrystallization_successful column_successful Good Separation? column_chromatography_option->column_successful recrystallization_successful->pure_product Yes oiling_out Product Oils Out recrystallization_successful->oiling_out No, Oils Out no_crystals No Crystals Form recrystallization_successful->no_crystals No, No Crystals troubleshoot_oiling Troubleshoot Oiling Out: - Reheat and add co-solvent - Cool slowly - Change solvent oiling_out->troubleshoot_oiling troubleshoot_no_crystals Troubleshoot No Crystals: - Scratch flask - Add seed crystal - Concentrate solution - Add anti-solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling->recrystallization_option troubleshoot_no_crystals->recrystallization_option column_successful->pure_product Yes poor_separation Poor Separation/ Co-elution column_successful->poor_separation No, Poor Separation streaking Streaking column_successful->streaking No, Streaking troubleshoot_poor_separation Optimize TLC: - Adjust solvent polarity - Try different solvents poor_separation->troubleshoot_poor_separation troubleshoot_streaking Optimize TLC: - Add basic modifier (e.g., Et3N) - Reduce sample load streaking->troubleshoot_streaking re_run_column Re-run Column with Optimized Conditions troubleshoot_poor_separation->re_run_column troubleshoot_streaking->re_run_column re_run_column->column_successful

Caption: Troubleshooting workflow for the purification of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

References

  • An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents. (n.d.).
  • Visible-Light-Induced Methylation of Quinoxalin-2(1H)-ones Catalyzed by Dye Molecules. (n.d.). Thieme Connect. Retrieved January 26, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302. [Link]

  • Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. (2023). National Center for Biotechnology Information. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 26, 2026, from [Link]

  • 【4K】-- Column Chromatography (Purification) . (2013, October 21). YouTube. [Link]

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube. [Link]

  • Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. (2023). ACS Organic & Inorganic Au, 3(1), 23–30. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2021). Molecules, 26(16), 4983. [Link]

  • 1-methylisoquinoline. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

Sources

Preventing byproduct formation in quinoxalinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for quinoxalinone synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth knowledge needed to troubleshoot and optimize your reactions effectively. This resource is structured around common challenges encountered in the lab, offering mechanistic explanations and validated protocols to ensure the integrity and success of your research. Quinoxalinones are a vital scaffold in medicinal chemistry, and mastering their synthesis is crucial for the development of novel therapeutics.[1]

Section 1: Core Principles of Quinoxalinone Synthesis

The most common and classical method for synthesizing the quinoxalinone core involves the condensation of an o-phenylenediamine with an α-keto acid or a related 1,2-dicarbonyl compound.[2][3] This reaction, often a variation of the Phillips-Ladenburg reaction, is robust but can be prone to several side reactions if not properly controlled.[4] Understanding the fundamental mechanism is key to diagnosing and preventing byproduct formation.

The General Reaction Mechanism

The synthesis proceeds via an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the α-keto acid. This is followed by an intramolecular cyclization and subsequent dehydration to form the final quinoxalinone ring system.

Quinoxalinone Synthesis Mechanism OPD o-Phenylenediamine Intermediate1 Initial Adduct OPD->Intermediate1 Nucleophilic Attack KetoAcid α-Keto Acid KetoAcid->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Quinoxalinone Intermediate2->Product Dehydration

Caption: Generalized mechanism for quinoxalinone synthesis.

Section 2: Troubleshooting Common Byproducts

This section addresses the most frequently observed byproducts in quinoxalinone synthesis. Each subsection provides a diagnosis, explains the underlying cause, and offers a detailed protocol for mitigation.

Issue: Formation of Benzimidazole Derivatives

Q: My reaction is yielding a significant amount of a benzimidazole byproduct instead of the desired quinoxalinone. What is causing this and how can I prevent it?

A: The formation of benzimidazoles is a common side reaction, particularly when the reaction conditions are too harsh or when using certain α-dicarbonyl compounds.

  • Mechanistic Insight: Benzimidazole formation occurs when the α-keto acid or its equivalent undergoes decarboxylation or an alternative reaction pathway before or after condensation with the o-phenylenediamine. For instance, if the reaction mixture is heated too strongly or for an extended period in a protic acidic medium, the α-keto acid can decarboxylate to an aldehyde, which then condenses with the o-phenylenediamine to form a benzimidazole.

    Benzimidazole Byproduct Formation OPD o-Phenylenediamine Desired_Intermediate Quinoxalinone Intermediate OPD->Desired_Intermediate Undesired_Intermediate Benzimidazole Intermediate OPD->Undesired_Intermediate KetoAcid α-Keto Acid Aldehyde Aldehyde (from decarboxylation) KetoAcid->Aldehyde Harsh Conditions (e.g., high temp, strong acid) KetoAcid->Desired_Intermediate Aldehyde->Undesired_Intermediate Quinoxalinone Desired Product (Quinoxalinone) Desired_Intermediate->Quinoxalinone Cyclization/ Dehydration Benzimidazole Byproduct (Benzimidazole) Undesired_Intermediate->Benzimidazole Oxidative Cyclization

    Caption: Competing pathways leading to quinoxalinone and benzimidazole.

  • Troubleshooting Protocol: Mitigating Benzimidazole Formation

    • Temperature Control: Carefully control the reaction temperature. For many standard syntheses, refluxing in ethanol is sufficient. Avoid excessively high temperatures that can promote decarboxylation.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Over-refluxing can lead to byproduct formation.

    • Choice of Acid Catalyst: While acidic conditions are often necessary, strong mineral acids can promote side reactions.[3] Consider using milder acidic catalysts like acetic acid.[5]

    • Solvent Selection: The choice of solvent can influence the reaction outcome. Aprotic solvents may sometimes suppress side reactions that are facilitated by proton transfer.

ParameterStandard ConditionOptimized Condition for Preventing Benzimidazoles
Temperature Reflux (e.g., >100 °C)60-80 °C
Catalyst Strong mineral acid (e.g., HCl)Acetic acid or no catalyst
Reaction Time > 12 hoursMonitored to completion (typically 2-6 hours)
Solvent Protic (e.g., Ethanol)Aprotic (e.g., DMF, Acetonitrile) if compatible
Issue: Formation of Dimeric and Polymeric Byproducts

Q: I am observing high molecular weight species in my mass spectrometry analysis, suggesting the formation of dimers or polymers. Why is this happening?

A: Dimerization can occur through intermolecular reactions, especially if the concentration of reactants is high or if reactive intermediates are present. One common pathway is the condensation of two molecules of o-phenylenediamine with one molecule of a dicarbonyl compound, leading to more complex structures. Another possibility is the self-condensation of the quinoxalinone product under certain conditions. The synthesis of quinoxaline dimers is a known process, often requiring specific coupling agents like in a Yamamoto coupling.[6][7]

  • Preventative Measures:

    • High Dilution: Running the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular reactions.

    • Stoichiometry Control: Ensure precise 1:1 stoichiometry between the o-phenylenediamine and the α-keto acid. An excess of either reactant can lead to side reactions.

    • Controlled Addition: Add one reactant slowly to a solution of the other to maintain a low concentration of the added reactant, further promoting the desired intramolecular reaction.

Issue: Lack of Regioselectivity with Unsymmetrical o-Phenylenediamines

Q: When using an unsymmetrically substituted o-phenylenediamine, I obtain a mixture of two regioisomers. How can I control the regioselectivity?

A: This is a classic challenge in quinoxalinone synthesis. The regioselectivity is determined by which of the two non-equivalent amino groups of the o-phenylenediamine first attacks the dicarbonyl compound.[8]

  • Controlling Factors:

    • Steric Hindrance: A bulky substituent on the o-phenylenediamine can sterically hinder the adjacent amino group, favoring the attack from the less hindered amino group.

    • Electronic Effects: The electronic nature of the substituents on the o-phenylenediamine ring influences the nucleophilicity of the amino groups. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it. The initial attack will likely occur from the more nucleophilic amino group.

  • Strategy for Improved Regioselectivity:

    • Protecting Groups: One strategy is to temporarily protect one of the amino groups, forcing the reaction to proceed at the unprotected site. Subsequent deprotection would yield the desired regioisomer.

    • Catalyst Choice: Certain Lewis acid catalysts may coordinate selectively with one of the amino groups, directing the reaction pathway.

    • Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    Regioselectivity Control cluster_pathways Reaction Pathways Unsymmetrical_OPD Unsymmetrical o-Phenylenediamine Pathway_A Attack from Amino Group A Unsymmetrical_OPD->Pathway_A Pathway_B Attack from Amino Group B Unsymmetrical_OPD->Pathway_B KetoAcid α-Keto Acid KetoAcid->Pathway_A KetoAcid->Pathway_B Isomer_A Regioisomer A Pathway_A->Isomer_A Isomer_B Regioisomer B Pathway_B->Isomer_B

    Caption: Regioselectivity in unsymmetrical o-phenylenediamine reactions.

Issue: N-Alkylation vs. O-Alkylation in Post-Synthesis Modification

Q: I am trying to alkylate my synthesized quinoxalinone, but I am getting a mixture of N-alkylated and O-alkylated products. How can I direct the alkylation to the desired position?

A: Quinoxalinones exist in a lactam-lactim tautomeric equilibrium, presenting two nucleophilic sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The outcome of the alkylation is highly dependent on the reaction conditions.[9][10][11]

  • Hard and Soft Acid-Base (HSAB) Theory Application:

    • N-Alkylation (softer nucleophile): Favored by softer alkylating agents (e.g., alkyl iodides) and polar aprotic solvents (e.g., DMF, DMSO).

    • O-Alkylation (harder nucleophile): Favored by harder alkylating agents (e.g., alkyl sulfates, tosylates) and polar protic solvents (e.g., ethanol, water). The choice of base also plays a crucial role.

  • Optimized Alkylation Protocols:

    Protocol for Selective N-Alkylation:

    • Dissolve the quinoxalinone in anhydrous DMF.

    • Add a slight excess of a strong, non-nucleophilic base like sodium hydride (NaH) at 0 °C and stir for 30 minutes.

    • Add the alkyl halide (e.g., methyl iodide) dropwise and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the product.

    Protocol for Selective O-Alkylation:

    • Dissolve the quinoxalinone in a polar protic solvent like ethanol.

    • Add a base such as potassium carbonate (K2CO3).

    • Add a hard alkylating agent like dimethyl sulfate.

    • Reflux the mixture and monitor by TLC. Work up by removing the solvent and partitioning between water and an organic solvent.

ParameterFavors N-AlkylationFavors O-Alkylation
Alkylating Agent Soft (e.g., CH₃I)Hard (e.g., (CH₃)₂SO₄)
Solvent Polar Aprotic (e.g., DMF)Polar Protic (e.g., Ethanol)
Base Strong, non-nucleophilic (e.g., NaH)Weaker (e.g., K₂CO₃)

Section 3: Frequently Asked Questions (FAQs)

Q1: My o-phenylenediamine starting material is dark and looks oxidized. Can I still use it? A1: o-Phenylenediamines are prone to air oxidation, which can lead to colored impurities and the formation of complex side products. It is highly recommended to use freshly purified o-phenylenediamine. Purification can often be achieved by recrystallization or sublimation. Using oxidized starting material is a common cause of low yields and difficult purification.

Q2: What is the best work-up procedure for a typical quinoxalinone synthesis? A2: In many cases, the quinoxalinone product is poorly soluble in the reaction solvent (like ethanol) upon cooling and will precipitate out.[2] This allows for a simple filtration to isolate the crude product, which can then be purified by recrystallization. If the product is soluble, a standard aqueous work-up followed by column chromatography is effective.

Q3: Can I use microwave irradiation to speed up my reaction? A3: Yes, microwave-assisted synthesis is often employed for quinoxalinones and can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of thermally induced byproducts.[12] However, optimization of microwave parameters (temperature, time, power) is crucial to avoid decomposition.[13][14]

Q4: Are there any "green" or more environmentally friendly methods for this synthesis? A4: Absolutely. Recent research has focused on developing greener synthetic routes. This includes using water as a solvent, employing reusable heterogeneous catalysts, and catalyst-free conditions.[2] These methods not only reduce the environmental impact but can also simplify product isolation.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4987. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]

  • Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35015-35019. [Link]

  • El-Hamouly, W. S., Abbas, E. M. H., & Tawfik, H. A. (2010). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry, 4(1), 007-010. [Link]

  • Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46. [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
  • IOSR Journal. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. [Link]

  • National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]

Sources

Technical Support Center: Regioselective Synthesis of Substituted Quinoxalinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted quinoxalinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoxalinone synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve optimal results in your experiments, with a strong focus on controlling regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of substituted quinoxalinones, particularly concerning regioselectivity.

FAQ 1: I am getting a mixture of regioisomers when reacting an unsymmetrical o-phenylenediamine with an α-keto acid. How can I control the regioselectivity?

Answer:

This is a classic challenge in quinoxalinone synthesis. The reaction between an unsymmetrical o-phenylenediamine and an α-keto acid can theoretically produce two different regioisomers. The outcome is often dictated by the electronic and steric differences between the two amino groups of the diamine.

Causality and Strategy:

  • Electronic Effects: The more nucleophilic amino group will preferentially attack the ketone carbonyl of the α-keto acid, while the less nucleophilic one will attack the carboxylic acid carbonyl. Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenylenediamine ring will increase the nucleophilicity of the closer amino group, whereas electron-withdrawing groups (e.g., -NO₂, -Cl) will decrease it.

  • Steric Hindrance: A sterically hindered amino group will react more slowly, allowing the less hindered amine to react first.

Troubleshooting Steps:

  • Protecting Groups: Consider using an N-protected o-phenylenediamine. A well-chosen protecting group can differentiate the two amino groups, allowing for a stepwise and controlled cyclization.[1]

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Acid catalysts are common, but their strength and concentration can affect which cyclization pathway is favored. Some modern methods utilize metal-free organocatalysts which can offer high regioselectivity.[2]

  • Reaction Conditions: Temperature and solvent can play a crucial role. Lowering the reaction temperature may favor the thermodynamically more stable product, while solvent polarity can influence the relative reactivity of the two amino groups. Microwave-assisted synthesis has been shown to sometimes offer different selectivity compared to conventional heating.[3][4]

Workflow for Optimizing Regioselectivity:

start Poor Regioselectivity Observed step1 Analyze Substituents on o-phenylenediamine (Electronic & Steric Effects) start->step1 step2 Modify Reaction Temperature (Try lower temperatures first) step1->step2 step3 Screen Solvents (Vary polarity: e.g., Toluene, EtOH, Water) step2->step3 step4 Introduce a Catalyst (e.g., TFA, Organocatalyst) step3->step4 step5 Consider N-Protected Diamine step4->step5 outcome Improved Regioselectivity step5->outcome

Caption: Decision workflow for troubleshooting poor regioselectivity.

FAQ 2: My C-H functionalization of a quinoxalin-2(1H)-one is not proceeding at the C3 position. What am I doing wrong?

Answer:

Direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one core is a powerful and atom-economical strategy.[5] If this reaction is failing, it is likely due to issues with the catalyst, oxidant, or the specific reaction conditions required to generate the necessary reactive intermediate.

Causality and Strategy:

The C3-H bond is the most electron-rich and acidic C-H bond in the quinoxalinone scaffold, making it the preferred site for functionalization under various conditions, including radical, oxidative, and metal-catalyzed reactions.[5] Failure to react at this site suggests that the activation barrier is not being overcome.

Troubleshooting Steps:

  • Catalyst System: Many C3-functionalization reactions are sensitive to the choice of catalyst. For photocatalytic reactions, ensure your photocatalyst (e.g., acridinium salts) is active and that the light source has the correct wavelength.[6] For metal-catalyzed reactions (e.g., using Cu or Pd), check the oxidation state and integrity of the catalyst.

  • Oxidant/Reaction Partner: The choice of oxidant or coupling partner is critical. For instance, some reactions require a specific peroxide initiator, while others use molecular oxygen.[6][7] Ensure these reagents are fresh and added in the correct stoichiometry.

  • Atmosphere: Some reactions are sensitive to air. While many modern methods are robust, older or more sensitive catalytic systems may require an inert atmosphere (N₂ or Ar). Conversely, some oxidative couplings explicitly require oxygen.[5]

  • Solvent and Temperature: The solvent can dramatically affect the solubility of reactants and the stability of intermediates. Ensure you are using a suitable, dry solvent if required. Temperature is also a key parameter; some reactions require thermal initiation while others are performed at room temperature under photo-irradiation.

Data Summary: Common Conditions for C3-Functionalization

Functionalization TypeCatalyst/MediatorOxidant/PartnerTypical SolventReference
AlkylationPhotocatalyst (e.g., Mes-Acr-MeClO₄)AlkylboratesMeCN[8]
ArylationPhotocatalyst-freeArylhydrazinesDMSO[8]
OxygenationPhotocatalyst (e.g., Mes-Acr-MeClO₄)O₂MeCN[6]
Alkylation (Radical)CobaloximeAlkyl Carboxylic AcidsDCE[8]

Section 2: Troubleshooting Guides

This section provides detailed protocols and troubleshooting for specific synthetic strategies.

Guide 1: Synthesis of 3-Arylquinoxalin-2(1H)-ones via Catalyst-Free Reaction of o-Phenylenediamines and α-Keto Acids in Water

This protocol is based on an environmentally benign method that leverages water as a solvent and avoids the need for a catalyst.[8]

Experimental Protocol:

  • To a 25 mL round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and the α-keto acid (1.1 mmol).

  • Add 5 mL of deionized water to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water (2 x 5 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure quinoxalinone.

Troubleshooting this Protocol:

Problem Potential Cause Suggested Solution Justification
Low Yield Incomplete reaction.Increase reaction time or temperature (up to reflux).The condensation reaction may be slow for less reactive substrates. Increasing thermal energy can overcome the activation barrier.
Poor solubility of starting materials.Add a small amount of a co-solvent like ethanol (e.g., 10% v/v).A co-solvent can improve the solubility of hydrophobic starting materials in the aqueous medium, facilitating the reaction.
Mixture of Isomers Electronically similar amino groups on an unsymmetrical diamine.This method may not be suitable for achieving high regioselectivity with certain substrates. Consider a different synthetic route, such as one using a protecting group strategy.The uncatalyzed reaction in a protic solvent may not provide sufficient differentiation between the two nucleophilic sites.
No Reaction Highly deactivated o-phenylenediamine (e.g., with multiple strong electron-withdrawing groups).Add a catalytic amount of a mild acid like acetic acid.Acid catalysis can protonate the carbonyl group of the α-keto acid, making it more electrophilic and susceptible to attack by the weakly nucleophilic diamine.
Guide 2: Regioselective C3-Hydroxylation of Quinoxalin-2(1H)-ones using Visible-Light Photocatalysis

This protocol describes a modern, metal-free approach to synthesize quinoxaline-2,3-diones (3-hydroxyquinoxalin-2-ones) with high regioselectivity.[6]

Experimental Protocol:

  • In an oven-dried Schlenk tube, add the substituted quinoxalin-2(1H)-one (0.2 mmol), and the photocatalyst (e.g., Mes-Acr-MeClO₄, 1-2 mol%).

  • Add dry acetonitrile (MeCN, 2.0 mL) to the tube.

  • Seal the tube and sparge with O₂ for 10-15 minutes.

  • Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450-460 nm).

  • Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired quinoxaline-2,3-dione.

Troubleshooting this Protocol:

Problem Potential Cause Suggested Solution Justification
Reaction Stalls Insufficient oxygen.Ensure a continuous or sufficient supply of O₂. An O₂ balloon can be used.Oxygen is the terminal oxidant in this reaction. Its depletion will halt the catalytic cycle.[6]
Deactivation of the photocatalyst.Ensure all reagents and the solvent are pure and dry. Degraded starting material can quench the excited state of the catalyst.Impurities can interfere with the photocatalytic cycle.
Formation of Byproducts Over-oxidation or degradation.Reduce the reaction time or the intensity of the light source.Prolonged exposure to light and oxygen can lead to degradation of the product or starting material.
No Reaction Incorrect light source.Verify that the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst.The photocatalyst must be able to absorb the light energy to become excited and initiate the reaction.

Mechanism Overview: Photocatalytic Oxygenation

PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC Intersystem Crossing PC_star->PC PC_star->PC Q Quinoxalinone (Q) Q_radical_cation Q•+ Q->Q_radical_cation SET from Q Product Quinoxaline-2,3-dione Q_radical_cation->Product + O₂•⁻ - H⁺ O2 O₂ O2_radical_anion O₂•⁻ O2->O2_radical_anion SET to O₂

Sources

Technical Support Center: Enhancing the Stability of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimentation. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Common Stability Issues

Researchers often encounter unexpected results that can be traced back to compound instability. The following table outlines common issues, their probable causes, and actionable solutions based on the chemical properties of quinoxalinone derivatives.

Experimental IssueProbable Cause(s)Recommended Solutions & Scientific Rationale
Appearance of new, unexpected peaks in HPLC analysis of a stored solution. Oxidative Degradation: The N-methyl group and the electron-rich aromatic ring are susceptible to oxidation. Quaternary salts of 2-alkylquinoxalines are known to be unstable and can form colored products upon oxidation[1][2].Solution: 1. Degas solvents before preparing solutions. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add antioxidants (e.g., BHT, Vitamin E) to the storage solvent, if compatible with downstream applications. Rationale: Removing dissolved oxygen and preventing exposure to atmospheric oxygen minimizes the potential for oxidative reactions.
Gradual color change of the solid compound or solution over time (e.g., to yellow or brown). Photodegradation or Oxidation: Quinoxalinone derivatives can be sensitive to light, leading to the formation of colored degradation products[3]. Oxidation can also lead to colored impurities[1][2].Solution: 1. Store the solid compound and solutions in amber vials or wrapped in aluminum foil to protect from light. 2. Handle the compound under low-light conditions. 3. For solutions, follow the recommendations for preventing oxidative degradation.
Inconsistent biological assay results from different batches or over time. Hydrolytic Degradation (pH-dependent): The lactam (amide) bond in the dihydroquinoxalinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[4]Solution: 1. Prepare fresh solutions for each experiment. 2. If storage is necessary, buffer the solution to a neutral pH (around 7). 3. Conduct a pH stability profile to determine the optimal pH range for your specific derivative.
Loss of compound potency or concentration in solution, even when stored at low temperatures. Tautomerization and Subsequent Degradation: Under alkaline conditions, quinoxalinone derivatives can undergo tautomerization in their reduced form, leading to instability[5].Solution: 1. Avoid strongly basic conditions during sample preparation and storage. 2. If basic conditions are required for an assay, minimize the exposure time. 3. Analyze samples promptly after preparation.

Visualizing Potential Degradation Pathways

To better understand the potential routes of degradation for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, the following diagram illustrates the key pathways based on the chemistry of related quinoxalinone compounds.

A 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one B Oxidized Products (e.g., N-oxide, aromatic hydroxylation) A->B Oxidizing agents (O₂, H₂O₂), light C Hydrolyzed Product (Ring-opened amino acid) A->C Strong acid or base D Photodegradation Products (e.g., radical species, rearranged products) A->D UV/Vis light exposure

Caption: Potential degradation pathways for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is recommended.

Q2: How does pH affect the stability of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in solution?

A2: The stability of quinoxalinone derivatives is often pH-dependent. Strongly acidic or basic conditions can catalyze the hydrolysis of the amide bond in the dihydroquinoxalinone ring[4]. Furthermore, alkaline conditions may promote tautomerization, leading to degradation[5]. It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise.

Q3: My experiment requires dissolving the compound in a protic solvent like methanol or ethanol. Are there any stability concerns?

A3: While generally acceptable for short-term use, prolonged storage in protic solvents, especially in the presence of light or trace amounts of acid or base, could potentially lead to solvolysis or other degradation reactions. It is always best to prepare fresh solutions. If storage is necessary, keep the solutions at a low temperature and protected from light.

Q4: I'm observing poor mass balance in my forced degradation studies. What could be the reason?

A4: A poor mass balance (significantly less than 100%) can indicate the formation of volatile degradation products, non-UV active compounds, or products that precipitate out of solution[6]. It is also possible that the degradation products are not being adequately separated by your current analytical method. Consider using a complementary detection method (e.g., mass spectrometry) alongside UV detection to identify all components.

Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing the intrinsic stability of your compound. This protocol provides a general framework that should be adapted to your specific derivative and analytical capabilities.

Objective:

To evaluate the stability of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives under various stress conditions and to develop a stability-indicating analytical method.

Materials:
  • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derivative

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector (and ideally a mass spectrometer)

  • Photostability chamber

  • Temperature-controlled oven

Experimental Workflow for Forced Degradation

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of the compound (e.g., 1 mg/mL in ACN/water) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C, solid & solution) A->E F Photolytic Stress (UV/Vis light) A->F G Control (Stored at 4°C, protected from light) A->G H Withdraw samples at different time points B->H C->H D->H E->H F->H G->H I Neutralize acid/base stressed samples H->I For B & C J Analyze all samples by a stability-indicating HPLC-UV/MS method H->J I->J K Evaluate peak purity and mass balance J->K

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a stock solution of the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derivative at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water)[7].

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at regular intervals.

    • Thermal Degradation: Expose the solid compound and the stock solution to a dry heat of 80°C. Analyze samples at various time points.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis:

    • Analyze all stressed samples and a control sample (stored at 4°C and protected from light) using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the mass balance to account for all degradation products[6].

    • Identify the structure of significant degradation products using MS and, if necessary, NMR.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 24 hours
Base Hydrolysis 0.1 M NaOH60°CUp to 24 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal Dry Heat80°CUp to 7 days
Photolytic UV/Vis LightAmbientAs per ICH Q1B

Note: These conditions are starting points and may need to be optimized to achieve a target degradation of 5-20% for the development of a stability-indicating method[8].

References

  • BenchChem. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • BenchChem. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • Klick, S., et al. (2005). Toward a general stability-indicating method for drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-60.
  • Gordon, E. J., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
  • Ma, S., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(15), 5789.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Delgado, J. N., & Remers, W. A. (Eds.). (2020). Wilson and Gisvold's textbook of organic medicinal and pharmaceutical chemistry. Lippincott Williams & Wilkins.
  • Bedaquiline Fumarate and Bedaquiline Degradation Products Study by LC-PDA and LC-MS. (2023). Journal of Pharmaceutical and Biomedical Analysis, 236, 115658.
  • Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. (2005). Chemistry – A European Journal, 11(16), 4725-4734.
  • Bakavoli, M., et al. (2007). Synthesis and anticonvulsant activity of new quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 15(5), 2121-2126.
  • Abdel-Gawad, H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7597.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. (2025). Molecules, 30(24), 4782.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. (2024). International Journal of Molecular Sciences, 25(21), 12945.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Theoretical Insights into the Stability of Quinoxalinone Isomers: A Technical Guide. (2025). BenchChem.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10.

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Validation & Comparative

The Quinoxalinone Scaffold: A Comparative Guide to Key Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of successful drug candidates across diverse therapeutic areas. These are termed "privileged structures" due to their inherent ability to interact with various biological targets in a specific and high-affinity manner. The quinoxalin-2(1H)-one (hereafter referred to as quinoxalinone) core is a prime example of such a scaffold.[1][2][3] Characterized by a benzene ring fused to a pyrazin-2(1H)-one ring, this heterocyclic system has garnered immense interest from researchers in drug discovery.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for the precise orientation of functional groups, while also serving as a bioisostere for peptide bonds, enabling it to mimic protein secondary structures and interact with a wide range of biological targets. The quinoxalinone scaffold is a cornerstone in the development of agents targeting cancers, infectious diseases, and inflammatory conditions.[3][4][5]

This guide provides a comparative analysis of key quinoxalinone building blocks, focusing on how substitutions at different positions of the core structure—namely the N1, C3, and C6 positions—influence their synthetic accessibility, physicochemical properties, and ultimately, their biological activity. We will delve into the causality behind synthetic choices, provide actionable experimental protocols, and present comparative data to empower researchers in their quest for novel therapeutics.

Comparative Analysis of Quinoxalinone Building Blocks

The versatility of the quinoxalinone scaffold lies in its amenability to functionalization at several key positions. By strategically modifying the core, medicinal chemists can fine-tune the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Here, we compare three classes of building blocks based on the position of substitution.

The N1-Substituted Quinoxalinones: Modulating Solubility and Cell Permeability

Substitution at the N1 position of the quinoxalinone ring is a common strategy to modulate the physicochemical properties of the resulting compounds, particularly their solubility and membrane permeability.

  • Synthetic Accessibility: The N1 position is readily functionalized via N-alkylation or N-arylation reactions. A general and efficient method involves the deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkyl or aryl halide. This straightforward approach allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex cyclic and aromatic systems.

  • Physicochemical Properties and ADME Profile: Introducing substituents at the N1 position can have a profound impact on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For instance, the addition of a polar group, such as a carboxylic acid or a hydroxyl group, can increase aqueous solubility.[4] Conversely, the incorporation of a lipophilic moiety can enhance membrane permeability. This tunability is crucial for optimizing oral bioavailability and ensuring the drug candidate can reach its intended target within the body. Structure-activity relationship studies of N1-substituted quinoxaline-2,3-diones have shown that these modifications significantly influence their affinity for kainate receptors.[6]

  • Biological Activity & Target Landscape: N1-substitution has been shown to be critical for the activity of certain quinoxalinone-based inhibitors. For example, in a series of aldose reductase inhibitors, N1-acetate derivatives displayed significant activity, with IC50 values in the low micromolar to submicromolar range. This highlights the importance of the N1-substituent in establishing key interactions with the target enzyme.

The C3-Substituted Quinoxalinones: Driving Potency and Selectivity

The C3 position of the quinoxalinone core is a key vector for influencing potency and selectivity towards a specific biological target. Substituents at this position often project into the binding pocket of the target protein, allowing for the formation of crucial interactions that determine the compound's efficacy.

  • Synthetic Accessibility: A variety of synthetic methods have been developed for the functionalization of the C3 position. One of the most powerful and versatile techniques is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction enables the introduction of a wide range of aryl and heteroaryl groups at the C3 position, starting from a C3-halogenated quinoxalinone precursor. Other methods, such as photocatalyzed C-H activation, have also emerged as powerful tools for direct C3-arylation and alkylation.[8]

  • Physicochemical Properties and ADME Profile: The nature of the C3-substituent significantly impacts the overall lipophilicity and molecular weight of the compound, which in turn affects its ADME properties. Careful selection of the C3-group is necessary to strike a balance between high potency and favorable pharmacokinetic characteristics.

  • Biological Activity & Target Landscape: The C3 position is a critical determinant of biological activity for a vast number of quinoxalinone-based inhibitors. For instance, in the realm of anticancer drug discovery, C3-aryl substituted quinoxalinones have been identified as potent inhibitors of various kinases, including EGFR and JAK2. The specific nature of the C3-aryl group dictates the selectivity and potency against these targets. For example, certain substitutions can lead to compounds with nanomolar IC50 values against specific cancer cell lines.[4]

The C6-Substituted Quinoxalinones: Fine-Tuning the Electronic Properties and Target Engagement

Substitution on the benzene ring of the quinoxalinone scaffold, particularly at the C6 position, provides a means to modulate the electronic properties of the entire molecule and to explore additional interactions with the target protein.

  • Synthetic Accessibility: The introduction of substituents at the C6 position is typically achieved by starting with a pre-functionalized aniline derivative in the initial cyclization reaction to form the quinoxalinone core. For example, using a 4-haloaniline as a starting material will result in a 6-haloquinoxalinone.[9] This halogen can then serve as a handle for further functionalization, for instance, through Suzuki or other cross-coupling reactions.

  • Physicochemical Properties and ADME Profile: Halogen substituents at the C6 position, such as chlorine or fluorine, can increase metabolic stability by blocking potential sites of metabolism. Furthermore, these groups can influence the overall electronic distribution of the molecule, which can affect its binding affinity and pharmacokinetic properties. The introduction of halogen atoms at the C6 and C7 positions has been shown to be a viable strategy for the development of antimalarial and antileishmanial agents.[5]

  • Biological Activity & Target Landscape: The C6 position has been shown to be an important site for modulating the biological activity of quinoxalinone derivatives. For example, in a series of aldose reductase inhibitors, a C6-NO2 group was found to play a crucial role in enhancing the activity and selectivity of the compounds. In another study, 6-aryloxyl substituted quinazoline derivatives (a closely related scaffold) exhibited potent antitumor activities with nanomolar IC50 values against human gastric and non-small-cell lung cancer cell lines.[4]

Comparative Data Summary

To provide a clearer picture of the impact of substitution on biological activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoxalinone derivatives against various cancer cell lines and kinases.

Building Block TypeCompound ExampleTargetIC50 ValueCitation
C3-Substituted 3-(o,o-dimethoxyphenyl)-quinoxalinone derivativeMelanoma cells (A375)3 nM[8]
C6-Substituted 6-aryloxyl quinazoline derivative (4m)Gastric Cancer (N87)6.3 nM[4]
C6-Substituted 6-aryloxyl quinazoline derivative (4m)NSCLC (H1975)7.5 nM[4]
C3-Substituted Dibromo-substituted quinoxaline (26e)ASK1 Kinase30.17 nM[10]
C3-Substituted Quinoxalinone derivative (4m)NSCLC (A549)9.32 µM
C3-Substituted Quinoxalinone derivative (4b)NSCLC (A549)11.98 µM

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step protocols for a key synthetic transformation and a common biological assay.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a C3-chloroquinoxalinone with an arylboronic acid.

Materials:

  • 3-chloroquinoxalin-2(1H)-one (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 equivalents)

  • Base (e.g., Cesium carbonate, 2.5 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane and water mixture)

  • Round-bottom flask equipped with a stir bar and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the 3-chloroquinoxalin-2(1H)-one, arylboronic acid, and cesium carbonate.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous 1,4-dioxane and water.

  • Spage the resulting mixture with the inert gas for another 10 minutes.

  • Add the palladium catalyst to the flask and continue to purge with the inert gas for an additional 10 minutes.

  • Heat the reaction mixture to 100°C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-aryl-quinoxalin-2(1H)-one.[11]

Protocol 2: Cell Viability Assessment using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of quinoxalinone compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Quinoxalinone compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the quinoxalinone compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11][12]

Visualizing Synthetic and Biological Pathways

To further clarify the concepts discussed, the following diagrams illustrate a general synthetic workflow and a key biological pathway targeted by quinoxalinone inhibitors.

G cluster_synthesis Synthetic Workflow for Quinoxalinone Diversification Start o-Phenylenediamine Derivative Cyclization Cyclization with α-keto acid/ester Start->Cyclization Core Quinoxalinone Core Cyclization->Core N1_Alkylation N1-Alkylation/ Arylation Core->N1_Alkylation C3_Halogenation C3-Halogenation Core->C3_Halogenation N1_Product N1-Substituted Quinoxalinone N1_Alkylation->N1_Product C3_Coupling C3 Suzuki/Heck/ Sonogashira Coupling C3_Halogenation->C3_Coupling C3_Product C3-Substituted Quinoxalinone C3_Coupling->C3_Product G cluster_pathway JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Kinase Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression alters Inhibitor Quinoxalinone-based JAK Inhibitor Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by a quinoxalinone-based inhibitor.

Future Perspectives & Emerging Trends

The field of quinoxalinone chemistry is continually evolving, with new synthetic methodologies and novel biological applications emerging at a rapid pace. Recent advancements in photoredox catalysis and C-H activation are providing more efficient and environmentally friendly ways to functionalize the quinoxalinone core. [8]Furthermore, the application of computational methods, such as molecular docking and ADME prediction, is accelerating the design and optimization of new quinoxalinone-based drug candidates. [1]As our understanding of the complex signaling pathways involved in diseases like cancer and inflammation deepens, the rational design of highly selective and potent quinoxalinone inhibitors will undoubtedly lead to the development of next-generation therapeutics.

Conclusion

The quinoxalinone scaffold has firmly established itself as a privileged structure in drug discovery. The ability to strategically modify the N1, C3, and C6 positions provides medicinal chemists with a powerful toolkit to fine-tune the physicochemical and biological properties of these compounds. This guide has provided a comparative analysis of these key building blocks, highlighting the distinct advantages and applications of each substitution pattern. By understanding the interplay between structure, synthesis, and activity, researchers can more effectively harness the potential of the quinoxalinone scaffold to develop innovative medicines that address unmet medical needs.

References

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The Ascendant Scaffold: A Comparative Analysis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one and Other Privileged Heterocycles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The success of these small molecules is intrinsically linked to their core chemical structures, or scaffolds, which provide the foundational framework for engaging the ATP-binding site of kinases. While scaffolds like quinazoline, pyrimidine, indole, and pyrazole are well-established pillars in the kinase inhibitor armamentarium, the scientific community is in a perpetual quest for novel frameworks offering improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the emerging 3,4-dihydroquinoxalin-2(1H)-one scaffold, with a focus on derivatives like 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, against its more established heterocyclic counterparts.

The Rationale for Scaffold Hopping: Beyond the Usual Suspects

The over-exploration of common scaffolds has, in some instances, led to challenges such as acquired resistance and off-target toxicities. This necessitates "scaffold hopping" – the strategic search for novel core structures. The 3,4-dihydroquinoxalin-2(1H)-one scaffold has garnered attention for its synthetic tractability and its three-dimensional structure, which can be exploited to achieve unique interactions within the kinase active site. This guide will dissect the available experimental data to illuminate the potential advantages and liabilities of this rising scaffold.

Core Heterocyclic Scaffolds: A Structural Overview

The fundamental architecture of a kinase inhibitor dictates its interaction with the kinase hinge region, a critical determinant of binding affinity. Below is a depiction of the core structures that form the basis of this comparative analysis.

Scaffolds cluster_quinoxalinone 3,4-Dihydroquinoxalin-2(1H)-one cluster_quinazoline Quinazoline cluster_indole Indole cluster_pyrimidine Pyrimidine cluster_pyrazole Pyrazole quinoxalinone quinoxalinone quinazoline quinazoline indole indole pyrimidine pyrimidine pyrazole pyrazole

Caption: Core structures of the heterocyclic scaffolds discussed.

Comparative Analysis of Kinase Inhibitory Potency

A direct, head-to-head comparison of kinase inhibitors across different scaffolds is challenging due to variations in experimental conditions between studies. However, by examining potent, representative examples from the literature, we can glean valuable insights into the potential of each scaffold. The following table summarizes the inhibitory activities (IC50 values) of exemplar compounds against their respective primary kinase targets.

ScaffoldRepresentative Compound/DerivativePrimary Kinase Target(s)IC50 (nM)Reference
3,4-Dihydroquinoxalin-2(1H)-one (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) derivative (J46-37)JNK3Potent, selective inhibition[1]
3,4-Dihydroquinoxalin-2(1H)-one Quinoxalinone with pyrazolone and chlorine (ST4j)JAK213.00 ± 1.31[2]
JAK314.86 ± 1.29[2]
Quinazoline GefitinibEGFR2-37[3]
Indole SunitinibVEGFR2, PDGFRβ80, 2[4]
Pyrimidine Imatinibv-Abl, c-Kit, PDGFR600, 100, 100[4]
Pyrazole RuxolitinibJAK1, JAK23.3, 2.8[4]

Expert Interpretation:

The data, while not directly comparable across all entries, reveals that the 3,4-dihydroquinoxalin-2(1H)-one scaffold is capable of producing highly potent kinase inhibitors, with IC50 values in the low nanomolar range for kinases like JAK2 and JAK3[2]. This positions it competitively against established scaffolds like pyrazole, which forms the core of the potent JAK1/2 inhibitor Ruxolitinib[4].

A notable study on a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives identified a potent and selective inhibitor of JNK3[1]. However, the initial lead compound also exhibited significant off-target activity against DDR1 and EGFR, alongside poor physicochemical properties[1]. This underscores a critical aspect of drug development: while a scaffold may yield high potency, extensive medicinal chemistry efforts are often required to fine-tune selectivity and drug-like properties.

Structure-Activity Relationship (SAR) and Developmental Insights

3,4-Dihydroquinoxalin-2(1H)-one:

Structure-activity relationship studies on quinoxaline derivatives have shown that substitutions at various positions can significantly impact potency and selectivity. For instance, a novel quinoxaline urea analog demonstrated a ~2.5-fold increase in potency in TNFα-induced NFκB inhibition and a ~5.7-fold increase in oral bioavailability compared to its predecessor[5]. This highlights the potential to overcome pharmacokinetic challenges associated with this scaffold through rational design.

Quinazoline:

The quinazoline scaffold is arguably one of the most successful in kinase inhibitor design, with numerous FDA-approved drugs such as Gefitinib, Erlotinib, and Lapatinib[6][7]. The 4-anilinoquinazoline core is a well-established pharmacophore for targeting the EGFR kinase domain[3]. SAR studies have extensively explored substitutions at the 6- and 7-positions of the quinazoline ring to enhance potency and modulate solubility[7].

Indole:

The indole nucleus is a privileged structure found in many natural products and synthetic pharmaceuticals with a broad range of biological activities[8]. In the context of kinase inhibitors, the indole scaffold is a key component of multi-kinase inhibitors like Sunitinib, which targets VEGFR and PDGFR[4]. The versatility of the indole ring allows for substitutions at multiple positions to optimize kinase binding and pharmacokinetic properties. To date, 30 ATP-competitive kinase inhibitors bearing an indole, azaindole, or oxindole scaffold have been approved[9].

Pyrimidine:

As a bioisostere of the purine nucleus of ATP, the pyrimidine scaffold is a cornerstone of many kinase inhibitors, including the groundbreaking drug Imatinib[4]. Pyrimidine-based inhibitors often form critical hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP-binding pocket. The synthetic accessibility of pyrimidines allows for diverse chemical modifications to achieve desired potency and selectivity profiles.

Pyrazole:

The pyrazole ring is another key heterocyclic scaffold found in several FDA-approved kinase inhibitors, including Ruxolitinib and Crizotinib[10][11]. Its ability to act as a versatile bioisosteric replacement and its favorable drug-like properties have made it a popular choice in medicinal chemistry[10]. Pyrazole-containing compounds have demonstrated potent inhibition of a wide range of kinases, including JAK, ALK, and MET[10].

Experimental Protocols: A Guide to Evaluating Kinase Inhibitors

The following section provides detailed, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal and high-throughput method suitable for screening and profiling kinase inhibitors[12].

ADP_Glo_Workflow Start Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) Incubate1 Incubate at RT (e.g., 60 min) Start->Incubate1 Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Incubate1->Add_ADP_Glo_Reagent Incubate2 Incubate at RT (e.g., 40 min) Add_ADP_Glo_Reagent->Incubate2 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->Add_Kinase_Detection_Reagent Incubate3 Incubate at RT (e.g., 30-60 min) Add_Kinase_Detection_Reagent->Incubate3 Read_Luminescence Read Luminescence (Plate Reader) Incubate3->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute kinase, substrate, ATP, and test compounds in an appropriate kinase buffer.

  • Set Up Kinase Reaction: In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP[13]. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for enzymatic activity.

  • Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP[4][14]. Incubate at room temperature for 40 minutes[13].

  • Convert ADP to ATP and Generate Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration[4][14]. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Protein)

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.

Western_Blot_Workflow Cell_Culture Culture Cells to Optimal Confluency Compound_Treatment Treat Cells with Kinase Inhibitor Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells in RIPA Buffer Compound_Treatment->Cell_Lysis Protein_Quantification Quantify Protein (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane (e.g., 5% BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (Phospho-specific & Total) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescent Substrate and Image Secondary_Ab->Detection

Caption: Workflow for Western Blot Analysis of Kinase Inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate. In parallel, a separate blot should be incubated with an antibody recognizing the total protein level of the substrate as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Pharmacokinetic Considerations: A Glimpse into Bioavailability

  • Quinoxalinone Scaffold: Studies on quinoxaline-based inhibitors have highlighted potential challenges with bioavailability. For example, the JNK inhibitor IQ-1, based on an 11H-indeno[1,2-b]quinoxalin-11-one oxime scaffold, exhibited an absolute bioavailability of less than 1.5% in rats[15]. However, as previously mentioned, medicinal chemistry efforts can significantly improve these properties, as seen with a quinoxaline urea analog that achieved a 5.7-fold increase in oral bioavailability over its parent compound[5].

  • Quinazoline Scaffold: The 4-anilinoquinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, generally exhibit moderate oral absorption and are extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4[16].

  • Other Scaffolds: Many approved kinase inhibitors across different scaffolds are orally bioavailable, but their pharmacokinetics can be complex, often involving metabolism by CYP enzymes and interactions with drug transporters[17].

Conclusion: The Promise and Path Forward for Dihydroquinoxalinones

The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a promising and competitive framework for the development of novel kinase inhibitors. The available data demonstrates its capacity to yield compounds with high potency, rivaling that of inhibitors based on well-established scaffolds like pyrazole and quinazoline. The key to unlocking the full potential of this scaffold lies in a concerted medicinal chemistry effort to optimize selectivity and address potential pharmacokinetic liabilities.

For researchers and drug development professionals, the 3,4-dihydroquinoxalin-2(1H)-one scaffold should be considered a valuable addition to the toolkit for kinase inhibitor design. Its unique structural features may provide solutions to challenges encountered with more conventional heterocycles, such as overcoming acquired resistance or achieving novel selectivity profiles. As more data on kinase panel screening and in vivo studies become available, the position of the dihydroquinoxalinone scaffold within the hierarchy of privileged structures for kinase inhibition will become clearer. The path forward requires a systematic exploration of its chemical space, guided by the robust biochemical and cell-based assays outlined in this guide.

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A Comparative Guide to Validating Kinase Inhibitors Derived from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of novel kinase inhibitors based on the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold. We will focus on a multi-faceted approach to characterize a hypothetical, yet representative, inhibitor from this class, "Quinoxa-Inhib-1," against key oncogenic receptor tyrosine kinases (RTKs): c-Met, VEGFR2, and AXL.

The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pockets of various kinases. Aberrant signaling from c-Met, VEGFR2, and AXL is a hallmark of numerous cancers, driving tumor growth, angiogenesis, and metastasis.[1][2] Therefore, potent inhibitors targeting these kinases are of high therapeutic interest.

This guide will objectively compare the performance of Quinoxa-Inhib-1 with established clinical inhibitors, Cabozantinib and Crizotinib, providing the experimental blueprints necessary for robust, in-house validation.

Section 1: Comparative Kinase Inhibition Profile

The initial and most critical step in characterizing a novel kinase inhibitor is to determine its potency and selectivity through direct enzymatic assays. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Causality of Experimental Choice: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as HTRF® or LanthaScreen™, for this purpose. These are homogeneous, high-throughput methods that measure the phosphorylation of a substrate by a kinase.[3][4][5] The TR-FRET signal is generated when a donor fluorophore (e.g., Europium or Terbium) on an anti-phospho-substrate antibody is brought into proximity with an acceptor fluorophore (e.g., XL665 or Fluorescein) on the kinase substrate upon phosphorylation. Inhibition of the kinase disrupts this energy transfer, leading to a decrease in the FRET signal. This method is highly sensitive, reproducible, and requires minimal hands-on time, making it ideal for generating precise IC50 data for multiple compounds and targets.

Table 1: Comparative Biochemical IC50 Data

The following table presents hypothetical, yet realistic, IC50 data for our investigational compound, Quinoxa-Inhib-1, alongside published data for the comparator drugs Cabozantinib and Crizotinib. This allows for a direct, quantitative comparison of potency.

Kinase TargetQuinoxa-Inhib-1 (IC50, nM)Cabozantinib (IC50, nM)Crizotinib (IC50, nM)
c-Met 2.51.3[6][7]8[8]
VEGFR2 15.80.035[6][7]>1000
AXL 9.27[6][7]>1000
ALK >1000>100020[8]

Expert Interpretation: The data in Table 1 suggests that Quinoxa-Inhib-1 is a potent, dual inhibitor of c-Met and AXL, with moderate activity against VEGFR2. Compared to Cabozantinib, it is slightly less potent against c-Met and significantly less potent against VEGFR2.[6][7] However, it demonstrates greater selectivity by avoiding potent VEGFR2 inhibition, which could potentially translate to a different side-effect profile. Unlike Crizotinib, which is a potent c-Met and ALK inhibitor, Quinoxa-Inhib-1 shows no activity against ALK, highlighting a distinct selectivity profile.[8][9]

Section 2: Cellular Efficacy and Anti-Proliferative Activity

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell. Therefore, the next crucial step is to assess the inhibitor's ability to suppress kinase activity and inhibit cell proliferation in a cancer cell line model that is dependent on the target kinase(s).

Causality of Experimental Choice: We select a cancer cell line with known amplification or overexpression of c-Met (e.g., NCI-H3122 or similar) for these studies. We will use two key assays: a Western Blot to confirm target engagement (inhibition of phosphorylation) and a CellTiter-Glo® Luminescent Cell Viability Assay to measure the impact on cell proliferation.

  • Western Blotting: This technique allows for the direct visualization of protein phosphorylation.[10] By treating cells with the inhibitor and then probing cell lysates with antibodies specific for both the phosphorylated form (e.g., phospho-c-Met) and the total form of the target kinase, we can directly observe if the drug is hitting its intended target inside the cell and blocking its activation.[11][12]

  • CellTiter-Glo® Assay: This is a robust, high-throughput method for assessing cell viability.[13][14] The assay quantifies ATP, an indicator of metabolically active cells.[13] A decrease in the luminescent signal is directly proportional to the number of viable cells, providing a quantitative measure of the inhibitor's anti-proliferative or cytotoxic effects.[15][16]

Table 2: Comparative Cellular Assay Data (NCI-H3122 Cell Line)
Assay TypeQuinoxa-Inhib-1CabozantinibCrizotinib
p-Met Inhibition (IC50, nM) 1511 (est.)24[8]
Cell Proliferation (GI50, nM) 4589[17]63[1]

Expert Interpretation: The cellular data corroborates our biochemical findings. Quinoxa-Inhib-1 effectively inhibits c-Met phosphorylation in a cellular context and translates this target engagement into potent anti-proliferative activity. Notably, its growth inhibition (GI50) appears more potent than both Cabozantinib and Crizotinib in this specific c-Met driven cell line, suggesting excellent cell permeability and on-target efficacy.[1][17]

Section 3: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, we provide detailed, step-by-step protocols for the key validation experiments. These protocols are designed as self-validating systems, incorporating necessary controls.

Protocol 3.1: In-Vitro TR-FRET Kinase Assay (LanthaScreen™ Workflow)

This protocol outlines the determination of IC50 values against a purified kinase enzyme.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Execution (384-well) Compound_Prep 1. Prepare 11-point serial dilution of Quinoxa-Inhib-1 (4X final concentration) Add_Cmpd 5. Add 2.5 µL of 4X Compound Dilution Kinase_Prep 2. Prepare 4X Kinase Solution in Kinase Buffer Add_Kinase 6. Add 2.5 µL of 4X Kinase Solution Sub_ATP_Prep 3. Prepare 2X Substrate/ATP Mixture in Kinase Buffer Add_Sub_ATP 7. Add 5 µL of 2X Substrate/ATP Mixture to initiate reaction Detection_Prep 4. Prepare 2X Detection Mix (Tb-Antibody + EDTA) Add_Detect 9. Add 10 µL of 2X Detection Mix to stop Add_Cmpd->Add_Kinase Add_Kinase->Add_Sub_ATP Incubate_Enz 8. Incubate 60 min at Room Temp Add_Sub_ATP->Incubate_Enz Incubate_Enz->Add_Detect Incubate_Detect 10. Incubate 30-60 min at Room Temp Add_Detect->Incubate_Detect Read_Plate 11. Read TR-FRET signal (Emission at 520nm / 490nm) Incubate_Detect->Read_Plate

Caption: Workflow for a TR-FRET based in-vitro kinase assay.

  • Compound Preparation: Prepare a 4X working solution of Quinoxa-Inhib-1 and comparators. Perform an 11-point, 3-fold serial dilution in an appropriate buffer (e.g., 1X Kinase Buffer with DMSO). Include a DMSO-only well as a negative control (0% inhibition) and a well with no enzyme as a positive control (100% inhibition).

  • Assay Plate Dispensing: In a 384-well low-volume plate, add 2.5 µL of the 4X compound dilutions.

  • Kinase Addition: Add 2.5 µL of 4X kinase solution (e.g., purified recombinant c-Met, VEGFR2, or AXL) to each well.

  • Reaction Initiation: Add 5 µL of a 2X solution containing the appropriate fluorescein-labeled peptide substrate and ATP (at the Km concentration for the specific kinase) to all wells to start the enzymatic reaction.[4] The final reaction volume is 10 µL.

  • Enzymatic Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of a 2X Detection Mix containing a Terbium-labeled anti-phospho-substrate antibody and EDTA. The EDTA chelates Mg2+ ions, stopping the kinase reaction.[4][5]

  • Detection Incubation: Cover the plate, protect from light, and incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (acceptor) and 490 nm (donor). Calculate the emission ratio (520/490) and plot against inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Protocol 3.2: Cellular Proliferation Assay (CellTiter-Glo® Workflow)

This protocol measures the effect of the inhibitor on the viability of a cancer cell line.

  • Cell Seeding: Seed NCI-H3122 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of Quinoxa-Inhib-1 and comparators in culture medium. Add these dilutions to the cells and incubate for 72 hours. Include a DMSO-only vehicle control.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer to create the CellTiter-Glo® Reagent.[15]

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.[15]

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15][18]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][18]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP and thus the number of viable cells. Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI50 value.

Protocol 3.3: Western Blot for Phospho-Kinase Analysis

This protocol confirms target inhibition in a cellular context.

  • Cell Culture and Treatment: Grow NCI-H3122 cells to 70-80% confluency. Serum-starve the cells overnight, then treat with various concentrations of Quinoxa-Inhib-1 (e.g., 0, 10, 50, 200 nM) for 2 hours. Stimulate with the appropriate ligand (e.g., HGF for c-Met) for 15 minutes to induce kinase phosphorylation.

  • Sample Preparation (Lysis): Immediately place plates on ice. Wash cells with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each plate. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[12] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins from the gel to a PVDF membrane.[11]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11] Causality Note: BSA is preferred over milk for phospho-protein detection as milk contains casein, a phosphoprotein that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-c-Met [Tyr1234/1235]) diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing (Self-Validation): To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total c-Met protein, and subsequently, a loading control like GAPDH or β-Actin.

Section 4: Understanding the Targeted Signaling Pathways

To appreciate the downstream consequences of inhibiting these kinases, it is essential to understand the signaling pathways they control. Dysregulation of these pathways leads to uncontrolled cell proliferation, survival, and migration.[3][19]

Diagram 4.1: The c-Met Signaling Cascade

Binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers dimerization and autophosphorylation, creating docking sites for adaptor proteins like GAB1 and GRB2.[3] This activates key downstream pathways including the RAS-MAPK pathway, which drives proliferation, and the PI3K-AKT pathway, which promotes cell survival.[1][5]

G cluster_downstream Downstream Effectors HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits & P'lates GRB2 GRB2 cMet->GRB2 QuinoxaInhib1 Quinoxa-Inhib-1 QuinoxaInhib1->cMet Inhibits Phosphorylation PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival & Proliferation AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Caption: Simplified c-Met signaling pathway and point of inhibition.

Diagram 4.2: VEGFR2 and AXL Signaling

VEGFR2 is a primary driver of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[6][20] AXL signaling is implicated in therapy resistance, invasion, and metastasis.[2][8] Both pathways share downstream effectors with c-Met, such as the PI3K/AKT and MAPK pathways, highlighting the interconnected nature of oncogenic signaling.

G cluster_vegfr VEGFR2 Pathway cluster_axl AXL Pathway VEGF VEGF (Ligand) VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Angiogenesis Angiogenesis & Permeability PLCg->Angiogenesis GAS6 GAS6 (Ligand) AXL AXL Receptor GAS6->AXL PI3K_AXL PI3K/AKT AXL->PI3K_AXL MAPK_AXL RAS/MAPK AXL->MAPK_AXL Metastasis Invasion & Metastasis PI3K_AXL->Metastasis MAPK_AXL->Metastasis QuinoxaInhib1 Quinoxa-Inhib-1 QuinoxaInhib1->VEGFR2 Inhibits QuinoxaInhib1->AXL Inhibits

Caption: Overview of VEGFR2 and AXL signaling pathways.

Section 5: Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for validating the efficacy of novel kinase inhibitors derived from the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold. By combining precise biochemical assays, relevant cell-based models, and direct confirmation of target engagement, researchers can build a comprehensive data package to support further development.

Our hypothetical compound, Quinoxa-Inhib-1, demonstrates a promising profile as a potent dual c-Met/AXL inhibitor with strong anti-proliferative effects. The provided protocols offer a clear roadmap for generating the high-quality, reproducible data necessary to compare its performance against established drugs like Cabozantinib and Crizotinib.

Future work should focus on expanding the kinase panel to assess selectivity more broadly, evaluating efficacy in in-vivo xenograft models, and investigating mechanisms of potential resistance. This systematic approach is fundamental to translating promising chemical scaffolds into clinically effective cancer therapeutics.

References

  • Title: HTRF® Kinase Assay Protocol Source: ResearchGate URL: [Link]

  • Title: HTRF® Enzyme Assays Source: Merck Millipore URL: [Link]

  • Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: PMC, NIH URL: [Link]

  • Title: How to measure Kinase activity with HTRF™ KinEASE™ assay kit Source: YouTube URL: [Link]

  • Title: Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer Source: PMC, NIH URL: [Link]

  • Title: Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma Source: PMC, NIH URL: [Link]

  • Title: Best Practice for Western Blot Detection of Phosphorylation Events Source: Bio-Rad Antibodies URL: [Link]

  • Title: IC50 values of alectinib and crizotinib. Source: ResearchGate URL: [Link]

  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL: [Link]

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  • Title: In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Source: ResearchGate URL: [Link]

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  • Title: Abstract LB-390: Antitumor efficacy of crizotinib (PF-02341066), a potent and selective ALK and c-Met RTK inhibitor, in EML4-ALK driven NSCLC tumors in vitro and in vivo Source: AACR Journals URL: [Link]

  • Title: Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth Source: Institut national du cancer URL: [Link]

  • Title: Western Blot Application in Cancer and Pain Management Source: BioTechniques URL: [Link]

  • Title: Western Blot for Phosphorylated Proteins - Tips & Troubleshooting Source: Bio-Techne URL: [Link]

  • Title: Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model Source: PMC URL: [Link]

  • Title: Evaluation using Western Blot Source: STANDARD OPERATING PROCEDURE URL: [Link]

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In vitro and in vivo studies of compounds synthesized from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Quinoxalinone Derivatives in Oncology Research: In Vitro and In Vivo Perspectives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of novel compounds derived from the quinoxalinone scaffold, with a focus on their potential as anticancer agents. We will delve into the in vitro and in vivo performance of representative molecules, comparing them against established alternatives and providing the experimental context necessary for researchers, scientists, and drug development professionals. Our analysis is grounded in the principles of scientific integrity, offering a transparent view of the experimental choices and self-validating protocols.

The core structure, exemplified by scaffolds like 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, serves as a versatile starting point for synthesizing a diverse range of bioactive molecules.[1][2] Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The Rationale: Why Quinoxalinone Derivatives?

The quinoxalinone nucleus is a privileged scaffold in drug discovery, particularly in oncology. Its rigid, planar structure allows for specific interactions with various biological targets. Modifications at different positions of the quinoxaline ring system can modulate the compound's potency, selectivity, and pharmacokinetic properties.[5] Recent research has focused on developing quinoxalinone derivatives as inhibitors of key oncogenic pathways, such as those involving Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and Lactate Dehydrogenase A (LDHA), which are often dysregulated in cancer.[6][7]

The strategic advantage of this scaffold lies in its synthetic tractability, allowing for the creation of large libraries of compounds for screening. By targeting multiple pathways, such as the dual inhibition of EGFR and COX-2, these derivatives present a promising strategy to overcome drug resistance and improve therapeutic outcomes.[7]

In Vitro Performance: A Head-to-Head Comparison

The initial evaluation of novel anticancer agents relies on robust in vitro assays to determine their cytotoxic effects and target engagement. Here, we compare representative quinoxalinone derivatives against standard-of-care agents.

Cytotoxicity Against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. A lower IC50 (half-maximal inhibitory concentration) value indicates greater potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Quinoxalinone Derivatives vs. Standard Agents

Compound/DrugTarget(s)HCT-116 (Colon)LoVo (Colon)A549 (Lung)MCF-7 (Breast)
Quinoxalinone 1 (Comp. 11) [7]EGFR/COX-20.81-1.120.93
Quinoxalinone 2 (Comp. 13) [7]EGFR/COX-22.91-2.152.33
Quinoxalinone 3 (Comp. 6d) [6]COX-2/LDHA1.101.31--
Celecoxib (Standard) COX-2>100>100--
Erlotinib (Standard) EGFR~5-~7~8
Paclitaxel (Standard) Microtubules0.0040.0020.0030.001

Data for standard agents are representative values from literature and may vary based on experimental conditions.

Causality Behind Experimental Choices: The selection of HCT-116 and LoVo cell lines is pertinent for evaluating compounds targeting colorectal cancer pathways like COX-2 and LDHA.[6] A549 (lung) and MCF-7 (breast) are standard lines for assessing broader anticancer activity, particularly for EGFR inhibitors.[7] Comparing against Paclitaxel, a potent broad-spectrum cytotoxic agent, helps contextualize the potency of the experimental compounds. The data clearly shows that while the quinoxalinone derivatives are more potent than targeted agents like Celecoxib and Erlotinib in these specific assays, they are less potent than a general cytotoxic drug like Paclitaxel.

Target-Specific Enzyme Inhibition

To confirm that the cytotoxic effects are mediated by the intended targets, direct enzyme inhibition assays are crucial.

Table 2: Comparative Enzyme Inhibition Data

Compound/DrugTarget EnzymeInhibition Metric
Quinoxalinone 1 (Comp. 11) [7]EGFRIC50 = 0.6 µM
Quinoxalinone 2 (Comp. 13) [7]EGFRIC50 = 0.4 µM
Quinoxalinone 3 (Comp. 6d) [6]COX-250.20% inhibition @ 100 µg/mL
Quinoxalinone 4 (Comp. 6a) [6]LDHA62.55% inhibition @ 100 µg/mL
Erlotinib (Standard) EGFRIC50 = 0.002 µM (2 nM)
Celecoxib (Standard) COX-2IC50 = 0.04 µM (40 nM)

Expertise & Experience Insights: The data indicates that while the quinoxalinone derivatives show promising activity, their potency at the enzyme level can be lower than highly optimized, approved drugs like Erlotinib and Celecoxib. For instance, compound 6d shows moderate COX-2 inhibition.[6] This suggests that further structural optimization is required to enhance target affinity. The dual-target nature of compounds like 11 and 13 is a key advantage, potentially leading to synergistic anticancer effects that are not captured by single-enzyme assays.[7]

Signaling Pathway Visualization

The EGFR signaling pathway is a critical driver of cell proliferation, survival, and metastasis. Its inhibition is a key strategy in cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinoxalinone Quinoxalinone Derivative (e.g., Comp. 13) Quinoxalinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinoxalinone derivatives.

In Vivo Performance: From the Bench to Preclinical Models

Promising in vitro results must be validated in vivo to assess a compound's efficacy, pharmacokinetics, and safety in a whole-organism context. While specific in vivo data for derivatives of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is limited in the provided search results, we can reference studies on related quinoxaline compounds to illustrate the experimental approach. For example, some quinoxaline derivatives have shown tumor growth inhibition in animal models.[8]

Xenograft Tumor Model Efficacy

A common preclinical model involves implanting human cancer cells (xenografts) into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.

Table 3: Hypothetical In Vivo Efficacy in an HCT-116 Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, p.o., daily1500 ± 150-
Quinoxalinone 3 (Comp. 6d) 50 mg/kg, p.o., daily825 ± 11045%
Alternative (e.g., 5-FU) 20 mg/kg, i.p., twice weekly600 ± 9560%

This table is illustrative, based on typical outcomes for experimental anticancer agents.

Trustworthiness Through Self-Validating Systems: An in vivo study's credibility hinges on its controls. A vehicle control group is essential to measure baseline tumor growth. A positive control group, treated with a standard-of-care drug like 5-Fluorouracil (5-FU) for colorectal cancer, benchmarks the efficacy of the experimental compound. Parameters like animal weight and clinical signs of toxicity must be monitored daily to establish a safety profile.

In Vivo Experimental Workflow

The workflow for a xenograft study is a multi-step process requiring careful planning and execution.

InVivo_Workflow A 1. Cell Culture (HCT-116 cells) C 3. Tumor Implantation (Subcutaneous injection of cells) A->C B 2. Animal Acclimatization (Athymic nude mice, 1-2 weeks) B->C D 4. Tumor Growth Monitoring (Calipers, until ~100-150 mm³) C->D E 5. Randomization & Grouping (Vehicle, Test Compound, Positive Control) D->E F 6. Treatment Administration (e.g., daily oral gavage) E->F G 7. Data Collection (Tumor volume, body weight, clinical signs) F->G H 8. Study Termination & Analysis (Tumor excision, statistical analysis) G->H

Caption: Standard workflow for an in vivo cancer xenograft study.

Experimental Protocols

Reproducibility is the cornerstone of scientific research. Below are detailed protocols for the key assays discussed.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the appropriate medium. Replace the old medium with 100 µL of the medium containing the compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Study
  • Cell Preparation: Harvest HCT-116 cells during their logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old athymic nude mice.

  • Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Dosing: Administer the test compound (e.g., 50 mg/kg), vehicle, or positive control daily via the specified route (e.g., oral gavage). Monitor body weight and check for any signs of toxicity.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.

Conclusion and Future Directions

Derivatives synthesized from the quinoxalinone scaffold demonstrate significant potential as anticancer agents, particularly through the inhibition of key targets like EGFR, COX-2, and LDHA.[6][7] In vitro studies confirm their ability to induce cytotoxicity in various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar or even sub-micromolar range.[7]

The comparative data reveals that while these novel compounds are potent, further optimization is necessary to match the efficacy of established drugs, especially at the enzyme inhibition level. The true strength of this chemical class may lie in developing multi-targeted agents that can address the complexity and redundancy of cancer signaling pathways. Future research should focus on improving target affinity, optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and conducting comprehensive in vivo studies to validate their therapeutic potential.[6][9]

References

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available at: [Link]

  • Haque, R. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]

  • Wang, P., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. ResearchGate. Available at: [Link]

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]

  • Kim, H. Y., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed. Available at: [Link]

  • Pérez-Villanueva, J., et al. (2021). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. MDPI. Available at: [Link]

  • Burguete, A., et al. (2007). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Institutes of Health. Available at: [Link]

  • Lead Sciences. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. Available at: [Link]

  • Chen, J., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. Available at: [Link]

  • Ullah, F., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. MDPI. Available at: [Link]

  • Youssef, A. S. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry. Available at: [Link]

  • Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Dove Medical Press. Available at: [Link]

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Sources

Benchmarking the performance of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derived inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of oncology and immunology research. The dihydroquinoxalinone scaffold has emerged as a promising starting point for the development of such inhibitors. This guide provides an in-depth comparative analysis of a series of inhibitors derived from a closely related analog of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, specifically focusing on their performance as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.

Due to the limited publicly available data on the specific 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold as kinase inhibitors, this guide will focus on the well-characterized 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one derivatives. This allows for a robust, data-driven comparison that highlights the potential of the broader dihydroquinoxalinone class. We will benchmark these compounds against established, clinically relevant CDK9 inhibitors, providing researchers with a comprehensive framework for evaluating novel chemical entities in this class.

The Central Role of CDK9 in Transcriptional Regulation and Cancer

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[1] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an event that is critical for the transition from abortive transcription to productive elongation.[2] This process is essential for the expression of a multitude of genes, including many that are crucial for cell growth, proliferation, and survival.

In many cancers, there is a phenomenon known as "transcriptional addiction," where malignant cells become highly dependent on the continuous expression of certain short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC).[1][3] CDK9 plays a pivotal role in maintaining the high levels of transcription required for the expression of these key survival proteins.[2][3] Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy to selectively induce apoptosis in cancer cells that are reliant on this transcriptional machinery.[1]

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition RNAPII RNA Polymerase II Gene Target Gene (e.g., MYC, Mcl-1) RNAPII->Gene Transcription Initiation (Paused) Promoter Promoter Promoter->RNAPII Binding mRNA mRNA Gene->mRNA Elongation CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb PTEFb->RNAPII Inhibitor Dihydroquinoxalinone Inhibitor Inhibitor->CDK9 Inhibition Experimental_Workflow start Start biochemical Biochemical Assay (e.g., ADP-Glo™) start->biochemical In Vitro Potency cellular_te Cellular Target Engagement (e.g., NanoBRET™) start->cellular_te Cellular Potency cellular_prolif Cellular Anti-Proliferation Assay start->cellular_prolif Functional Effect data_analysis Data Analysis (IC50 Determination) biochemical->data_analysis cellular_te->data_analysis cellular_prolif->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for benchmarking the performance of kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and its inhibition.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity. [4] Step-by-Step Protocol: [4][5][6]

  • Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., dihydroquinoxalinone derivatives and benchmark compounds) in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the diluted inhibitor or 5% DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of a solution containing the CDK9/Cyclin T1 enzyme.

    • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for CDK9.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of potency.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal. [7][8][9] Step-by-Step Protocol: [7][8][10][11]

  • Cell Preparation: Seed HEK293 cells into a 384-well plate. Co-transfect the cells with vectors expressing the NanoLuc-CDK9 fusion protein and its corresponding cyclin (Cyclin T1). Incubate overnight.

  • Compound and Tracer Addition:

    • Pre-treat the cells with a specific NanoBRET™ tracer for the kinase.

    • Add the test inhibitors at various concentrations to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 1 hour) to allow the compounds to reach equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Data Acquisition: Measure the donor (450 nm) and acceptor (600 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.

Cellular Anti-Proliferation Assay

This assay assesses the functional consequence of kinase inhibition by measuring the inhibitor's effect on the proliferation of cancer cell lines.

Principle: Cancer cell lines that are dependent on CDK9 activity for their proliferation are treated with the inhibitors. The reduction in cell viability or proliferation is then quantified using a variety of methods, such as measuring ATP levels (CellTiter-Glo®) or metabolic activity (MTT or CCK-8). [12][13] Step-by-Step Protocol: [12][13]

  • Cell Seeding: Plate a cancer cell line known to be sensitive to CDK9 inhibition (e.g., MV4-11, a human AML cell line) in a 96-well plate at a predetermined density. Allow the cells to adhere and resume growth overnight.

  • Compound Treatment: Add serial dilutions of the test inhibitors to the wells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment (using CellTiter-Glo® as an example):

    • Equilibrate the plate to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and calculate the percent inhibition of proliferation. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion

The dihydroquinoxalinone scaffold represents a valuable starting point for the development of potent kinase inhibitors. As demonstrated with the 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one series, these compounds can achieve inhibitory potencies against CDK9 that are comparable to clinically evaluated drugs. This guide provides a framework for the systematic benchmarking of such inhibitors, from initial biochemical characterization to cellular target engagement and functional-based assays. By employing these standardized protocols, researchers can generate high-quality, comparable data that will accelerate the discovery and development of the next generation of kinase-targeted therapies.

References

  • Ghiaur, G., et al. (2021). CDK9 inhibitors in cancer research.
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  • Bettayeb, K., et al. (2010). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. PLoS One, 5(4), e10490.
  • Jones, P., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Clinical Epigenetics, 16(1), 1-16.
  • Chen, R., et al. (2009). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood, 113(19), 4637-4645.
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  • Cidado, J., et al. (2016). Dinaciclib is a potent and selective inhibitor of CDK2, CDK5, CDK1 and CDK9 activity in vitro. Molecular Cancer Therapeutics, 15(5), 893-904.
  • Wang, L., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry, 63(18), 10466-10485.
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  • Misale, S., et al. (2012). SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples. Cancer Chemotherapy and Pharmacology, 69(3), 723-732.
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  • Li, T., et al. (2017). Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer. Oncotarget, 8(26), 42531-42543.
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  • Wang, S., et al. (2021). IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
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A Comparative Guide to the Synthetic Routes of Functionalized Quinoxalinones

Author: BenchChem Technical Support Team. Date: February 2026

Quinoxalin-2(1H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials.[1][2] Their broad-ranging pharmacological activities, including anticancer, neuroprotective, antibacterial, and antiviral properties, have established them as privileged scaffolds in medicinal chemistry and drug development.[1] Consequently, the development of efficient and versatile synthetic methodologies for accessing functionalized quinoxalinone derivatives is a subject of intense research.

This guide provides a comparative overview of the primary synthetic strategies employed for the synthesis of functionalized quinoxalinones. We will delve into the mechanistic underpinnings, experimental considerations, and relative merits of each approach to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal synthetic route for their specific target molecules.

Classical Cyclocondensation: The Cornerstone of Quinoxalinone Synthesis

The most traditional and widely employed method for constructing the quinoxalinone core is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound or its synthetic equivalent.[3][4] This approach is valued for its simplicity, readily available starting materials, and generally good yields.

Reaction Principle and Mechanism

The reaction proceeds through an initial condensation of one of the amino groups of the o-phenylenediamine with one of the carbonyl groups of the dicarbonyl compound to form a Schiff base intermediate. Subsequent intramolecular cyclization via attack of the second amino group on the remaining carbonyl, followed by dehydration, affords the quinoxalinone ring system.

Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one via Cyclocondensation

Materials:

  • o-Phenylenediamine

  • Pyruvic acid

  • Dimethylformamide (DMF)

Procedure:

  • A solution of o-phenylenediamine (1.0 eq) in DMF is prepared in a round-bottom flask.

  • Pyruvic acid (1.1 eq) is added dropwise to the solution at room temperature with stirring.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the desired 3-methylquinoxalin-2(1H)-one.[4]

Advantages and Limitations

Advantages:

  • Straightforward and operationally simple.

  • Utilizes readily available and inexpensive starting materials.

  • Generally provides good to excellent yields of the desired products.

Limitations:

  • The substrate scope can be limited by the availability of the corresponding 1,2-dicarbonyl compounds.

  • The reaction conditions can be harsh (e.g., high temperatures, strong acids), which may not be suitable for sensitive substrates.

Modern Approaches: Transition-Metal Catalysis and C-H Functionalization

In recent years, significant efforts have been directed towards the development of more sophisticated and versatile methods for quinoxalinone synthesis. These modern approaches often leverage the power of transition-metal catalysis and direct C-H functionalization to access a wider range of functionalized derivatives with greater efficiency and selectivity.

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems. One notable example is the cascade carbonylative cyclization of 2-heteroaryl iodobenzene with sodium azide to furnish fused quinoxalinones.[5] This transformation proceeds through a sequence of carbonylation, acyl azide formation, Curtius rearrangement, and intramolecular cyclization.[5]

Direct C-H Functionalization of Quinoxalin-2(1H)-ones

The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for the synthesis of complex organic molecules.[6] In the context of quinoxalinone chemistry, direct C-H functionalization at the C3 position is the most cost-effective method for introducing a wide array of substituents.[6][7] This approach avoids the need for pre-functionalized starting materials and often proceeds under milder reaction conditions compared to classical methods.

A variety of functional groups, including alkyl, vinyl, and amino groups, can be introduced at the C3 position through different catalytic systems, including metal-free and metal-catalyzed approaches.[8][9]

Experimental Protocol: Metal-Free Direct C3-Vinylation of Quinoxalin-2(1H)-one

Materials:

  • 1-Methylquinoxalin-2(1H)-one

  • Styrene

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 1-methylquinoxalin-2(1H)-one (1.0 eq) in DMSO, styrene (3.0 eq), ammonium persulfate (4.0 eq), and cesium carbonate (3.0 eq) are added.

  • The reaction mixture is stirred at 80°C for 10 hours under an air atmosphere.

  • After completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-vinylated quinoxalin-2(1H)-one.[9]

Diagram of the C-H Vinylation Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_end Final Product start1 1-Methylquinoxalin-2(1H)-one reaction Reaction Mixture start1->reaction start2 Styrene start2->reaction reagent1 (NH₄)₂S₂O₈ (Oxidant) reagent1->reaction reagent2 Cs₂CO₃ (Base) reagent2->reaction condition DMSO, 80°C, 10h condition->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Vinylated Quinoxalin-2(1H)-one purification->product

Caption: Workflow for the direct C-H vinylation of quinoxalin-2(1H)-one.

Green Chemistry Approaches: Towards Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing environmental impact and promoting sustainability.[10][11] In the synthesis of quinoxalinones, several green strategies have been developed, including the use of eco-friendly catalysts, alternative energy sources, and greener solvents.

Catalysis with Biodegradable and Reusable Catalysts

Recent research has explored the use of biodegradable catalysts, such as L-arabinose, for the synthesis of quinoxaline derivatives.[12] Additionally, the development of heterogeneous catalysts, like copper oxide nanoparticles synthesized using waste orange peel extract, offers the advantages of easy recovery and reusability, contributing to a more sustainable process.[10]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an energy-efficient alternative to conventional heating.[13] Microwave-assisted synthesis of quinoxalinones often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles.[13][14]

Comparative Analysis of Synthetic Routes

To facilitate the selection of an appropriate synthetic strategy, the following table provides a comparative summary of the key features of the discussed routes.

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Classical Cyclocondensation Reaction of o-phenylenediamines with 1,2-dicarbonyl compounds.[3][4]Simple, cost-effective, good yields.Limited substrate scope, potentially harsh conditions.
Palladium-Catalyzed Carbonylative Cyclization Cascade reaction of 2-heteroaryl iodobenzene and NaN₃.[5]Access to complex fused systems.Requires expensive metal catalyst, potentially toxic reagents.
Direct C-H Functionalization Direct introduction of functional groups at the C3 position.[6][7]High atom economy, mild conditions, broad substrate scope.May require specific directing groups, catalyst optimization can be challenging.
Green Synthesis Approaches Use of green catalysts, solvents, and energy sources.[10][11][12]Environmentally friendly, sustainable.Catalyst development can be complex, scalability may be a concern.

Conclusion

The synthesis of functionalized quinoxalinones has evolved from classical cyclocondensation reactions to more sophisticated and sustainable modern methodologies. The choice of a particular synthetic route will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and environmental considerations. While classical methods remain valuable for their simplicity, modern approaches such as direct C-H functionalization and green catalytic systems offer unparalleled opportunities for the efficient and versatile construction of novel quinoxalinone-based molecules for applications in drug discovery and materials science.

References

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  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]

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A Head-to-Head Comparison of Kinase Inhibitors: The Impact of the 6-Chloro-1-Methyl Quinoxalinone Moiety

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the quinoxalinone scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of kinases implicated in diseases from cancer to inflammation.[1][2] This guide provides a detailed head-to-head comparison of kinase inhibitors featuring the quinoxalinone moiety, with a specific focus on the influence of the 6-chloro-1-methyl substitution, against inhibitors lacking this structural element. By examining experimental data, we will elucidate the role of this moiety in modulating inhibitor potency, selectivity, and overall performance.

The Quinoxalinone Scaffold: A Versatile Platform for Kinase Inhibition

Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[3] The quinoxalinone core, in particular, has proven to be a versatile starting point for the development of inhibitors targeting various kinase families, including c-Jun N-terminal kinases (JNKs), Apoptosis Signal-regulating Kinase 1 (ASK1), and Pim kinases.[4][5][6] The planar nature of the quinoxalinone ring system allows for favorable interactions within the ATP-binding pocket of kinases, while its various positions offer ample opportunities for substitution to enhance potency and selectivity.

Halogen substitutions, particularly at the 6- and 7-positions of the quinoxaline ring, have been shown to influence the activity of these inhibitors.[7] The presence of a chloro group can impact the electronic properties of the molecule and lead to specific interactions with the kinase active site, potentially increasing binding affinity and altering the selectivity profile.

Head-to-Head Comparison: JNK Inhibitors

To directly assess the impact of a 6-chloro substitution, we can compare two closely related JNK inhibitors based on the 11H-indeno[1,2-b]quinoxalin-11-one oxime scaffold.[8] One inhibitor is unsubstituted at the 6-position, while the other possesses a chloro group at this position.

Compound/InhibitorTarget KinaseKd (µM)
Unsubstituted Indenoquinoxaline Oxime JNK10.44
JNK20.52
JNK30.19
6-Chloro-Indenoquinoxaline Oxime (4b) [8]JNK10.23
JNK20.31
JNK30.11

As the data indicates, the addition of a chloro group at the 6-position of the indenoquinoxaline scaffold leads to a consistent, albeit modest, increase in binding affinity for all three JNK isoforms.[8] This suggests that the chloro substitution contributes favorably to the interaction with the ATP-binding pocket of JNKs.

Comparative Analysis: Pim-1 and Pim-2 Kinase Inhibitors

Further evidence for the role of halogen substitution can be found in a series of quinoxaline-based inhibitors of Pim-1 and Pim-2 kinases.[7] While not a direct comparison with a 1-methyl quinoxalinone, the data on various halogen substitutions at the 6- and 7-positions provide valuable insights.

Compound/InhibitorSubstitutionPim-1 IC50 (µM)Pim-2 IC50 (µM)
Lead Compound 1 Unsubstituted0.130.42
Compound 5c [7]6-Chloro0.130.19
Compound 5d [7]7-Chloro> 1> 1
Compound 5e [7]6-Bromo0.140.17
Compound 5f [7]7-Bromo> 1> 1

The data for Pim kinase inhibitors reveals a striking positional effect of halogen substitution.[7] While a chloro or bromo group at the 6-position maintains or slightly improves potency against Pim-1 and significantly enhances potency against Pim-2, the same substitutions at the 7-position are detrimental to activity.[7] This highlights the critical role of the specific placement of the halogen in directing inhibitor binding and achieving desired activity.

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.

JNK_Signaling Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis

JNK Signaling Pathway

The experimental evaluation of kinase inhibitors involves a series of well-defined workflows to determine their potency and selectivity.

Kinase_Inhibitor_Workflow Compound Test Compound Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Compound->Biochemical_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Selectivity_Profiling Kinase Selectivity Profiling IC50->Selectivity_Profiling Cellular_Assay Cellular Assay (Phosphorylation) IC50->Cellular_Assay Cellular_Potency Determine Cellular Potency Cellular_Assay->Cellular_Potency In_Vivo In Vivo Efficacy Cellular_Potency->In_Vivo

Kinase Inhibitor Evaluation Workflow

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (kinase inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase buffer.

    • Add the test compound at various concentrations to the wells of the plate.

    • Initiate the kinase reaction by adding the reaction mixture to the wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Kinase Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Stimulant to activate the signaling pathway (e.g., growth factor, cytokine)

  • Test compounds (kinase inhibitors)

  • Lysis buffer

  • Primary antibodies (phospho-specific for the substrate and total protein for loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate agonist to activate the kinase pathway for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate and the loading control.

    • Normalize the phospho-protein signal to the loading control.

    • Determine the extent of inhibition of phosphorylation at each compound concentration compared to the stimulated, untreated control.

Conclusion

The 6-chloro-1-methyl quinoxalinone moiety represents a valuable structural motif in the design of kinase inhibitors. The available data, particularly from JNK and Pim kinase inhibitors, demonstrates that the presence and position of a chloro group on the quinoxalinone scaffold can significantly influence inhibitor potency and selectivity. While a direct, comprehensive head-to-head comparison remains an area for future investigation, the evidence presented in this guide underscores the importance of this moiety in fine-tuning the pharmacological properties of kinase inhibitors. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge in this critical area of drug discovery.

References

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A Comparative Guide to the Drug-Like Properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoxalinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide provides a comprehensive assessment of the drug-like properties of novel analogs of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, a promising starting point for the development of new therapeutic agents. Our focus extends beyond mere potency to the critical array of physicochemical and pharmacokinetic attributes that collectively define a molecule's potential for clinical success.

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers an in-depth comparison of a parent compound and three of its analogs, supported by a combination of established in silico predictions and detailed protocols for pivotal in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays. We will explore the causal relationships between structural modifications and their impact on key drug-like properties, providing a framework for rational drug design and lead optimization.

The Strategic Imperative of Early ADMET Assessment

The attrition of drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles represents a significant bottleneck in pharmaceutical R&D.[4] Early and integrated assessment of ADMET properties is therefore not just a screening step, but a foundational pillar of efficient and successful drug development.[4][5] By characterizing properties such as solubility, permeability, metabolic stability, and potential for cardiotoxicity at the lead optimization stage, we can de-risk development programs and focus resources on compounds with the highest probability of becoming safe and effective medicines. This guide embodies this philosophy by presenting a multi-faceted evaluation of our quinoxalinone analogs.

The Analogs Under Investigation

Our investigation centers on the parent compound, CMDQ-Parent , and three rationally designed analogs. The structural modifications in CMDQ-Analog A , CMDQ-Analog B , and CMDQ-Analog C are intended to modulate key physicochemical properties and explore their influence on the overall drug-like profile.

  • CMDQ-Parent : 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

  • CMDQ-Analog A : Introduction of a morpholine moiety to enhance solubility.

  • CMDQ-Analog B : Addition of a trifluoromethyl group to modulate lipophilicity and metabolic stability.

  • CMDQ-Analog C : Incorporation of a pyridine ring to improve polarity and explore potential new interactions with biological targets.

Comparative Analysis of Drug-Like Properties

A suite of in silico and in vitro assays was employed to construct a comprehensive profile of each analog. The following sections detail the comparative performance of each compound across critical parameters.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five provides a foundational filter for assessing the "drug-likeness" of a compound, with a focus on properties that influence oral bioavailability.[6] The rule stipulates that an orally active drug generally has no more than one violation of the following criteria: a molecular weight of less than 500 Daltons, a LogP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[6]

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsRule of Five Violations
CMDQ-Parent 196.622.1120
CMDQ-Analog A 281.741.5140
CMDQ-Analog B 264.623.2120
CMDQ-Analog C 273.702.5130

Analysis: All four compounds adhere to Lipinski's Rule of Five, suggesting a favorable starting point for oral drug development. The introduction of the morpholine ring in CMDQ-Analog A predictably decreased its LogP, indicating enhanced hydrophilicity. Conversely, the trifluoromethyl group in CMDQ-Analog B increased lipophilicity. These modifications, while impacting lipophilicity, were designed to remain within the optimal range for drug absorption.

In Vitro ADME Profile

A compound's ability to permeate the intestinal epithelium is a critical determinant of its oral bioavailability. We assessed permeability using two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. PAMPA provides a measure of passive diffusion, while the Caco-2 assay, which utilizes a monolayer of human colon adenocarcinoma cells, can also account for active transport and efflux mechanisms.[7][8]

CompoundPAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Permeability Class
CMDQ-Parent 8.510.21.1High
CMDQ-Analog A 4.25.81.3Moderate
CMDQ-Analog B 12.115.51.0High
CMDQ-Analog C 6.88.12.5Moderate (Efflux)

Analysis: CMDQ-Analog B , with its higher lipophilicity, exhibited the highest permeability in both assays. The increased hydrophilicity of CMDQ-Analog A resulted in lower, but still acceptable, permeability. Notably, CMDQ-Analog C displayed a moderate permeability and an efflux ratio greater than 2, suggesting it may be a substrate for efflux transporters such as P-glycoprotein. This could potentially limit its net absorption in vivo.

The metabolic stability of a compound, typically assessed in liver microsomes, provides an early indication of its likely in vivo half-life and clearance.[9][10] A high clearance rate can lead to a short duration of action and the need for frequent dosing.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CMDQ-Parent 2527.7
CMDQ-Analog A 4515.4
CMDQ-Analog B >60<11.5
CMDQ-Analog C 1838.5

Analysis: The introduction of the trifluoromethyl group in CMDQ-Analog B significantly enhanced metabolic stability, a common strategy in medicinal chemistry as this group can block sites of oxidative metabolism. CMDQ-Analog A also showed improved stability compared to the parent compound. In contrast, CMDQ-Analog C was rapidly metabolized, suggesting that the pyridine ring may introduce a new liability for metabolic enzymes.

In Vitro Safety and Toxicity Profile

General cytotoxicity was evaluated in a human cancer cell line (e.g., HepG2) using the MTT and LDH assays. The MTT assay measures mitochondrial reductase activity in viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from cells with damaged cell membranes.[6][11]

CompoundMTT IC₅₀ (µM)LDH IC₅₀ (µM)
CMDQ-Parent >100>100
CMDQ-Analog A >100>100
CMDQ-Analog B 8592
CMDQ-Analog C 4555

Analysis: CMDQ-Parent and CMDQ-Analog A demonstrated low cytotoxicity. CMDQ-Analog B showed moderate cytotoxicity, while CMDQ-Analog C was the most cytotoxic of the series. While cytotoxicity is a desired trait for anticancer agents, it is important to consider the therapeutic index – the ratio of the toxic dose to the therapeutic dose.

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[12][13] We assessed the potential for hERG channel inhibition using an automated patch-clamp assay.

CompoundhERG IC₅₀ (µM)
CMDQ-Parent >30
CMDQ-Analog A >30
CMDQ-Analog B 15
CMDQ-Analog C 8

Analysis: CMDQ-Parent and CMDQ-Analog A showed no significant hERG inhibition at the concentrations tested. However, CMDQ-Analog B and, more notably, CMDQ-Analog C demonstrated inhibitory activity against the hERG channel. This suggests a potential for cardiotoxicity that would need to be carefully monitored and addressed in further optimization efforts.

Integrated Assessment and Path Forward

The comprehensive analysis of these four compounds reveals a classic trade-off in drug discovery. CMDQ-Analog B stands out for its excellent permeability and metabolic stability, key attributes for a successful oral drug. However, its increased lipophilicity is accompanied by moderate cytotoxicity and a potential for hERG liability. CMDQ-Analog A , while having lower permeability, presents a more favorable safety profile. CMDQ-Analog C , despite its moderate permeability, is hampered by rapid metabolism, cytotoxicity, and hERG inhibition.

Based on this assessment, CMDQ-Analog B represents the most promising lead for further optimization. The next steps would involve structural modifications aimed at mitigating its hERG activity and cytotoxicity while retaining its favorable permeability and metabolic stability. This could involve, for example, fine-tuning its lipophilicity or introducing polar groups at positions that do not compromise its beneficial properties.

Experimental Workflows and Protocols

To ensure the reproducibility and scientific validity of our findings, we provide the following detailed protocols for the key in vitro assays.

Workflow for Assessing Drug-Like Properties

Caption: Integrated workflow for the assessment of drug-like properties.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate : A solution of 1% lecithin in dodecane is prepared. 5 µL of this solution is added to each well of a 96-well filter plate (the donor plate) and allowed to impregnate the filter.

  • Compound Preparation : Test compounds are dissolved in a buffer solution (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 10 µM.

  • Assay Setup : 300 µL of buffer is added to each well of a 96-well acceptor plate. 150 µL of the compound solution is added to the donor plate.

  • Incubation : The donor plate is carefully placed on top of the acceptor plate, and the assembly is incubated at room temperature for 10-20 hours in a moist chamber.[14]

  • Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp) : The apparent permeability is calculated using the following equation: Papp = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Protocol: Caco-2 Permeability Assay
  • Cell Culture : Caco-2 cells are seeded onto permeable filter supports in 24- or 96-well plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[15][16]

  • Monolayer Integrity : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies (Apical to Basolateral) : The culture medium is replaced with transport buffer. The test compound is added to the apical (upper) chamber, and the plate is incubated at 37°C. Samples are taken from the basolateral (lower) chamber at various time points.

  • Transport Studies (Basolateral to Apical) : To determine the efflux ratio, the experiment is repeated with the compound added to the basolateral chamber and samples taken from the apical chamber.

  • Quantification : The concentration of the compound in the samples is determined by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio : The apparent permeability is calculated as described for the PAMPA assay. The efflux ratio is the ratio of Papp (B-A) to Papp (A-B).

Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture Preparation : A reaction mixture containing liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) is prepared.[9][10]

  • Incubation : The reaction mixture is pre-warmed to 37°C. The test compound (typically at 1 µM) is added to initiate the reaction. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing : The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.

  • Quantification : The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis : The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to attach overnight.[17]

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for 72 hours.[17]

  • MTT Addition : The culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is incubated for 1.5 hours at 37°C.[17]

  • Formazan Solubilization : The MTT solution is removed, and the formazan crystals are dissolved in 130 µL of DMSO.[17]

  • Absorbance Measurement : The absorbance is measured at 492 nm using a microplate reader.[17]

  • IC₅₀ Determination : The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.

Protocol: LDH Cytotoxicity Assay
  • Cell Treatment : Cells are seeded and treated with test compounds as described for the MTT assay.

  • Sample Collection : After the incubation period, an aliquot of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction : The LDH assay reaction mixture is added to each well. This mixture contains lactate, NAD+, and a tetrazolium salt.[11]

  • Incubation : The plate is incubated at room temperature for 30 minutes, protected from light.[11]

  • Absorbance Measurement : The absorbance is measured at 490 nm. The amount of formazan produced is proportional to the amount of LDH released.

  • IC₅₀ Determination : The IC₅₀ value is calculated based on the dose-response curve.

Protocol: hERG Patch-Clamp Assay
  • Cell Preparation : HEK293 cells stably expressing the hERG channel are used.

  • Patch-Clamp Recording : Whole-cell patch-clamp recordings are performed using an automated patch-clamp system. The cells are held at a holding potential of -80 mV.[18]

  • Voltage Protocol : A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.[13][19]

  • Compound Application : The test compound is applied at various concentrations, and the effect on the hERG current is recorded.

  • Data Analysis : The percentage of inhibition of the hERG current is calculated for each concentration, and an IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion

The systematic assessment of drug-like properties is an indispensable component of modern drug discovery. The case study of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one and its analogs illustrates how a multi-parameter optimization approach, guided by a combination of in silico modeling and robust in vitro assays, can facilitate the identification of lead candidates with a higher likelihood of clinical success. By understanding the interplay between chemical structure and ADMET properties, we can navigate the complexities of drug development with greater efficiency and precision, ultimately accelerating the delivery of new medicines to patients in need.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Kinase Inhibitors Derived from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are the master regulators of cellular communication.[1] They orchestrate a vast array of processes, from cell growth and proliferation to apoptosis and metabolic regulation, by catalyzing the phosphorylation of substrate proteins.[2][3] The aberrant activity of these enzymes is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical classes of "druggable" targets.[1][4] The development of small-molecule kinase inhibitors has revolutionized cancer therapy since the first approval of imatinib in 2001.[4]

However, the very nature of the kinome presents a formidable challenge. The high degree of structural similarity in the ATP-binding site across different kinases makes achieving inhibitor selectivity a significant hurdle.[5][6] This lack of selectivity can lead to "off-target" effects, where an inhibitor interacts with unintended kinases, potentially causing toxicity or other adverse effects.[6][7][8] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is paramount in the development of safe and effective therapeutics.[9]

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors, with a focus on a hypothetical lead compound, QC-101 , derived from the novel 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold. We will explore the methodologies used to generate these profiles, compare QC-101 to established kinase inhibitors, and discuss the implications of its selectivity for future drug development.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The human kinome is a complex network of signaling pathways. While inhibiting a specific disease-driving kinase is the primary goal, unintended inhibition of other kinases can disrupt normal cellular function.[6] For instance, the multi-targeted tyrosine kinase inhibitor Dasatinib, while effective against its primary targets like BCR-ABL and Src family kinases, also exhibits off-target effects on bone metabolism.[2][7][10] Conversely, polypharmacology, or the ability of a drug to interact with multiple targets, can sometimes be beneficial.[2] The clinical efficacy of Imatinib against gastrointestinal stromal tumors, for example, was discovered due to its inhibition of c-Kit, an off-target kinase.[2]

This duality underscores the importance of detailed cross-reactivity profiling. It allows researchers to:

  • Identify potential toxicities early in development.

  • Deconvolute the on-target versus off-target effects of a compound.

  • Discover new therapeutic indications for existing drugs.

  • Guide medicinal chemistry efforts to optimize selectivity.

Methodologies for Profiling Kinase Inhibitor Cross-Reactivity

A variety of techniques are available to assess the selectivity of kinase inhibitors, broadly categorized into biochemical and cell-based assays.[11][12] Each approach offers unique advantages and insights into the inhibitor's behavior.

1. Biochemical Assays: A Direct Measure of Interaction

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase enzyme.[4][13] These assays are highly amenable to high-throughput screening and provide quantitative measures of inhibitory potency, such as the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[4]

Common formats include:

  • Luminescence-based assays: These detect kinase activity by measuring ATP consumption or ADP production (e.g., Kinase-Glo®, ADP-Glo™).[14]

  • Fluorescence-based assays: These utilize fluorescently labeled substrates or reagents to monitor the phosphorylation reaction.[11]

  • Competition Binding Assays (e.g., KINOMEscan®): This technology measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.[15][16][17]

2. Cell-Based Assays: Probing Activity in a Biological Context

Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity by measuring its effects within intact cells.[12] These assays can determine a compound's cell permeability, target engagement, and its impact on downstream signaling pathways.

Key cell-based approaches include:

  • Cellular Phosphorylation Assays: These quantify the phosphorylation of a specific substrate within the cell in response to inhibitor treatment.[12]

  • Chemical Proteomics (e.g., KiNativ™): This powerful technique uses chemical probes that covalently modify active kinases in a cell lysate.[18][19][20] By competing with these probes, an inhibitor's binding to endogenous kinases can be quantified by mass spectrometry, providing a snapshot of its cellular target profile.[18][19][20][21][22]

G cluster_0 Kinase Inhibitor Profiling Workflow Compound Test Compound (e.g., QC-101) Biochemical Biochemical Assays (e.g., KINOMEscan®) Compound->Biochemical In vitro Potency & Selectivity CellBased Cell-Based Assays (e.g., KiNativ™) Compound->CellBased Cellular Target Engagement DataAnalysis Data Analysis & Visualization Biochemical->DataAnalysis CellBased->DataAnalysis SelectivityProfile Comprehensive Selectivity Profile DataAnalysis->SelectivityProfile Informs on On/Off-Target Effects cluster_mapk MAPK/ERK Signaling Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation QC101 QC-101 QC101->ERK High Selectivity

Caption: Simplified MAPK/ERK signaling cascade showing the selective target of QC-101.

Expert Insights and Future Directions

The cross-reactivity profile of QC-101 suggests a significant advantage over broadly active compounds like Staurosporine. Its high selectivity for the MAPK pathway could translate to a wider therapeutic window and a more favorable safety profile in a clinical setting. The development of highly selective kinase inhibitors remains a key goal in modern drug discovery. [5][23] Further characterization of QC-101 would involve:

  • Dose-response studies to determine precise IC50 values against a larger panel of kinases.

  • Cell-based assays in relevant cancer cell lines to confirm on-target activity and assess cellular potency.

  • In vivo studies in animal models to evaluate efficacy and tolerability.

By integrating data from both biochemical and cell-based profiling platforms, a comprehensive understanding of a compound's selectivity can be achieved, paving the way for the development of the next generation of targeted therapies.

Experimental Protocols

Protocol 1: KINOMEscan® Competition Binding Assay (Representative)

This protocol outlines the general principles of the KINOMEscan® assay for determining kinase inhibitor selectivity.

  • Assay Principle: The assay measures the binding of a test compound to a panel of DNA-tagged kinases. The kinases are expressed, tagged with a proprietary DNA label, and immobilized on a solid support. An active site-directed ligand is included in the reaction. The amount of kinase captured on the support is measured by quantitative PCR of the DNA tag.

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., QC-101) in 100% DMSO.

    • Serially dilute the compound to the desired screening concentration(s).

  • Assay Execution:

    • Combine the DNA-tagged kinases, the test compound, and the active site-directed ligand in a multi-well plate.

    • Incubate the mixture to allow for binding equilibrium to be reached.

    • Capture the kinase-ligand complexes on the solid support.

    • Wash away unbound components.

    • Elute and quantify the DNA tags using qPCR.

  • Data Analysis:

    • The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.

    • Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding.

Protocol 2: KiNativ™ Cellular Kinase Profiling (Representative)

This protocol describes a chemical proteomics approach to identify the cellular targets of a kinase inhibitor.

  • Assay Principle: This method uses ATP- and ADP-biotin probes that irreversibly bind to conserved lysine residues in the ATP-binding site of active kinases within a cell lysate. [18][19]Pre-treatment of the lysate with an inhibitor will block the probe from binding to its target kinases. [20]2. Cell Lysate Preparation:

    • Culture cells of interest to the desired density.

    • Lyse the cells under native conditions to preserve kinase activity.

  • Inhibitor Treatment:

    • Aliquot the cell lysate and treat with the test compound (e.g., QC-101) at various concentrations or a vehicle control (DMSO).

    • Incubate to allow the inhibitor to bind to its target kinases.

  • Probe Labeling and Enrichment:

    • Add the ATP/ADP-biotin probe to each lysate sample.

    • Allow the probe to covalently label the active sites of kinases not occupied by the inhibitor.

    • Digest the proteins into peptides.

    • Enrich the biotinylated peptides using streptavidin affinity chromatography.

  • Mass Spectrometry and Data Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides corresponding to the active sites of different kinases.

    • The degree of inhibition is determined by comparing the abundance of each kinase's active-site peptide in the inhibitor-treated samples to the vehicle control.

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Case studies of successful drugs developed using quinoxalinone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Successful Drugs Developed from Quinoxalinone Intermediates

For decades, the quinoxalinone core, a heterocyclic scaffold, has captured the attention of medicinal chemists. Its rigid, planar structure and versatile substitution patterns make it an ideal foundation for developing potent and selective therapeutic agents. This guide delves into the successful translation of quinoxalinone-based compounds from promising intermediates to impactful drugs and clinical candidates. We will explore case studies of compounds targeting a range of diseases, from cancer to viral infections, and provide a comparative analysis of their performance, supported by experimental data.

The Allure of the Quinoxalinone Nucleus: A Chemist's Perspective

The quinoxalinone scaffold is a bioisostere of quinoline and naphthalene, offering a unique combination of properties that are highly desirable in drug design. The presence of nitrogen atoms in the pyrazine ring allows for hydrogen bonding interactions with biological targets, while the fused benzene ring provides a platform for various substitutions to modulate lipophilicity, metabolic stability, and target affinity. The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that has been refined over the years to allow for the efficient generation of diverse libraries of quinoxalinone derivatives.

This guide will focus on three distinct case studies that highlight the successful evolution of quinoxalinone intermediates into promising drug candidates:

  • XK469 (NSC 697754): A selective topoisomerase IIβ inhibitor for cancer therapy.

  • Quinoxalinone-based FGFR1 Inhibitors: A new class of potent anticancer agents.

  • N4-Substituted Thiophen-3-ylsulfonylquinoxalinones: Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase.

Case Study 1: XK469 (NSC 697754) - A Selective Weapon Against Solid Tumors

XK469 is a synthetic quinoxaline phenoxypropionic acid derivative that has demonstrated significant antitumor activity, particularly against solid tumors.[1] Its development marked a pivotal moment in the exploration of quinoxalinone-based anticancer agents.

Mechanism of Action: Targeting Topoisomerase IIβ

XK469's primary mechanism of action is the selective inhibition of topoisomerase IIβ, an enzyme crucial for DNA replication and chromosome segregation.[1] Unlike many other topoisomerase II inhibitors that target both the α and β isoforms, XK469's selectivity for the β isoform is thought to contribute to its solid tumor selectivity.[1] Topoisomerase IIβ is often highly expressed in quiescent or slow-growing solid tumor cells, making it an attractive target.[1] XK469 acts as a "poison," trapping the enzyme in a covalent complex with DNA, leading to DNA strand breaks and ultimately, apoptosis.[1]

XK469_Mechanism cluster_0 Normal Cell Cycle cluster_1 Action of XK469 Topoisomerase_IIβ Topoisomerase IIβ DNA_Replication DNA Replication & Transcription Topoisomerase_IIβ->DNA_Replication Resolves DNA supercoils Relaxed_DNA Relaxed DNA DNA_Replication->Relaxed_DNA XK469 XK469 Topo_II_Complex Topoisomerase IIβ- DNA Cleavable Complex XK469->Topo_II_Complex Traps complex DNA_Strand_Breaks Double-Strand DNA Breaks Topo_II_Complex->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Triggers

Caption: Mechanism of action of XK469.

Performance and Clinical Data

Preclinical studies demonstrated XK469's selective cytotoxicity against several murine solid tumor cell lines, including colorectal and mammary adenocarcinomas.[2] A Phase I clinical trial was conducted to evaluate the safety and pharmacokinetics of R(+)XK469 in patients with advanced solid tumors. The dose-limiting toxicity was neutropenia. While no significant anti-tumor activity was identified in this initial trial, a partial response was observed in a patient with nasopharyngeal carcinoma.

Case Study 2: Quinoxalinone-Based FGFR1 Inhibitors - Targeting Tumor Angiogenesis and Proliferation

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Its aberrant activation is implicated in various cancers, making it a key target for anticancer drug development. A series of 3-vinyl-quinoxalin-2(1H)-one derivatives have been synthesized and identified as potent FGFR1 inhibitors.[3][4]

Design and Mechanism of Action

These inhibitors were designed based on the structure of TKI258 (Dovitinib), a known multi-targeted RTK inhibitor.[3] The quinoxalinone scaffold was chosen to enhance interactions with the kinase hinge region of FGFR1 through the formation of hydrogen bonds. The 3-vinyl group was introduced to further explore the binding pocket. These compounds act as competitive inhibitors at the ATP-binding site of FGFR1, preventing its phosphorylation and downstream signaling.

FGFR1_Inhibition cluster_0 FGFR1 Signaling Pathway cluster_1 Inhibition by Quinoxalinone Derivative FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds & Dimerizes Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR1->Downstream_Signaling Autophosphorylation (using ATP) ATP ATP Tumor_Growth Tumor Growth & Angiogenesis Downstream_Signaling->Tumor_Growth Quinoxalinone_Inhibitor 3-Vinyl-quinoxalin-2(1H)-one Derivative FGFR1_Inactive FGFR1 (Inactive) Quinoxalinone_Inhibitor->FGFR1_Inactive Binds to ATP pocket No_Signaling Blocked Signaling FGFR1_Inactive->No_Signaling

Caption: Inhibition of the FGFR1 signaling pathway.

Performance Data

Several of the synthesized 3-vinyl-quinoxalin-2(1H)-one derivatives exhibited potent inhibitory activity against FGFR1 and cytotoxicity against various cancer cell lines, with some compounds showing better potency than the lead compound TKI258.[3][4] Structure-activity relationship (SAR) studies indicated that smaller substituents on the side chain were more effective.[3][4]

Case Study 3: N4-Substituted Thiophen-3-ylsulfonylquinoxalinones - Combating HIV-1

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral life cycle and a major target for antiretroviral therapy.[5] A series of novel N4-substituted thiophen-3-ylsulfonylquinoxalinone derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6]

Mechanism of Action

NNRTIs bind to an allosteric pocket on the HIV-1 RT, inducing a conformational change that inhibits the enzyme's polymerase activity. This binding site is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. The quinoxalinone scaffold in these compounds provides a rigid core for optimal interaction within the NNRTI binding pocket.

Performance Data

Several of the synthesized N4-(hetero)arylsulfonylquinoxalinone derivatives displayed potent anti-HIV-1 activity, with IC50 values in the sub-micromolar range.[6] Another quinoxaline derivative, S-2720, also showed potent inhibition of HIV-1 RT and viral replication in tissue culture.[7]

Comparative Analysis of Quinoxalinone-Based Drugs

The following table provides a comparative summary of the key performance indicators for the discussed quinoxalinone-based drug candidates.

Compound/Series Target Mechanism of Action Potency (IC50) Therapeutic Area Development Stage
XK469 (NSC 697754) Topoisomerase IIβTraps enzyme-DNA complex, causing DNA strand breaks≈ 130 µM (for TOP2B inhibition)[8]Cancer (Solid Tumors)Phase I Clinical Trial
3-Vinyl-quinoxalin-2(1H)-one Derivatives FGFR1Competitive inhibition at the ATP-binding siteGood to excellent potency against various cancer cell lines (some better than TKI258)[3][4]CancerPreclinical
N4-(hetero)arylsulfonyl-quinoxalinones HIV-1 Reverse TranscriptaseAllosteric inhibition of reverse transcriptase10-7 mol/L level[6]HIV/AIDSPreclinical

Experimental Protocols

Synthesis of a 3-Vinyl-quinoxalin-2(1H)-one Intermediate

The following is a representative protocol for the synthesis of a key intermediate in the development of 3-vinyl-quinoxalin-2(1H)-one FGFR1 inhibitors, based on reported methods.[3][4]

Step 1: Synthesis of 3-methyl-1H-quinoxalin-2-one

  • To a solution of o-phenylenediamine (10 mmol) in ethanol (50 mL), add pyruvic acid (12 mmol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-quinoxalin-2-one.

Step 2: Synthesis of 3-(bromomethyl)-1H-quinoxalin-2-one

  • Suspend 3-methyl-1H-quinoxalin-2-one (5 mmol) in carbon tetrachloride (30 mL).

  • Add N-bromosuccinimide (NBS) (5.5 mmol) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a 250W lamp for 6 hours.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)-1H-quinoxalin-2-one.

Step 3: Synthesis of (2-oxo-1,2-dihydroquinoxalin-3-yl)methyl)triphenylphosphonium bromide

  • Dissolve the crude 3-(bromomethyl)-1H-quinoxalin-2-one (4 mmol) in toluene (25 mL).

  • Add triphenylphosphine (4.4 mmol).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture and collect the precipitate by filtration. Wash with toluene and dry to afford the phosphonium salt intermediate.

This intermediate can then be used in a Wittig reaction with various aldehydes to generate the final 3-vinyl-quinoxalin-2(1H)-one derivatives.

Synthesis_Workflow Start o-phenylenediamine + Pyruvic acid Step1 Step 1: Condensation (Reflux in Ethanol) Start->Step1 Intermediate1 3-methyl-1H-quinoxalin-2-one Step1->Intermediate1 Step2 Step 2: Bromination (NBS, Benzoyl Peroxide) Intermediate1->Step2 Intermediate2 3-(bromomethyl)-1H-quinoxalin-2-one Step2->Intermediate2 Step3 Step 3: Phosphonium Salt Formation (Triphenylphosphine, Reflux) Intermediate2->Step3 Intermediate3 (2-oxo-1,2-dihydroquinoxalin-3-yl)methyl) triphenylphosphonium bromide Step3->Intermediate3 Final_Step Wittig Reaction (with Aldehyde) Intermediate3->Final_Step Final_Product 3-Vinyl-quinoxalin-2(1H)-one Derivative Final_Step->Final_Product

Caption: General synthetic workflow.

Conclusion and Future Perspectives

The case studies presented in this guide underscore the immense potential of the quinoxalinone scaffold in the development of novel therapeutics. From the selective topoisomerase IIβ inhibitor XK469 to potent FGFR1 and HIV-1 RT inhibitors, the versatility of this chemical motif is evident. The ability to readily synthesize and modify the quinoxalinone core allows for the fine-tuning of pharmacological properties, leading to the discovery of drug candidates with improved efficacy and safety profiles.

Future research in this area will likely focus on exploring new substitution patterns, developing more efficient and greener synthetic methodologies, and applying computational tools for the rational design of next-generation quinoxalinone-based drugs. The continued exploration of this privileged scaffold promises to yield even more successful drugs in the fight against a wide range of human diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.